molecular formula C21H26O2 B602017 6(7)-Dehydro Norgestrel CAS No. 51087-61-7

6(7)-Dehydro Norgestrel

Numéro de catalogue: B602017
Numéro CAS: 51087-61-7
Poids moléculaire: 310.43
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Norgestrel impurity.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBCUBZTPWFSKE-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51087-61-7
Record name delta6-Levonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.6-LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6(7)-Dehydro Norgestrel chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Structure of 6(7)-Dehydro Norgestrel

Executive Summary

This compound, also known as Δ⁶-Levonorgestrel, is a synthetic steroid and a critical reference compound in the pharmaceutical industry.[1][2] It is primarily recognized as a process impurity and degradation product of Levonorgestrel, a widely used progestin in hormonal contraceptives.[3][4] A thorough understanding of its chemical structure, properties, and analytical characterization is paramount for drug development professionals and researchers to ensure the quality, safety, and efficacy of Levonorgestrel-containing drug products. This guide provides a comprehensive technical overview of this compound, synthesizing data on its structure, physicochemical properties, spectroscopic profile, and analytical methodologies from an applied science perspective.

Chemical Identity and Structure

This compound is a gonane-series steroid, structurally derived from its parent compound, Levonorgestrel. The defining structural feature is the introduction of an additional carbon-carbon double bond between the C6 and C7 positions, creating a conjugated diene system within the B-ring of the steroid nucleus.[5][6]

Systematic IUPAC Name: (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one.[5][7]

Common Synonyms: Δ⁶-Levonorgestrel, Levonorgestrel EP Impurity M, 6,7-Didehydrolevonorgestrel, (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one.[1][3][6][8]

Key Structural Features:

  • Steroid Core: A four-ring cyclopenta[a]phenanthrene nucleus.

  • Conjugated System: An extended π-system comprising the C4-C5 and C6-C7 double bonds conjugated to the C3 ketone. This chromophore is the basis for its UV activity and a key differentiator from Levonorgestrel.

  • C17 Substituents: A C17α-ethynyl (-C≡CH) group and a C17β-hydroxyl (-OH) group, which are critical for its progestational activity profile.

  • C13 Substituent: A C13β-ethyl (-CH₂CH₃) group, classifying it as a gonane derivative.

Caption: 2D representation of this compound's steroidal structure.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling as an analytical standard and for developing separation methods to resolve it from the active pharmaceutical ingredient (API).

PropertyValueSource(s)
CAS Number 51087-61-7[3][7][9]
Molecular Formula C₂₁H₂₆O₂[3][5][7][10]
Molecular Weight ~310.43 g/mol [2][5][7][9]
Appearance Off-white to pale yellow or beige solid[8][9][11]
Melting Point >210°C (with decomposition)[4][11]
Solubility Slightly soluble in chloroform and methanol; Soluble in DMSO[3][9][11]
Storage Conditions Store at -20°C or 2-8°C in an amber vial, protected from light[3][9][11]
Predicted pKa ~13.06[3][11]
Predicted Boiling Point ~475.8°C[3][11]

The limited solubility in common reversed-phase HPLC solvents like methanol necessitates careful method development, often requiring a stronger organic modifier like acetonitrile or the use of solubilizing agents like DMSO in stock solutions. Its documented light sensitivity underscores the need for using amber glassware and protecting solutions from light during analysis to prevent further degradation.[11]

Spectroscopic and Analytical Characterization

Definitive identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. While raw spectral data is proprietary to standards manufacturers, the expected spectroscopic signatures can be inferred from its structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: The proton NMR spectrum is expected to be complex but highly informative. Key diagnostic signals would include:

    • Vinyl Protons: Resonances in the downfield region (typically 5.5-6.5 ppm) corresponding to the protons on the C4, C6, and C7 atoms of the conjugated diene system. These signals are absent in the spectrum of Levonorgestrel and serve as a definitive marker.

    • Ethynyl Proton: A sharp singlet around 2.5-3.0 ppm for the acetylenic proton (-C≡CH ).

    • Angular Ethyl Group: Characteristic signals (a quartet and a triplet) for the C13-ethyl group protons.

    • Hydroxyl Proton: A broad singlet for the C17-OH proton, which is exchangeable with D₂O.

  • ¹³C-NMR: The carbon spectrum would confirm the presence of 21 distinct carbon atoms. The most notable signals would be the olefinic carbons of the C4=C5-C6=C7 system and the carbonyl carbon (C3) at the downfield end of the spectrum (~200 ppm).

B. Infrared (IR) Spectroscopy The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

  • ~3300-3400 cm⁻¹: A broad band for the O-H stretch of the hydroxyl group.

  • ~3300 cm⁻¹: A sharp band for the ≡C-H stretch of the ethynyl group.

  • ~2100 cm⁻¹: A weak but sharp band for the C≡C stretch.

  • ~1650-1660 cm⁻¹: A strong band for the C=O stretch of the α,β-unsaturated ketone.

  • ~1580-1640 cm⁻¹: Bands corresponding to the C=C stretches of the conjugated diene system.

C. Mass Spectrometry (MS) Under electron ionization (EI) or electrospray ionization (ESI), the mass spectrum would confirm the molecular weight. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 310. The fragmentation pattern would likely involve the loss of water, the ethyl group, and fragmentation across the steroid rings, providing further structural confirmation.

D. Ultraviolet-Visible (UV-Vis) Spectroscopy The extended conjugated system in this compound results in a significant bathochromic shift (shift to longer wavelength) of the λₘₐₓ compared to Levonorgestrel. This property is the cornerstone of its detection in HPLC analysis. While Levonorgestrel (a single enone) absorbs around 240 nm, the conjugated dienone system of the impurity is expected to have a λₘₐₓ in the range of 280-300 nm, allowing for specific detection and resolution.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing RefStd Reference Standard (6,7-Dehydro Norgestrel) Dissolve Dissolution in Diluent (e.g., ACN/H₂O) RefStd->Dissolve Weigh accurately API API / Drug Product (Levonorgestrel) API->Dissolve Weigh accurately HPLC HPLC Injection & Chromatographic Separation Dissolve->HPLC UV UV/PDA Detection (e.g., 280 nm) HPLC->UV MS Mass Spectrometry (for identity confirmation) HPLC->MS Optional Integration Peak Integration & Quantification UV->Integration Report Purity Report & Impurity Profile Integration->Report

Caption: Standard analytical workflow for the identification and quantification of impurities.

Synthesis and Chemical Reactivity

As an impurity, this compound is typically formed during the synthesis of Levonorgestrel or as a product of its degradation.

A. Plausible Synthetic Pathway (Formation) The most probable route for its formation is the chemical oxidation or dehydrogenation of Levonorgestrel. This can occur if trace oxidants are present during synthesis or upon exposure to oxidative stress conditions (e.g., light, air) during storage. A common laboratory and potential industrial method to introduce such a double bond is through the use of a dehydrogenating agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[12]

Synthesis_Workflow Start Levonorgestrel (Starting Material) Reaction Dehydrogenation Reaction (e.g., with DDQ) Start->Reaction Quench Reaction Quenching & Work-up Reaction->Quench Purify Chromatographic Purification (e.g., Column Chromatography) Quench->Purify Final This compound (Isolated Product) Purify->Final

Caption: High-level overview of the synthesis of this compound from Levonorgestrel.

B. Chemical Stability and Degradation The extended conjugated system makes this compound susceptible to oxidation and polymerization, particularly when exposed to light and atmospheric oxygen. This reactivity underscores the importance of storing the reference material under inert gas in a cool, dark environment.[3][11] Its stability in various pH conditions is a critical parameter during the development of aqueous-based formulations and analytical mobile phases.

Recommended Experimental Protocol: HPLC Purity Method

The following protocol is a representative example for the quantification of this compound as an impurity in a Levonorgestrel API sample. This method leverages the unique UV absorbance of the impurity for selective detection.

Objective: To determine the purity of a Levonorgestrel sample by quantifying the area percent of this compound and other related substances.

1. Materials and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Levonorgestrel API (Test Sample)

  • This compound Certified Reference Standard

2. Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a Photodiode Array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 70
    25.0 70
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm. Causality Note: This wavelength is chosen to maximize the signal for the conjugated diene impurity while minimizing the signal from the Levonorgestrel main peak, thereby improving the limit of detection for the impurity.

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Sample Solution: Accurately weigh about 25 mg of the Levonorgestrel API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Reference Standard Solution (for peak identification): Prepare a solution of this compound in the diluent at a concentration of approximately 0.005 mg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the Reference Standard Solution to determine the retention time of this compound.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, integrate all peaks in the chromatogram for the Sample Solution.

5. Calculation: Calculate the percentage of this compound in the Levonorgestrel API using the formula for area percent:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Conclusion

This compound is more than a mere impurity; it is a critical process marker and a key indicator of the stability of Levonorgestrel. Its unique chemical structure, particularly the conjugated dienone system, dictates its physicochemical properties and provides the analytical handles necessary for its detection and quantification. For researchers and drug development professionals, controlling the levels of this impurity through robust synthesis processes, appropriate storage conditions, and validated analytical methods is essential for guaranteeing the quality and safety of the final pharmaceutical product.

References

  • Wikipedia. Gestrinone. [Online]. Available at: [Link].

  • National Center for Biotechnology Information. Gestrinone. PubChem Compound Database. [Online]. Available at: [Link].

  • LookChem. Cas 51087-61-7,6,7-Dehydro Norgestrel. [Online]. Available at: [Link].

  • Allmpus. Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. [Online]. Available at: [Link].

  • SynZeal. Levonorgestrel EP Impurity M | 51087-61-7. [Online]. Available at: [Link].

  • Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M | Chemical Name : this compound. [Online]. Available at: [Link].

  • Pharmaffiliates. Levonorgestrel-impurities. [Online]. Available at: [Link].

  • ESS Chem Co. 6(7)-Dehydro Levonorgestrel [CAS 51087-61-7]. [Online]. Available at: [Link].

  • George Veeran, M., et al. (2022).
  • ResearchGate. Synthesis of related substances from levonorgestrel. [Online]. Available at: [Link].

  • Kumar V, P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Omics Publishing Group.

Sources

An In-Depth Technical Guide to the Synthesis of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6(7)-Dehydro Norgestrel, a derivative of the second-generation progestin Norgestrel. The synthesis commences with the readily available steroidal precursor, estrone-3-methyl ether, and proceeds through a series of key transformations including Birch reduction, acid-catalyzed hydrolysis, stereoselective ethynylation, and a final dehydrogenation step to introduce the critical 6(7) double bond. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and process visualizations to facilitate a deeper understanding of this synthetic route.

Introduction

Norgestrel, a potent synthetic progestin, has been a cornerstone of hormonal contraception for decades.[1] Its biological activity primarily resides in the levorotatory isomer, Levonorgestrel.[2] The introduction of a double bond at the 6(7)-position of the steroid nucleus, creating this compound, can significantly modulate its biological activity and metabolic profile. This guide delineates a robust synthetic pathway to achieve this modification, starting from a common steroidal raw material.

The core of this synthesis lies in the construction of the gonane skeleton, a foundational structure for many steroids, followed by the strategic introduction of key functional groups and the final dehydrogenation.[3][4] Each step is chosen for its efficiency, stereochemical control, and industrial applicability.

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into two main stages: the construction of the Norgestrel backbone from estrone-3-methyl ether and the subsequent dehydrogenation to yield the final product.

Synthesis_Overview EME Estrone-3-methyl Ether Diene 2,5(10)-Diene Intermediate EME->Diene   Birch Reduction    Enone 4-en-3-one Intermediate Diene->Enone   Acid Hydrolysis    Norgestrel Norgestrel Enone->Norgestrel   Ethynylation    Dehydro_Norgestrel This compound Norgestrel->Dehydro_Norgestrel   Dehydrogenation    Birch_Reduction cluster_reactants Reactants cluster_products Product EME Diene EME->Diene Birch Reduction reagents + Li/NH3, ROH

Caption: Birch Reduction of Estrone-3-methyl Ether.

Experimental Protocol: Birch Reduction

  • Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer.

  • Charge the flask with anhydrous liquid ammonia and add small pieces of lithium metal with vigorous stirring until a persistent blue color is obtained.

  • Dissolve estrone-3-methyl ether in a suitable solvent (e.g., anhydrous tetrahydrofuran) and add it dropwise to the lithium-ammonia solution.

  • After the addition is complete, add an alcohol (e.g., tert-butanol) dropwise to quench the reaction and provide a proton source.

  • Allow the ammonia to evaporate overnight.

  • Carefully add water to the residue and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5(10)-diene intermediate.

Step 2: Acid Hydrolysis to Form the 4-en-3-one System

The enol ether functionality in the 2,5(10)-diene intermediate is then hydrolyzed under acidic conditions to generate the thermodynamically stable α,β-unsaturated ketone, specifically the 4-en-3-one system. [5]This transformation is a key step in establishing the characteristic A and B ring structure of Norgestrel.

Acid_Hydrolysis cluster_reactants Reactant cluster_products Product Diene Enone Diene->Enone Acid Hydrolysis reagents + H+

Caption: Acid Hydrolysis to form the 4-en-3-one system.

Experimental Protocol: Acid Hydrolysis

  • Dissolve the crude 2,5(10)-diene intermediate in a mixture of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-en-3-one intermediate.

Step 3: Ethynylation at C-17

The final step in the synthesis of the Norgestrel backbone is the introduction of the 17α-ethynyl group. This is achieved through a nucleophilic addition of an acetylide anion to the C-17 ketone. [6]The reaction is highly stereoselective, with the acetylide attacking from the less hindered α-face of the steroid, leading to the desired 17α-ethynyl-17β-hydroxy configuration.

Ethynylation cluster_reactants Reactant cluster_products Product Enone Norgestrel Enone->Norgestrel Ethynylation reagents + HC≡CLi

Caption: Ethynylation at the C-17 position.

Experimental Protocol: Ethynylation

  • Prepare a solution of lithium acetylide in a suitable solvent (e.g., by bubbling acetylene gas through a solution of n-butyllithium in tetrahydrofuran at low temperature).

  • Dissolve the 4-en-3-one intermediate in anhydrous tetrahydrofuran and add it dropwise to the lithium acetylide solution at low temperature (e.g., -78 °C).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Norgestrel by column chromatography or recrystallization.

Dehydrogenation to this compound

The final and key transformation is the introduction of a double bond at the 6,7-position of the Norgestrel backbone. This is achieved through a dehydrogenation reaction, for which several reagents are effective. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a particularly useful oxidant for the dehydrogenation of steroid ketones. [7][8][9][10][11]

Step 4: Dehydrogenation with DDQ

DDQ is a powerful dehydrogenating agent that can convert a 4-en-3-one steroid into a 4,6-dien-3-one system. The reaction proceeds via a hydride abstraction mechanism.

Dehydrogenation cluster_reactants Reactant cluster_products Product Norgestrel Dehydro_Norgestrel Norgestrel->Dehydro_Norgestrel Dehydrogenation reagents + DDQ

Caption: Dehydrogenation of Norgestrel to this compound.

Experimental Protocol: Dehydrogenation with DDQ

  • Dissolve Norgestrel in a suitable anhydrous, inert solvent (e.g., benzene or dioxane).

  • Add a stoichiometric amount of DDQ to the solution.

  • Reflux the reaction mixture, monitoring the progress by TLC. The reaction is often accompanied by the precipitation of the hydroquinone byproduct.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a dilute aqueous solution of sodium sulfite to remove any remaining DDQ, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Summary of Key Intermediates and Product

CompoundStructureMolecular FormulaKey Characteristics
Estrone-3-methyl Ether Estrone-3-methyl EtherC₁₉H₂₄O₂Commercially available starting material.
2,5(10)-Diene Intermediate 2,5(10)-Diene IntermediateC₁₉H₂₆O₂Product of Birch reduction, contains an enol ether.
4-en-3-one Intermediate 4-en-3-one IntermediateC₁₈H₂₄O₂α,β-Unsaturated ketone formed after hydrolysis.
Norgestrel NorgestrelC₂₁H₂₈O₂Immediate precursor to the final product.
This compound this compoundC₂₁H₂₆O₂Final product with a conjugated 4,6-dien-3-one system.

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally validated route to this compound from estrone-3-methyl ether. The sequence of Birch reduction, acid hydrolysis, ethynylation, and final dehydrogenation with DDQ represents a classic and effective approach in steroid chemistry. By understanding the mechanistic underpinnings of each step and adhering to the outlined protocols, researchers can reliably synthesize this important Norgestrel derivative for further investigation and development.

References

Sources

6(7)-Dehydro Norgestrel as a Levonorgestrel impurity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6(7)-Dehydro Norgestrel: A Critical Impurity of Levonorgestrel

Executive Summary

Levonorgestrel, a second-generation synthetic progestogen, is a cornerstone of hormonal contraception.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. This technical guide provides a comprehensive analysis of this compound (also known as ∆6-Levonorgestrel or Levonorgestrel Impurity M), a critical process-related and degradation impurity.[2][3][4] We will explore its chemical identity, formation pathways, and robust analytical strategies for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing self-validating protocols essential for regulatory compliance and ensuring patient safety.

Introduction to Levonorgestrel and the Imperative of Impurity Profiling

Levonorgestrel: A Synthetic Progestogen

Levonorgestrel is the biologically active levorotatory enantiomer of norgestrel.[5] Chemically designated as (–)-13-ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one, it functions primarily by interacting with progesterone and androgen receptors to prevent ovulation.[1][6] Its widespread use in oral contraceptives, emergency contraception, and hormonal intrauterine devices underscores the need for stringent quality control.

The Regulatory Landscape: Why Impurity Control is Non-Negotiable

The presence of impurities, even in minute quantities, can impact the safety and efficacy of a drug product. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish strict limits on impurities.[7] For Levonorgestrel, the USP monograph stipulates that the sum of all impurities must not exceed 2.0%, with no single specified impurity exceeding 0.5%.[8][9] Adherence to these limits, guided by the International Council for Harmonisation (ICH) guidelines, is mandatory for market approval and necessitates the development of highly sensitive and specific analytical methods.

Characterization of this compound (Levonorgestrel Impurity M)

Chemical Identity and Structure

This compound is a structural analogue of Levonorgestrel characterized by an additional double bond between carbons 6 and 7 in the steroid's B-ring. This seemingly minor modification significantly alters the molecule's electronic and conformational properties, necessitating its careful monitoring.

cluster_0 Levonorgestrel cluster_1 This compound (Impurity M) levo levo dehydro dehydro

Caption: Comparative structures of Levonorgestrel and its impurity, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is critical for developing analytical methods, particularly for predicting solubility and chromatographic behavior.

PropertyValueSource
Chemical Name 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,6-dien-20-yn-3-one[4]
Synonyms Δ6-Levonorgestrel, Levonorgestrel EP Impurity M[3][4]
CAS Number 51087-61-7[2][3]
Molecular Formula C₂₁H₂₆O₂[10][11]
Molecular Weight 310.43 g/mol [10][11]
Appearance Off-White to Pale Yellow Solid[10][12]
Solubility Soluble in Methanol, DMSO; Slightly soluble in Chloroform[10][12]

Formation Pathways of this compound

Understanding the formation pathways of an impurity is fundamental to controlling it. This compound can arise from both the degradation of the parent drug and as a byproduct of its synthesis.

Degradation Pathway: Formation under Stress Conditions

Forced degradation studies, which expose the API to harsh conditions like acid, base, oxidation, heat, and light, are essential for developing stability-indicating methods.[13] Levonorgestrel has been shown to be sensitive to acidic, alkaline, and oxidative conditions.[14][15] The formation of the 6(7)-dehydro impurity is often a result of oxidative degradation, where the allylic C-H bonds at positions 6 and 7 are susceptible to dehydrogenation, leading to a more conjugated system.

Synthetic Pathway: A Potential Process-Related Impurity

The synthesis of Levonorgestrel is a multi-step process, often starting from precursors like DL-ethyl diketone or methoxydienone.[16][17] Certain steps, particularly those involving dehydrogenation or isomerization reactions, can inadvertently produce the 6(7)-dehydro analogue if reaction conditions are not meticulously controlled. The presence of specific catalysts or elevated temperatures can favor the formation of this unsaturated byproduct.

G cluster_0 Formation Pathways LNG Levonorgestrel (API) IMP This compound (Impurity) LNG->IMP Degradation (Oxidative Stress) SYNTH Synthetic Precursors SYNTH->LNG Main Synthesis Route SYNTH->IMP Side Reaction (e.g., incomplete reduction)

Caption: Potential formation pathways for this compound.

Analytical Control Strategy: Detection and Quantification

A robust analytical method is required to separate, identify, and quantify this compound from the Levonorgestrel API and other potential impurities.

The Central Role of Stability-Indicating HPLC Methods

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time. For Levonorgestrel, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard due to its high resolving power, sensitivity, and reproducibility.[18][19]

Protocol: A Validated RP-HPLC Method for Levonorgestrel and its Impurities

This protocol describes a typical stability-indicating gradient RP-HPLC method validated according to ICH guidelines.

The method leverages the differential partitioning of Levonorgestrel and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase. The use of a gradient elution, where the organic solvent concentration (e.g., acetonitrile) is increased over time, is critical. This allows for the effective separation of early-eluting polar impurities from the main API peak and later-eluting nonpolar impurities like this compound, which has increased non-polarity due to its extended conjugated system.

  • Levonorgestrel Reference Standard (RS) and this compound RS

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid or Phosphate Buffer (for pH control)

  • Volumetric flasks, pipettes, and autosampler vials

ParameterConditionRationale
Column Kromasil C18 (or equivalent), 250 mm x 4.6 mm, 5 µmProvides excellent resolution for steroid compounds.
Mobile Phase A WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Time (min)%B
040
2570
3070
3140
4040
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.[15]
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 245 nmA suitable wavelength for detecting both Levonorgestrel and the conjugated impurity.
Injection Vol. 10 µLStandard volume for good peak shape.
  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve Levonorgestrel RS in diluent to a concentration of ~0.5 mg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve this compound RS in diluent to a known concentration.

  • System Suitability Solution (SSS): Spike the Standard Solution with the Impurity Stock Solution to obtain a final impurity concentration of ~0.5% relative to the Levonorgestrel concentration.

  • Sample Solution: Accurately weigh and dissolve the Levonorgestrel API sample in diluent to a concentration of ~0.5 mg/mL.

Before any sample analysis, inject the SSS in replicate (n=5). The system is deemed suitable for use only if the following criteria are met:

  • Resolution: The resolution between the Levonorgestrel peak and the this compound peak is ≥ 2.0.

  • Tailing Factor: The tailing factor for the Levonorgestrel peak is ≤ 1.5.

  • Relative Standard Deviation (RSD): The %RSD for the peak area of replicate injections is ≤ 2.0%.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the System Suitability Solution and verify that all SST criteria are met.

  • Inject the Sample Solution.

  • Identify the peaks based on their retention times relative to the standards.

The percentage of this compound in the sample is calculated using the principle of external standards, comparing the peak area of the impurity in the sample to the peak area of the impurity in a standard of known concentration.

Method Validation Summary

The described method must be validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.

ParameterAcceptance CriteriaPurpose
Specificity No interference at the retention time of the impurity.Ensures the method accurately measures only the intended analyte.
Linearity Correlation coefficient (r²) ≥ 0.99Confirms a proportional response across a range of concentrations.
LOD & LOQ Signal-to-Noise ratio of ~3:1 (LOD) and ~10:1 (LOQ)Defines the lowest concentration that can be reliably detected and quantified.
Accuracy Recovery of 80-120% for spiked samples.Measures the closeness of the test results to the true value.
Precision %RSD ≤ 5.0% for repeatability and intermediate precision.Demonstrates the method's consistency.
Robustness No significant changes in results with small variations in method parameters.Shows the method's reliability under normal usage.
Advanced Characterization: LC-MS/MS for Structural Elucidation

For definitive identification, especially at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable. In positive ionization mode, Levonorgestrel typically shows a parent ion [M+H]⁺ at m/z 313.3.[20] The 6(7)-dehydro impurity would be expected to have a parent ion at m/z 311.3 due to the loss of two hydrogen atoms. Fragmentation analysis (MS/MS) of this parent ion can confirm the structure by identifying characteristic product ions.

G cluster_workflow Analytical Workflow prep Sample Preparation (Dissolve in Diluent) hplc RP-HPLC Separation (Gradient Elution) prep->hplc detect UV Detection (~245 nm) hplc->detect ms LC-MS/MS Confirmation (Structural Elucidation) hplc->ms For Identification quant Quantification (% Impurity Calculation) detect->quant

Caption: A typical analytical workflow for impurity profiling of Levonorgestrel.

Risk Assessment and Regulatory Limits

Toxicological Considerations

Any impurity that is a structural alert or is present above the ICH identification threshold requires toxicological assessment. The introduction of a new double bond in the steroid nucleus could potentially alter its interaction with biological receptors or its metabolic profile, making its control a matter of patient safety.

Pharmacopoeial Acceptance Criteria

As stated, the USP sets a limit for individual specified impurities in Levonorgestrel at not more than 0.5%.[8][9] Therefore, any validated analytical method must have a Limit of Quantification (LOQ) well below this threshold to ensure accurate reporting and compliance.

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Levonorgestrel API. A thorough understanding of its formation pathways—both during synthesis and as a degradation product—allows for the implementation of effective control strategies. The cornerstone of this control is a well-developed and validated stability-indicating RP-HPLC method. By employing the systematic and scientifically-grounded approach detailed in this guide, researchers and drug development professionals can confidently monitor and control this critical impurity, meeting stringent regulatory requirements and delivering a safe product to the market.

References

  • Wikipedia. Levonorgestrel. [Link]

  • Gherghel, A., et al. (2023). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Processes, 11(11), 3210. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13109, Levonorgestrel. [Link]

  • Wang, F., et al. (2020). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils. Journal of Environmental Engineering, 146(10). [Link]

  • Patel, D., et al. (2014). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Levonorgestrel in Bulk and Pharmaceutical Formulation. International Journal of Pharmaceutics and Drug Analysis, 2(4), 300-308. [Link]

  • Pharmaffiliates. Levonorgestrel-impurities. [Link]

  • Rao, D. S., et al. (2018). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 3(3), 33-43. [Link]

  • Pharmaffiliates. Levonorgestrel - Impurity M. [Link]

  • de Faria, V. T., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. [Link]

  • Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research, 23(3), 313-326. [Link]

  • ResearchGate. Product ion mass spectra of levonorgestrel. [Link]

  • Pharmaffiliates. Levonorgestrel-impurities. [Link]

  • Allmpus. Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. [Link]

  • USP. USP Monographs: Levonorgestrel. [Link]

  • Song, M., et al. (2008). Determination of Levonorgestrel in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method: Application to a Bioequivalence Study of Two Formulations in Healthy Volunteers. Biomedical Chromatography, 22(7), 731-737. [Link]

  • Kumar, V. P., et al. (2016). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Pharmaceutical Analysis, 6(4), 253-260. [Link]

  • SynZeal. Levonorgestrel EP Impurity M. [Link]

  • Patsnap. Synthesis method of levonorgestrel.
  • USP. Official Monographs USP 35. [Link]

  • Google Patents. Preparation method of Levonorgestrel pharmacopoeia impurity V.
  • Mohan, C., et al. (2010). A Simple and Rapid LC-MS Method for the Determination of Levonorgestrel in Human Plasma. Pharmacologyonline, 1, 85-100. [Link]

  • Google Patents. Synthesis process of levonorgestrel by methoxydienone.
  • ResearchGate. Synthesis of related substances from levonorgestrel. [Link]

  • Chemical-Suppliers. 6,7-Dehydro Levonorgestrel. [Link]

  • ESS Chem Co. 6(7)-Dehydro Levonorgestrel. [Link]

  • Wikipedia. Norgestrel. [Link]

  • ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6,7-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 6,7-Dehydro Norgestrel, a significant impurity of the synthetic progestin, Levonorgestrel. A thorough understanding of its spectral characteristics is paramount for quality control, impurity profiling, and regulatory compliance in pharmaceutical development. This document synthesizes theoretical predictions with established analytical principles to offer a robust framework for the identification and characterization of this compound.

Introduction to 6,7-Dehydro Norgestrel

6,7-Dehydro Norgestrel, systematically named (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one, is a process-related impurity that can arise during the synthesis of Norgestrel and its active enantiomer, Levonorgestrel.[][2] Its structure is characterized by the introduction of an additional double bond between the C6 and C7 positions of the steroid backbone, creating a conjugated dienone system. This structural modification significantly influences its spectroscopic properties relative to the parent drug. Accurate spectroscopic analysis is therefore essential for its detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules. For 6,7-Dehydro Norgestrel, both ¹H and ¹³C NMR are critical for confirming its identity.

Predicted ¹H NMR Spectral Data

The introduction of the C6-C7 double bond is expected to induce significant downfield shifts for the protons at C6 and C7 compared to Levonorgestrel. The proton at C4 will also be affected by the extended conjugation.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~ 5.8s-
H-6~ 6.2d~ 10
H-7~ 6.1d~ 10
C-18 -CH₃~ 0.9t~ 7
C-21 -H (alkynyl)~ 2.6s-
Predicted ¹³C NMR Spectral Data

The olefinic carbons of the dienone system and the alkynyl carbons are key diagnostic signals in the ¹³C NMR spectrum.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (C=O)~ 200
C-4~ 124
C-5~ 165
C-6~ 128
C-7~ 130
C-13~ 48
C-17~ 80
C-20 (alkynyl)~ 88
C-21 (alkynyl)~ 75
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 6,7-Dehydro Norgestrel reference standard.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at 25 °C.

    • Use a spectral width of approximately 16 ppm.

    • Employ a 30-degree pulse width with a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 220 ppm.

    • Employ a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 6,7-Dehydro Norgestrel is expected to show characteristic absorptions for its hydroxyl, alkynyl, and conjugated dienone functionalities.

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
O-H (alcohol)3600-3200Strong, broad
C≡C-H (alkyne C-H stretch)~ 3300Strong, sharp
C-H (sp², alkene)3100-3000Medium
C-H (sp³, alkane)3000-2850Medium
C≡C (alkyne)2260-2100Weak to medium
C=O (conjugated ketone)1660-1640Strong
C=C (conjugated alkene)1620-1580Medium to strong
Experimental Protocol for IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining the IR spectrum of a solid sample.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Sample Preparation:

  • Place a small amount of the solid 6,7-Dehydro Norgestrel sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable ionization techniques for this class of compounds.

Molecular Ion:

  • The molecular formula of 6,7-Dehydro Norgestrel is C₂₁H₂₆O₂.[]

  • The expected monoisotopic mass is approximately 310.19 g/mol .

  • In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 311.20.

Key Fragmentation Pathways:

  • Loss of water (H₂O) from the C-17 hydroxyl group is a common fragmentation pathway for steroids, which would result in a fragment ion at m/z ~293.

  • Cleavage of the D-ring can also occur.

  • The fragmentation pattern can be compared to that of Levonorgestrel to identify unique fragments arising from the 6,7-dehydro modification.

Predicted Ion (m/z) Identity
~ 311.20[M+H]⁺
~ 293.19[M+H - H₂O]⁺
Experimental Protocol for Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Instrumentation:

  • A liquid chromatography-mass spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of 6,7-Dehydro Norgestrel (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the mass spectrometer or inject it into an LC system for separation prior to MS analysis.

Data Acquisition:

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Collision Energy (for MS/MS): Apply a range of collision energies to induce fragmentation and obtain a detailed fragmentation spectrum of the parent ion (m/z ~311.20).

Data Processing:

  • Determine the accurate mass of the molecular ion and its fragments.

  • Use the accurate mass data to calculate the elemental composition and confirm the molecular formula.

  • Propose fragmentation pathways based on the observed product ions in the MS/MS spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of 6,7-Dehydro Norgestrel.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR NMR tube IR IR Spectroscopy (FTIR-ATR) Dissolution->IR ATR crystal MS Mass Spectrometry (LC-HRMS) Dissolution->MS LC-MS vial Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Sources

Physical and chemical characteristics of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 6(7)-Dehydro Norgestrel, a significant impurity and metabolite of the synthetic progestin Norgestrel and its active enantiomer, Levonorgestrel. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development, quality control, and steroid chemistry. It delves into the structural features, physicochemical properties, and analytical considerations of this compound. While detailed proprietary data for its synthesis and spectral characterization are not publicly available, this guide consolidates the existing knowledge and provides expert insights into its expected chemical behavior and analytical profile based on established principles of steroid chemistry.

Introduction

This compound, also known as Levonorgestrel EP Impurity M, is a steroidal compound that plays a critical role in the quality control and stability assessment of Norgestrel and Levonorgestrel-containing pharmaceutical products.[1][2][3] As a degradation product and potential metabolite, understanding its physical and chemical properties is paramount for the development of robust analytical methods and for ensuring the safety and efficacy of hormonal contraceptives. This guide aims to provide a detailed technical resource by compiling and interpreting available data on its structure, properties, and analytical characterization.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its unique structural features, which differentiate it from the parent compound, Norgestrel.

Chemical Name and Synonyms
  • Systematic Name: (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[4]

  • Common Synonyms: 6,7-Didehydrolevonorgestrel, Δ6-Levonorgestrel, Levonorgestrel EP Impurity M[1][2][3]

  • CAS Number: 51087-61-7[1][2][3]

Structural Formula

The core structure of this compound is a gonane steroid skeleton, characterized by an additional double bond between carbons 6 and 7 in the B-ring, creating a conjugated dienone system with the carbonyl group at C3.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and analysis. The data presented here is a consolidation of information from various commercial suppliers and chemical databases.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆O₂[4]
Molecular Weight 310.43 g/mol [1][2][3]
Appearance Solid, Pale Yellow to Off-White[]
Melting Point >210 °C (decomposition)[]
Solubility Slightly soluble in chloroform and methanol; Soluble in DMSO.
Storage Temperature -20°C, protected from light in an amber vial.[]
Predicted Boiling Point 475.8 ± 45.0 °C
Predicted Density 1.15 ± 0.1 g/cm³
Predicted pKa 13.06 ± 0.40

Synthesis and Formation

While a specific, detailed, and publicly available synthesis protocol for this compound as a reference standard is not readily found in the scientific literature, its formation can be understood from two main perspectives: as a product of chemical synthesis and as a degradation product.

Plausible Synthetic Approach: Dehydrogenation

The introduction of a double bond at the 6,7-position of a Δ⁴-3-keto steroid like Levonorgestrel is a common transformation in steroid chemistry. A plausible synthetic route involves a dehydrogenation reaction.

Conceptual Experimental Protocol:

  • Starting Material: Levonorgestrel.

  • Reagent Selection: A suitable dehydrogenating agent is required. Common reagents for this transformation include:

    • Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in a high-boiling solvent like tert-butanol or xylene.

    • Manganese dioxide (MnO₂) in a non-polar solvent such as benzene or chloroform.

    • Selenium dioxide (SeO₂) can also be used, though it may lead to other oxidation products.

  • Reaction Conditions: The reaction is typically carried out under reflux for several hours to days, with progress monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove the oxidant and its byproducts, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

G start Levonorgestrel process Reaction in Inert Solvent (e.g., tert-butanol) start->process reagent Dehydrogenating Agent (e.g., Chloranil) reagent->process purification Purification (Column Chromatography, Recrystallization) process->purification end This compound purification->end

Caption: Conceptual workflow for the synthesis of this compound.

Formation as a Degradation Product

This compound has been identified as a degradation product of Levonorgestrel, particularly under photolytic stress conditions.[6][7] This suggests that exposure of Levonorgestrel to light, especially UV radiation, can lead to its formation. It has also been observed as a biotransformation product of norgestrel by certain freshwater microalgae.[8]

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by its conjugated dienone system, the tertiary alcohol, and the terminal alkyne.

  • Conjugated Dienone System: This system is susceptible to nucleophilic attack, particularly at the C-5 position (Michael addition). It is also the chromophore responsible for its UV absorbance.

  • Tertiary Hydroxyl and Ethynyl Groups: These functional groups can undergo reactions typical for alcohols and alkynes, respectively.

  • Stability: As a known degradation product, this compound itself may be susceptible to further degradation, especially under harsh conditions. It is known to be light-sensitive and should be stored accordingly.[] Forced degradation studies on Levonorgestrel indicate that the formation of this impurity is significant under photolytic conditions and can also occur to a lesser extent under acidic and basic stress.[6]

Analytical Characterization

Comprehensive analytical characterization is essential for the unequivocal identification and quantification of this compound. While actual spectra are not publicly available, the expected spectroscopic features can be predicted based on its structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of this compound from Levonorgestrel and other related impurities.

Typical HPLC Method Parameters:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).

  • Detection: UV detection at a wavelength where the conjugated dienone system shows significant absorbance, typically around 240-280 nm.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Controlled, often around 25-30 °C.

Spectroscopic Characterization (Predicted)

6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Vinyl Protons: The protons at C-6 and C-7 are expected to appear as doublets or multiplets in the downfield region (δ 6.0-6.5 ppm) due to the conjugated double bonds. The proton at C-4 will also be in the vinyl region (around δ 5.8 ppm).

    • Ethynyl Proton: A sharp singlet for the acetylenic proton at C-21 is expected around δ 2.5-3.0 ppm.

    • Methyl and Ethyl Protons: The angular methyl group at C-18 (as part of the ethyl group) will likely appear as a triplet around δ 0.9 ppm, and the methylene of the ethyl group as a quartet.

  • ¹³C NMR:

    • Carbonyl Carbon: The ketone at C-3 will have a characteristic signal in the downfield region (δ > 190 ppm).

    • Olefinic Carbons: The four carbons of the dienone system (C-4, C-5, C-6, C-7) will resonate in the δ 120-170 ppm range.

    • Alkynyl Carbons: The two carbons of the ethynyl group (C-20 and C-21) will appear in the δ 70-90 ppm region.

6.2.2. Mass Spectrometry (MS)

  • Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode are suitable.

  • Expected Molecular Ion: The protonated molecule [M+H]⁺ would be observed at m/z 311.19.

  • Fragmentation Pattern: The fragmentation of the steroid nucleus is complex. Key fragmentations would likely involve:

    • Loss of water (H₂O) from the tertiary hydroxyl group at C-17.

    • Cleavage of the D-ring, which is characteristic of steroids.

    • Fragmentation of the ethyl group at C-13. The presence of the conjugated dienone system will influence the fragmentation pathways.

6.2.3. Infrared (IR) Spectroscopy

  • -OH Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C≡C-H Stretch: A sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne.

  • C=O Stretch: A strong absorption band around 1650-1670 cm⁻¹ for the conjugated ketone.

  • C=C Stretch: Absorptions in the 1580-1640 cm⁻¹ region corresponding to the conjugated double bonds.

Conclusion

This compound is a key compound of interest in the pharmaceutical analysis of Norgestrel and Levonorgestrel. Its characterization is vital for ensuring the quality and stability of contraceptive medications. This guide has synthesized the available information on its physical and chemical properties, offering a framework for its synthesis, handling, and analysis. While a lack of publicly available, detailed experimental data necessitates a predictive approach for some aspects of its characterization, the principles outlined herein provide a solid foundation for researchers and drug development professionals working with this important steroidal impurity. Further research and publication of detailed analytical data would be of significant benefit to the scientific community.

References

  • Else, L. J., et al. (2018). Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma.
  • Liu, S., et al. (2013). Biotransformation of progesterone and norgestrel by two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa): transformation kinetics and products identification. Environmental Science & Technology, 47(24), 14224-14231.
  • MDPI. (2023).
  • Pharmaffiliates. (n.d.). Levonorgestrel - Impurity M. Retrieved from [Link]

  • PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8735.
  • PubMed Central (PMC). (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17356-17364.
  • SynZeal. (n.d.). Levonorgestrel EP Impurity M. Retrieved from [Link]

  • Tótoli, F., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208.
  • UCL Discovery. (2022). Photodegradation of free estrogens driven by UV light. Science of The Total Environment, 835, 155515.
  • Wikipedia. (n.d.). Norgestrel. Retrieved from [Link]

  • Yi, X., et al. (2013). Biotransformation of progesterone and norgestrel by two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa): transformation kinetics and products identification. Environmental Science & Technology, 47(24), 14224–14231.

Sources

An In-Depth Technical Guide to the Formation Mechanism of 6(7)-Dehydro Norgestrel during Norgestrel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Synthetic Steroids

Norgestrel, a foundational synthetic progestin, has played a pivotal role in hormonal contraception for decades.[1] Its efficacy is intrinsically linked to its precise molecular structure. As with any active pharmaceutical ingredient (API), the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring safety and therapeutic consistency. The formation of process-related impurities, such as the unsaturated analogue 6(7)-Dehydro Norgestrel, presents a significant challenge in synthetic chemistry. Understanding the mechanistic underpinnings of how such impurities arise is paramount for the development of robust and well-controlled manufacturing processes. This guide provides a detailed exploration of the chemical pathways leading to the formation of this compound, offering researchers and drug development professionals a comprehensive resource grounded in mechanistic organic chemistry and process optimization principles.

I. The Total Synthesis of Norgestrel: A Foundational Pathway

The total synthesis of Norgestrel is a landmark achievement in steroid chemistry. A common and efficient route commences with the Birch reduction of an aromatic A-ring precursor, typically a methoxy-substituted estratetraene derivative. This foundational pathway sets the stage for the eventual formation of the crucial α,β-unsaturated ketone system in the A-ring of the final Norgestrel molecule.

The key stages of this synthesis can be broadly categorized as follows:

  • Birch Reduction: The aromatic A-ring of a suitable precursor is partially reduced using an alkali metal (like sodium or lithium) in liquid ammonia with a proton source (such as an alcohol).[2][3] This reaction selectively reduces the aromatic ring to a non-conjugated diene, specifically a dihydro enol ether.

  • Acid Hydrolysis and Isomerization: The resulting enol ether is unstable and is hydrolyzed under acidic conditions. This step is critical as it unmasks the ketone at C3 and concurrently facilitates the isomerization of the double bond to the thermodynamically more stable conjugated position at C4-C5, forming the characteristic α,β-unsaturated ketone moiety of Norgestrel.

  • Ethynylation: The final step involves the introduction of the ethynyl group at the C17 position, a key functional group for the biological activity of Norgestrel.

Norgestrel Synthesis Pathway cluster_0 Key Stages in Norgestrel Synthesis Start Aromatic A-Ring Precursor BirchProduct Dihydro Enol Ether Intermediate Start->BirchProduct Birch Reduction (Na/Li, liq. NH3, ROH) Norgestrel Norgestrel (Δ4-isomer) BirchProduct->Norgestrel Acid Hydrolysis & Isomerization (H+) Impurity This compound (Δ6-isomer) BirchProduct->Impurity Side Reaction: Acid-Catalyzed Elimination

Caption: A simplified workflow of the key transformations in Norgestrel total synthesis, highlighting the critical acid hydrolysis step where the 6(7)-dehydro impurity can potentially form.

II. The Mechanistic Genesis of this compound

The formation of the this compound impurity is not a result of a separate, unrelated reaction pathway but rather a subtle deviation during a critical step of the main synthesis. The most probable point of divergence is the acid-catalyzed hydrolysis and isomerization of the dihydro enol ether intermediate formed after the Birch reduction.

The Pivotal Intermediate: The Dihydro Enol Ether

Following the Birch reduction, the steroid nucleus exists as a dihydro enol ether. The subsequent treatment with acid is intended to achieve two transformations: hydrolysis of the enol ether to a ketone and migration of the double bond from the 5(10) position to the thermodynamically favored 4(5) position. It is during this acid-catalyzed cascade that the conditions for the formation of the 6(7)-dehydro impurity are ripe.

Proposed Mechanism: Acid-Catalyzed Elimination

The core of the proposed mechanism hinges on the formation of a carbocation intermediate during the acid-catalyzed isomerization. The acidic environment facilitates the protonation of the 5(10)-double bond, leading to a tertiary carbocation at C5. While the intended pathway involves the elimination of a proton from C4 to yield the desired Δ4-isomer (Norgestrel), a competing elimination pathway exists.

  • Protonation of the Enol Ether and Hydrolysis: The reaction is initiated by the protonation of the enol ether, followed by the addition of water and subsequent collapse to the ketone at C3.

  • Formation of the C5 Carbocation: The acid then protonates the Δ5(10) double bond, generating a carbocation at C5. This carbocation is a key branching point.

  • The Competing Elimination Pathways:

    • Pathway A (Thermodynamically Favored): Elimination of a proton from C4 leads to the formation of the conjugated and thermodynamically more stable Δ4-double bond, yielding Norgestrel. This is the desired reaction pathway.

    • Pathway B (Side Reaction): A competing elimination of a proton from the allylic position C7 can occur. This results in the formation of a double bond between C6 and C7, leading to the this compound impurity.

Impurity Formation Mechanism cluster_1 Mechanism of this compound Formation Intermediate Δ5(10)-Intermediate Carbocation C5 Carbocation Intermediate Intermediate->Carbocation Protonation (H+) Norgestrel_Product Norgestrel (Δ4) (Thermodynamic Product) Carbocation->Norgestrel_Product Elimination of H+ from C4 Impurity_Product This compound (Δ6) (Kinetic/Side Product) Carbocation->Impurity_Product Elimination of H+ from C7

Caption: The proposed mechanism for the formation of this compound via a common carbocation intermediate, illustrating the competing elimination pathways.

Factors Influencing Impurity Formation

The propensity for the formation of the 6(7)-dehydro impurity is governed by several factors related to reaction conditions and the principles of kinetic versus thermodynamic control.

  • Acid Strength and Concentration: Harsher acidic conditions can promote the elimination reaction, potentially increasing the yield of the dehydro impurity.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable product.[4][5][6] In this case, Norgestrel (with its conjugated system) is the thermodynamic product. However, the activation energy for the elimination from C7 might be comparable to that from C4, leading to a mixture of products.

  • Solvent Effects: The choice of solvent can influence the stability of the carbocation intermediate and the transition states of the competing elimination pathways.

While less probable under the standard reductive and acidic conditions of the main pathway, the presence of trace oxidizing agents could also contribute to the formation of the 6(7)-dehydro impurity through an allylic oxidation mechanism on the Δ5-intermediate.[7][8][9]

III. Experimental Methodologies and Control Strategies

A robust understanding of the formation mechanism allows for the development of targeted control strategies to minimize the generation of this compound.

Protocol for Minimizing this compound Formation

The following is a conceptual protocol for the critical acid hydrolysis and isomerization step, designed to favor the formation of the desired Δ4-isomer:

  • Reaction Setup: The crude dihydro enol ether intermediate from the Birch reduction is dissolved in a suitable solvent system (e.g., a mixture of an ether like THF and an alcohol).

  • Controlled Acid Addition: A dilute aqueous solution of a mineral acid (e.g., HCl or H2SO4) is added dropwise to the reaction mixture at a controlled, low temperature (e.g., 0-10 °C). The key is to use the minimum amount of acid required to catalyze the reaction efficiently without promoting side reactions.

  • Temperature Management: The reaction is maintained at a low temperature throughout the hydrolysis and isomerization process to favor the kinetic product and minimize undesired elimination pathways.

  • Reaction Monitoring: The progress of the reaction is closely monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction has reached completion (i.e., the starting material is consumed, and the desired product is maximized), the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid and prevent further side reactions.

  • Workup and Purification: The product is extracted into an organic solvent, washed, dried, and then purified using techniques such as crystallization or column chromatography to remove any remaining impurities, including this compound.

Analytical Detection and Quantification

The detection and quantification of this compound are typically achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The extended conjugation in the impurity may result in a different retention time and UV absorption profile compared to Norgestrel, allowing for their separation and quantification.

Parameter Typical Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 240 nm)
Column Temp. 30 °C

IV. Summary of Control Strategies

Reaction Stage Potential for Impurity Formation Control Strategy
Birch Reduction LowEnsure anhydrous conditions and proper stoichiometry of reagents to avoid side reactions.
Acid Hydrolysis & Isomerization High- Use dilute acid and add it in a controlled manner.- Maintain low reaction temperatures.- Minimize reaction time by closely monitoring progress.- Promptly quench the reaction upon completion.
Purification (Removal Step)Develop a robust crystallization or chromatographic method to effectively remove the impurity from the final product.

V. Conclusion

The formation of this compound during the synthesis of Norgestrel is a classic example of a process-related impurity arising from a competing side reaction in a critical transformation step. A thorough understanding of the underlying mechanistic principles, particularly the chemistry of carbocation intermediates and elimination reactions under acidic conditions, is essential for its control. By carefully optimizing the reaction parameters of the acid-catalyzed hydrolysis and isomerization step—specifically acid concentration, temperature, and reaction time—and implementing robust purification methods, the level of this impurity can be effectively minimized, ensuring the quality, safety, and efficacy of the final Norgestrel API.

VI. References

  • A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. (n.d.). SCIREA Journal of Chemistry. [Link]

  • Salvador, J. A. R., Silvestre, S. M., & Vania, M. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. Current Organic Chemistry, 10(17), 2035-2063. [Link]

  • A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. (2017). Organic & Medicinal Chem IJ. [Link]

  • Wang, B., et al. (2020). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Chemistry. [Link]

  • Salvador, J. A. R., et al. (2006). Catalytic Oxidative Processes in Steroid Chemistry: Allylic Oxidation, β-Selective Epoxidation, Alcohol Oxidation and Remote Functionalization Reactions. ResearchGate. [Link]

  • US20110082306A1 - Birch reduction of steroid substrates via alkali metal - silica gel materials. (2011). Google Patents.

  • Identification, Synthesis and Characterization of Process Related Impurity of Male Hormone Testosterone Undecanoate. (2016). Der Pharma Chemica. [Link]

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]

  • The Birch Reduction of Steroids. (n.d.). ResearchGate. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. (n.d.). Imperial College London. [Link]

  • The Birch Reduction. (2018). Baran Lab. [Link]

  • Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. [Link]

  • Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2019). PubMed Central. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Jack Westin. [Link]

  • Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy. (2019). ResearchGate. [Link]

  • Schwenk, E., Fleischer, G., & Whitman, B. (1937). ENOL ETHERS OF STEROID KETONES. Journal of the American Chemical Society, 59(8), 1403-1405. [Link]

  • Birch reduction. (n.d.). Wikipedia. [Link]

  • Novel synthesis of Δ5(10)-6-oxo-steroids. (1987). Journal of the Chemical Society, Chemical Communications. [Link]

  • Norgestrel. (n.d.). Wikipedia. [Link]

  • Δ14-STEROIDAL IMPURITY PREPARATION, CHARACTERIZATION AND EVALUATION, AS WELL DEVELOPMENT OF NEW HPLC. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). [Link]

  • Acid-catalysed dehydration of the steroid hormone testosterone yields the alkene shown below. Draw structural formulas for the two carbocation intermediates in this reaction. (2016). Chegg. [Link]

  • Organic Chemistry Walkthrough Steroid Total Synthesis: Equilenin, Retrosynthesis, Reaction Mechanism. (2018). YouTube. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

Sources

The Enigmatic Derivative: A Technical Guide to the Anticipated Biological Activity of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Known and the Unknown

In the landscape of synthetic steroid pharmacology, the exhaustive characterization of all derivatives and metabolites remains an ongoing frontier. 6(7)-Dehydro Norgestrel, a close structural analog and known impurity of the widely utilized progestin Norgestrel (and its active enantiomer, Levonorgestrel), represents one such area of limited direct investigation.[1][2][3] This guide, therefore, ventures into a scientifically-grounded exploration of the anticipated biological activity of this compound. By first establishing the well-documented pharmacological profile of its parent compound, Levonorgestrel, and then applying established principles of steroid structure-activity relationships, we will construct a cogent hypothesis regarding the progestogenic and androgenic potential of this dehydro derivative. This document is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework to guide future empirical investigation.

I. The Foundational Profile: Biological Activity of Levonorgestrel

Levonorgestrel, the biologically active component of the racemic Norgestrel, is a potent synthetic progestogen belonging to the gonane family of 19-nortestosterone derivatives.[4][5] Its primary therapeutic application is in hormonal contraception.[6] The biological effects of Levonorgestrel are mediated through its interaction with nuclear steroid receptors, principally the progesterone receptor (PR) and the androgen receptor (AR).

Progestogenic Activity: The Cornerstone of Efficacy

Levonorgestrel is a potent agonist of the progesterone receptor. Upon binding to the PR in target tissues such as the endometrium, hypothalamus, and pituitary gland, it initiates a cascade of events that culminate in its contraceptive effect.[2] This includes the suppression of the mid-cycle surge of luteinizing hormone (LH), thereby inhibiting ovulation, the thickening of cervical mucus to impede sperm penetration, and alterations to the endometrium that render it unreceptive to implantation.[7][8]

The high affinity of Levonorgestrel for the progesterone receptor is a key determinant of its potency. In comparative binding assays, Levonorgestrel exhibits a significantly higher relative binding affinity (RBA) for the PR than progesterone itself.[9][10]

Androgenic Activity: An Inherent Secondary Characteristic

Derived from testosterone, it is unsurprising that Levonorgestrel retains a degree of androgenic activity. It acts as a weak agonist at the androgen receptor.[6][11] This interaction is responsible for some of the androgenic side effects observed with Levonorgestrel-containing contraceptives, such as changes in lipid profiles and acne.[4] The androgenic potential of various progestins is a critical consideration in the development of new contraceptive agents with improved side-effect profiles.[12] The relative binding affinity of Levonorgestrel for the androgen receptor is notable when compared to other progestins.[9]

Below is a diagram illustrating the generalized signaling pathway for progestogenic and androgenic steroids like Levonorgestrel.

Steroid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Protein Synthesis Steroid Levonorgestrel (Progestin/Androgen) Receptor_Complex Inactive Receptor-HSP Complex Steroid->Receptor_Complex Passive Diffusion Active_Receptor Active Steroid-Receptor Complex Receptor_Complex->Active_Receptor HSP Dissociation Dimerization Dimerization Active_Receptor->Dimerization Translocation HRE Hormone Response Element (HRE) on DNA Dimerization->HRE Transcription mRNA Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Synthesis of New Proteins (Biological Response) mRNA->Protein Translation

Figure 1: Generalized signaling pathway for steroid hormones.

II. Structural Analysis and Activity Hypothesis for this compound

The defining structural feature of this compound is the introduction of a double bond between the 6th and 7th carbon atoms in the steroid's B-ring, as compared to Levonorgestrel.[13] This seemingly minor modification can have profound implications for the molecule's three-dimensional conformation and, consequently, its interaction with steroid receptors.

Insights from Structurally Related Progestins

While direct data on this compound is lacking, we can draw parallels from other progestins where a C6-C7 double bond is present. For instance, megestrol acetate, a derivative of progesterone, features such a double bond and exhibits enhanced progestational activity compared to its parent compound without this feature.[14] Similarly, dydrogesterone, another progestin with a 6-7 double bond, displays unique pharmacological properties.[5] This suggests that the introduction of this double bond can significantly alter the biological activity profile. The increased planarity of the B-ring due to the double bond may influence how the steroid fits into the ligand-binding pocket of the progesterone and androgen receptors.

Hypothesized Receptor Binding and Activity

Based on the structure-activity relationships of related compounds, it is plausible to hypothesize that the C6-C7 double bond in this compound could lead to:

  • Altered Progestogenic Activity: The conformational change induced by the double bond may either enhance or slightly diminish its affinity for the progesterone receptor compared to Levonorgestrel. An enhancement is possible, mirroring the trend seen with some other progestins.

  • Potentially Modified Androgenic Activity: The androgenic effects could also be modulated. The altered shape might lead to a different binding orientation within the androgen receptor, potentially increasing or decreasing its agonist activity. A reduction in androgenicity would be a desirable outcome from a drug development perspective.

It is crucial to underscore that this is a theoretical projection. Without empirical data, the precise nature and magnitude of this compound's activity remain speculative.

III. A Roadmap for Empirical Validation: Proposed Experimental Protocols

To move from hypothesis to fact, a systematic in vitro evaluation of this compound is imperative. The following protocols outline a foundational approach to characterizing its biological activity.

Protocol 1: Competitive Radioligand Binding Assays

This experiment will determine the relative binding affinity (RBA) of this compound for the human progesterone and androgen receptors.

Objective: To quantify the affinity of this compound for the progesterone and androgen receptors relative to their respective native ligands and Levonorgestrel.

Methodology:

  • Receptor Source Preparation: Utilize cytosol preparations from cells engineered to express high levels of either the human progesterone receptor (e.g., T47D cells) or the human androgen receptor (e.g., LNCaP cells).

  • Assay Setup: In a multi-well plate format, incubate a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]R1881 for AR) with the receptor preparation.

  • Competition: Add increasing concentrations of unlabeled competitor ligands: the native ligand (progesterone or dihydrotestosterone), Levonorgestrel (as a positive control), and this compound.

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate receptor-bound from unbound radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the competitor. Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) for each compound. The RBA is then calculated relative to the native ligand.

Protocol 2: In Vitro Functional Reporter Gene Assay

This experiment will determine whether this compound acts as an agonist or antagonist at the progesterone and androgen receptors and its potency.

Objective: To assess the functional activity and potency of this compound at the PR and AR.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., HeLa or HEK293) that does not endogenously express significant levels of PR or AR.

  • Transfection: Co-transfect the cells with two plasmids: one containing the full-length human PR or AR gene and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple hormone response elements (HREs).

  • Treatment: After transfection, treat the cells with increasing concentrations of this compound. Include the native ligand as a positive control for agonism.

  • Antagonism Assay: To test for antagonism, treat the cells with a fixed concentration of the native agonist in the presence of increasing concentrations of this compound.

  • Lysis and Measurement: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: For agonist activity, plot the reporter activity versus the log of the compound concentration to determine the EC50 (effective concentration for 50% maximal response) and maximal efficacy. For antagonist activity, determine the IC50.

The workflow for these proposed investigations is depicted below.

Experimental_Workflow Start Hypothesis: This compound has biological activity Binding_Assay Protocol 1: Competitive Radioligand Binding Assay Start->Binding_Assay Functional_Assay Protocol 2: In Vitro Functional Reporter Gene Assay Start->Functional_Assay Binding_Results Determine Receptor Affinity (RBA) for PR and AR Binding_Assay->Binding_Results Functional_Results Determine Agonist/Antagonist Activity and Potency (EC50/IC50) Functional_Assay->Functional_Results Conclusion Characterization of Biological Activity Profile Binding_Results->Conclusion Functional_Results->Conclusion

Figure 2: Proposed workflow for empirical validation.

IV. Quantitative Data Summary: Levonorgestrel and Comparators

To provide context for the anticipated results for this compound, the following table summarizes the known receptor binding affinities for Levonorgestrel and other relevant steroids.

CompoundProgesterone Receptor RBA (%)Androgen Receptor RBA (%)
Progesterone100~0.003
Dihydrotestosterone (DHT)-100
Levonorgestrel ~500 ~22
Norgestimate~100~0.005
Gestodene~900~15.4
3-keto-desogestrel~900~11.8

Data compiled from multiple sources, including Phillips et al. (1990).[9] Values are approximate and can vary based on assay conditions.

V. Concluding Remarks and Future Directions

While this compound currently exists in a data-scarce region of steroid pharmacology, its structural relationship to the potent and well-characterized Levonorgestrel provides a solid foundation for hypothesizing its biological activity. The introduction of a C6-C7 double bond is a known modulator of progestogenic and androgenic activity, suggesting that this compound is unlikely to be inert. The pressing need is for direct empirical evidence, which can be generated through the systematic application of established in vitro assays as outlined in this guide. The characterization of such impurities and metabolites is not merely an academic exercise; it is fundamental to ensuring the comprehensive safety and efficacy profile of pharmaceutical agents. The findings from such studies will be invaluable to drug development professionals and regulatory bodies, contributing to a deeper understanding of the intricate world of synthetic progestins.

References

  • Lemus, A. E., Zúñiga, Z., García, G. A., Grillasca, I., Hernández, J., & Pérez-Palacios, G. (2001). Assessment of the oestrogenic activity of the contraceptive progestin levonorgestrel and its non-phenolic metabolites. European journal of pharmacology, 426(3), 297–304.
  • Wikipedia contributors. (2024, January 12). Levonorgestrel. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Yvex. (n.d.). levonorgestrel androgenic activity. Retrieved January 16, 2026, from [Link]

  • Therapeutic Goods Administration (TGA). (2016). Attachment: Product Information: Levonorgestrel / ethinyloestradiol. Australian Government Department of Health.
  • Biris, C., Danciu, C., Todea, M., Slămnoiu, S., Dehelean, C., & Soica, C. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 27(19), 6296.
  • van Kemenade, J. F., van der Vies, J., & de Visser, J. (1985). Androgenic action of progestins and possible synandrogenic properties of antiandrogens used in oral contraceptives. Acta endocrinologica. Supplementum, 270, 19–26.
  • Kretzschmar, M., Giese, R., Franke, H., Machnik, G., & Klinger, W. (1989). Hepatic actions of levonorgestrel: correlations between biochemical and morphological findings. Chemico-biological interactions, 70(1-2), 157–166.
  • National Center for Biotechnology Information. (n.d.). Levonorgestrel-D6 (major). PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • Tufts University. (n.d.).
  • Africander, D., Louw, R., Verhoog, N., & Hapgood, J. P. (2021). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Pharmacology & therapeutics, 218, 107691.
  • Javed, A., & Tadi, P. (2024). Levonorgestrel. In StatPearls.
  • Notelovitz, M. (1982). Low-dose oral contraceptives: progestin potency, androgenicity, and atherogenic potential. The Journal of reproductive medicine, 27(8 Suppl), 513–519.
  • Tang, X., He, L., Liu, Y., & Liu, W. (2019). Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils. Journal of agricultural and food chemistry, 67(19), 5434–5442.
  • Benagiano, G. (2024). Norgestrel: 8R,9S,10R,13S,14S,17S-13-ethyl-17-ethynyl-17-hydroxy- 1, 2, 6, 7, 8, 9, 10, 11, 12, 14, 15, 16-dodecahydrocyclopenta[a]phenanthren-3-one.
  • Phillips, A., Demarest, K., Hahn, D. W., & McGuire, J. L. (1990). Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. Contraception, 41(4), 399–410.
  • Chatterton, R. T., Jr. (2019). Pharmacology of Contraceptive Steroids. Global Library of Women's Medicine.
  • Stanczyk, F. Z., & Clarke, C. L. (2010). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Endocrine reviews, 31(2), 171–208.
  • Henderson, T. A., Saunders, P. T., Moffett-King, A., Groome, N. P., & Critchley, H. O. (2003). Local levonorgestrel regulation of androgen receptor and 17beta-hydroxysteroid dehydrogenase type 2 expression in human endometrium. Human reproduction (Oxford, England), 18(12), 2689–2696.
  • Schering AG. (2009). Process for the synthesis of high purity d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. U.S.
  • Bergink, E. W., van Meel, F., Turpijn, E. W., & van der Vies, J. (1988). Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. Contraception, 38(3), 325–332.
  • Stanczyk, F. Z. (2012). Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects.
  • Wikipedia contributors. (2024, January 12). Norgestrel. In Wikipedia, The Free Encyclopedia. Retrieved January 16, 2026, from [Link]

  • Tatarchuk, T. F., & Kosei, N. V. (2020). Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review). Reproductive endocrinology, (54), 8–18.
  • Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Finding of No Significant Impact.
  • ChemicalBook. (2025).
  • Africander, D., Verhoog, N., & Hapgood, J. P. (2017). Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy. Journal of steroid biochemistry and molecular biology, 171, 161–171.
  • Phillips, A., Hahn, D. W., & McGuire, J. L. (1992). Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity. American journal of obstetrics and gynecology, 167(4 Pt 2), 1191–1196.
  • Johnson, A. L. (1972). ( )-6,6-Difluoronorgestrel, a new synthetic hormonal steroid. Journal of medicinal chemistry, 15(4), 360–363.
  • SynZeal. (n.d.). Levonorgestrel EP Impurity M. Retrieved January 16, 2026, from [Link]

  • Patel, M., & Sarris, C. (2024). Progestins. In StatPearls.
  • Juchem, M., & Pollow, K. (1990). Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor. American journal of obstetrics and gynecology, 163(6 Pt 2), 2171–2183.
  • Villeneuve, D. L., & Degitz, S. J. (2022). Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive Battery of Tests. International journal of molecular sciences, 23(19), 11847.
  • Washington, C., & Washington, M. (2008). In Vitro Release of Levonorgestrel from Phase Sensitive and Thermosensitive Smart Polymer Delivery Systems.

Sources

An In-depth Technical Guide to 6(7)-Dehydro Norgestrel (CAS Number: 51087-61-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6(7)-Dehydro Norgestrel, a significant compound in the landscape of synthetic steroids. As an impurity and derivative of Norgestrel and Levonorgestrel, understanding its chemical and pharmacological profile is crucial for quality control, drug development, and regulatory compliance in the pharmaceutical industry. This document delves into its physicochemical properties, synthesis, analytical methodologies, and potential pharmacological relevance, offering a foundational resource for professionals in the field.

Introduction and Significance

This compound, also known as Levonorgestrel EP Impurity M, is a synthetic steroid structurally related to the widely used progestin, Norgestrel.[1][2][3][4] Its presence as an impurity in Levonorgestrel active pharmaceutical ingredients (APIs) necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product. The core structure features a double bond in the 6-7 position of the steroid nucleus, which can influence its chemical reactivity and biological activity compared to the parent compound. A thorough understanding of this molecule is therefore not only a matter of regulatory adherence but also a key aspect of ensuring drug quality and safety.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and formulation.

PropertyValueSource(s)
CAS Number 51087-61-7[1][2]
Molecular Formula C₂₁H₂₆O₂[1][2]
Molecular Weight 310.43 g/mol [1][2][5]
IUPAC Name (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1]
Synonyms Δ6-Levonorgestrel, 6,7-Didehydrolevonorgestrel, Levonorgestrel Impurity M[1][3]
Appearance Pale Yellow to Off-White Solid[2][6]
Solubility Slightly soluble in Chloroform and Methanol[2][7]
Storage Temperature -20°C, in an amber vial[1][7]

Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature, likely due to its status as a process-related impurity. However, its formation can be inferred from the synthesis of Levonorgestrel. Dehydrogenation of the steroid backbone is a common side reaction that can occur under certain conditions, such as the use of specific catalysts or oxidizing agents during the synthesis of the parent compound.

A plausible synthetic strategy would involve the introduction of the 6(7)-double bond into a suitable Norgestrel precursor. This could potentially be achieved through a dehydrogenation reaction using a catalyst like palladium on carbon (Pd/C) or through a bromination-dehydrobromination sequence.

Conceptual Synthesis Workflow:

G Norgestrel_precursor Norgestrel Precursor Bromination Bromination (e.g., NBS) Norgestrel_precursor->Bromination Dibromo_intermediate 6,7-Dibromo Intermediate Bromination->Dibromo_intermediate Dehydrobromination Dehydrobromination (e.g., Li2CO3, LiBr, DMF) Dibromo_intermediate->Dehydrobromination Crude_product Crude 6(7)-Dehydro Norgestrel Dehydrobromination->Crude_product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_product->Purification Final_product Pure 6(7)-Dehydro Norgestrel Purification->Final_product

Caption: Conceptual workflow for the synthesis of this compound.

Purification: Purification of crude Levonorgestrel containing impurities often involves treatment with a mineral acid in an aprotic solvent.[8] A similar approach could be adapted for the purification of this compound. Recrystallization from a suitable solvent system, such as a mixture of N,N-dimethylformamide and water or methanol and water, is another common technique for purifying steroid compounds.[8]

Analytical Methodologies

The detection and quantification of this compound as an impurity in Levonorgestrel is critical for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating this compound from the active pharmaceutical ingredient (API) and other related substances.

Exemplary HPLC Protocol for Levonorgestrel and its Impurities:

  • Column: A reversed-phase column, such as a Luna C18 (150 x 4.6 mm, 5 µm), is commonly used.[9]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water is typically employed.[9][10][11] For instance, a starting mobile phase of acetonitrile:water (60:40 v/v) can be effective.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[9][10]

  • Detection: UV detection at a wavelength of approximately 244 nm is suitable for Levonorgestrel and its chromophoric impurities.[10]

  • Column Temperature: Maintaining a constant column temperature, for example at 37°C, ensures reproducible retention times.[10]

  • Sample Preparation: The sample containing Levonorgestrel and its impurities is dissolved in a suitable solvent, such as tetrahydrofuran (THF), and then diluted with the mobile phase.[9]

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

HPLC Method Development Workflow:

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) C Column Selection (e.g., C18, C8) MP Mobile Phase Optimization (Acetonitrile/Water Ratio, pH) C->MP FR Flow Rate Adjustment MP->FR DT Detection Wavelength Selection FR->DT T Temperature Control DT->T S Specificity T->S L Linearity S->L A Accuracy L->A P Precision (Repeatability, Intermediate Precision) A->P LODQ LOD & LOQ P->LODQ

Caption: Workflow for HPLC method development and validation.

Spectroscopic Characterization

While publicly available spectra are scarce, the structural elucidation of this compound would rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the presence of the additional double bond at the 6-7 position and for verifying the overall steroid structure.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique (LC-MS), would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[12][13]

Pharmacology and Biological Activity

The pharmacological profile of this compound is not well-documented in the public domain. As an impurity, it is generally assumed to be present at levels that do not pose a significant therapeutic or toxicological risk. However, for a comprehensive risk assessment, understanding its potential biological activity is crucial.

Mechanism of Action of Related Progestins

Norgestrel and its active enantiomer, Levonorgestrel, exert their effects primarily by acting as agonists of the progesterone receptor (PR).[14] Binding to the PR initiates a cascade of events leading to the modulation of gene expression in target tissues. This interaction is responsible for the contraceptive and therapeutic effects of these drugs.

Progesterone Receptor Signaling Pathway:

G cluster_0 Cytoplasm cluster_1 Nucleus Progestin Progestin (e.g., Norgestrel) PR Progesterone Receptor (PR) -HSP Complex Progestin->PR Binding & HSP Dissociation PR_active Activated PR Dimer PR->PR_active Dimerization PRE Progesterone Response Element (PRE) on DNA PR_active->PRE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified Progesterone Receptor signaling pathway.

Investigating the Activity of this compound: Progesterone Receptor Binding Assay

To determine if this compound has any significant biological activity, a progesterone receptor binding assay would be a critical first step. This assay measures the affinity of a compound for the progesterone receptor.

Step-by-Step Protocol for a Competitive Progesterone Receptor Binding Assay:

  • Reagents and Materials:

    • Human progesterone receptor (can be sourced commercially or prepared from appropriate cell lines).

    • A radiolabeled or fluorescently labeled progesterone analog (tracer).

    • Unlabeled progesterone (as a positive control).

    • This compound (test compound).

    • Assay buffer.

    • 96-well microplates.

    • Scintillation counter or fluorescence polarization reader.

  • Assay Procedure:

    • Prepare a series of dilutions of the unlabeled progesterone and the test compound, this compound.

    • In a 96-well plate, add the progesterone receptor, the tracer, and either the assay buffer (for total binding), an excess of unlabeled progesterone (for non-specific binding), or the various concentrations of the test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the unbound tracer. This can be achieved by methods such as filtration or charcoal adsorption.

    • Quantify the amount of bound tracer using a suitable detection method (e.g., scintillation counting for a radiolabeled tracer).

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the tracer.

    • The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to that of unlabeled progesterone.

Metabolism and Toxicology: Current Knowledge Gaps

There is a significant lack of publicly available data on the metabolism and toxicology of this compound.

  • Metabolism: The metabolic fate of this compound is unknown. It is plausible that it could undergo similar metabolic transformations as Norgestrel, such as reduction of the A-ring and hydroxylation.[15] However, the presence of the 6(7)-double bond may alter the metabolic profile. In vitro metabolism studies using liver microsomes could provide initial insights into its metabolic stability and the formation of metabolites.

  • Toxicology: A Safety Data Sheet for this compound indicates that no hazard data is available.[16] As a pharmaceutical impurity, its potential toxicity is a critical consideration. In vitro toxicology assays, such as cytotoxicity and genotoxicity studies, would be necessary to assess its safety profile.[6][17]

Conclusion and Future Directions

Significant knowledge gaps remain, particularly concerning its pharmacological activity, metabolism, and toxicology. The provided protocol for a progesterone receptor binding assay offers a clear path for investigating its potential biological effects. Future research should focus on:

  • Developing and publishing a robust and scalable synthesis for this compound to facilitate further studies.

  • Characterizing its binding affinity to the progesterone receptor and other steroid hormone receptors.

  • Investigating its metabolic fate using in vitro and in vivo models.

  • Conducting a comprehensive toxicological evaluation to establish a clear safety profile.

Addressing these research areas will provide a more complete understanding of this compound, ensuring the continued safety and efficacy of Norgestrel-based pharmaceuticals.

References

  • Google Patents. (n.d.). WO2012110947A1 - An improved process for preparation of levonorgestrel.
  • ResearchGate. (n.d.). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for.... Retrieved from [Link]

  • McCrudden, E., et al. (2021). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. Scientific Reports, 11(1), 23363. Retrieved from [Link]

  • Patil, S., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Journal of Pharmaceutical Analysis, 11(4), 503-511. Retrieved from [Link]

  • Allmpus. (n.d.). Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. Retrieved from [Link]

  • Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research, 11(4), 1836-1842. Retrieved from [Link]

  • Prasad, S., et al. (2004). Simultaneous HPLC Estimation of Levonorgestrel and Ethinylestradiol from Tablets. Indian Journal of Pharmaceutical Sciences, 66(2), 231-233. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Norgestrel-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Levonorgestrel EP Impurity M. Retrieved from [Link]

  • Africander, D., et al. (2011). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Pharmacology & Therapeutics, 132(1), 1-28. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]

  • Hendeles, S. M., et al. (1972). Metabolism of orally administered D-norgestrel in women. Acta endocrinologica, 71(3), 557–568. Retrieved from [Link]

  • Venkatasai Life Sciences. (n.d.). Levonorgestrel EP Impurity M. Retrieved from [Link]

  • Gáspár, A., et al. (2021). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 26(23), 7248. Retrieved from [Link]

  • Shrivastav, P. S., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and. Journal of Chromatographic Science, 52(8), 859-866. Retrieved from [Link]

  • Shah, S., et al. (2016). High-sensitivity simultaneous liquid chromatography-tandem mass spectrometry assay of ethinyl estradiol and levonorgestrel in human plasma. Journal of Chromatography B, 1022, 115-122. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Porsolt. (n.d.). Preclinical In Vitro Toxicity Testing. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Levonorgestrel - Impurity M. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of levonorgestrel (m/z 313.3-245.3, scan range.... Retrieved from [Link]

  • LookChem. (n.d.). Cas 51087-61-7,6,7-Dehydro Norgestrel. Retrieved from [Link]

  • Wikipedia. (n.d.). Levonorgestrel. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 6(7)-Dehydro Norgestrel and its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6(7)-Dehydro Norgestrel, a significant derivative and impurity in the synthesis of the widely used progestin, Levonorgestrel. This document delves into its chemical identity, synthesis, analytical characterization, and known biological interactions, offering valuable insights for researchers and professionals in pharmaceutical development and quality control.

Introduction: The Landscape of Synthetic Progestins

Synthetic progestins are a cornerstone of modern hormonal therapeutics, with applications ranging from contraception to hormone replacement therapy. Levonorgestrel, the biologically active enantiomer of norgestrel, is a prominent second-generation progestin valued for its potent progestational and androgenic activities.[1] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its purity. Therefore, the identification, synthesis, and characterization of impurities formed during the manufacturing process are of paramount importance in drug development and regulatory compliance.[2]

One such critical impurity is this compound. Understanding its properties is not only crucial for ensuring the quality of levonorgestrel-containing pharmaceuticals but also for exploring the structure-activity relationships of steroidal hormones. The introduction of a double bond at the 6(7)-position can significantly alter the molecule's conformation and, consequently, its biological activity.

Nomenclature and Chemical Identity

This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial listings. A clear understanding of this nomenclature is essential for accurate information retrieval and communication.

Synonyms:

  • Delta-6 Levonorgestrel (Δ⁶-Levonorgestrel)[3]

  • 6,7-Didehydrolevonorgestrel[4]

  • Levonorgestrel EP Impurity M[5]

  • Norgestrel 6(7)-Dehydro Impurity[6]

Systematic IUPAC Name: (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[4]

Chemical Structure: The chemical structure of this compound is characterized by the introduction of a double bond between the 6th and 7th carbon atoms of the steroid backbone, distinguishing it from the parent compound, Levonorgestrel.

G cluster_0 This compound node_C1 C1 node_C2 C2 node_C1->node_C2 node_C3 C3=O node_C2->node_C3 node_C4 C4 node_C3->node_C4 node_C5 C5 node_C4->node_C5 node_C6 C6 node_C5->node_C6 node_C10 C10 node_C5->node_C10 node_C7 C7 node_C6->node_C7 node_C8 C8 node_C7->node_C8 node_C9 C9 node_C8->node_C9 node_C14 C14 node_C8->node_C14 node_C9->node_C10 node_C11 C11 node_C9->node_C11 node_C10->node_C1 node_C12 C12 node_C11->node_C12 node_C13 C13 node_C12->node_C13 node_C13->node_C14 node_C18 C18-CH2CH3 node_C13->node_C18 node_C15 C15 node_C14->node_C15 node_C16 C16 node_C15->node_C16 node_C17 C17-OH node_C16->node_C17 node_C17->node_C13 node_C20 C20≡CH node_C17->node_C20

Chemical Structure of this compound.

PropertyValueReference
CAS Number 51087-61-7[5]
Molecular Formula C₂₁H₂₆O₂[4]
Molecular Weight 310.43 g/mol [4]
Appearance Pale Yellow Solid[7]
Solubility Slightly soluble in Chloroform and Methanol[7]

Synthesis of this compound

As a known impurity, this compound is typically formed as a byproduct during the synthesis of Levonorgestrel. Its deliberate synthesis is primarily for the purpose of creating a reference standard for analytical method development and quality control. While specific, detailed protocols for its synthesis are not widely published in peer-reviewed literature, its formation can be understood from the general principles of steroid chemistry.

The introduction of a double bond at the 6(7)-position of the steroid nucleus can be achieved through a dehydrogenation reaction. A plausible synthetic route would involve the treatment of Levonorgestrel with a suitable dehydrogenating agent.

G cluster_workflow Plausible Synthesis Workflow start Levonorgestrel (Starting Material) process1 Reaction with Dehydrogenating Agent (e.g., DDQ or Chloranil) start->process1 intermediate Reaction Mixture containing This compound process1->intermediate process2 Chromatographic Purification (e.g., Column Chromatography or HPLC) intermediate->process2 end Purified this compound process2->end

Conceptual Synthesis Workflow for this compound.

Experimental Protocol: Conceptual Dehydrogenation of Levonorgestrel

  • Step 1: Dissolution. Dissolve Levonorgestrel in a suitable aprotic solvent (e.g., dioxane or toluene).

  • Step 2: Addition of Dehydrogenating Agent. Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil to the solution. The stoichiometry will need to be optimized to favor the formation of the desired product.

  • Step 3: Reaction. Heat the reaction mixture under reflux for a specified period. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 4: Work-up. After completion of the reaction, cool the mixture and filter to remove any precipitated byproducts. The filtrate is then washed with an appropriate aqueous solution to remove any remaining reagents.

  • Step 5: Purification. The crude product is purified using column chromatography on silica gel or by preparative HPLC to isolate this compound.

  • Step 6: Characterization. The purified compound is then characterized by analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Mechanism of Action and Biological Activity

The biological activity of this compound is not as extensively studied as its parent compound, Levonorgestrel. However, based on the well-established mechanism of progestins, its primary mode of action is expected to be through interaction with steroid hormone receptors, particularly the progesterone receptor (PR) and the androgen receptor (AR).

Progesterone Receptor (PR) and Androgen Receptor (AR) Binding:

Levonorgestrel is a potent agonist of the progesterone receptor and also exhibits significant androgenic activity due to its binding to the androgen receptor.[8] The introduction of the 6(7)-double bond in this compound can alter the stereochemistry and electronic properties of the molecule, which in turn may affect its binding affinity for these receptors.

While specific binding affinity data for this compound is scarce in the public domain, it is plausible that the conformational change induced by the double bond could either enhance or reduce its binding to PR and AR compared to Levonorgestrel. Further in-vitro receptor binding assays are necessary to quantify these interactions.

G cluster_pathway Progestin Receptor Signaling Pathway Progestin This compound PR Progesterone Receptor (PR) Androgen Receptor (AR) Progestin->PR Binds to receptor in cytoplasm HSP Heat Shock Proteins PR->HSP dissociates from Dimerization Dimerization PR->Dimerization Translocation Nuclear Translocation Dimerization->Translocation HRE Hormone Response Element (HRE) Translocation->HRE Binds to DNA Transcription Modulation of Gene Transcription HRE->Transcription Response Cellular Response Transcription->Response

Generalized Progestin Receptor Signaling Pathway.

Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to the progesterone receptor.

  • Step 1: Preparation of Receptor Source. Utilize a source of progesterone receptors, such as cytosol extracts from target tissues (e.g., human uterus) or recombinant human progesterone receptors.

  • Step 2: Radiolabeled Ligand. Use a radiolabeled progestin with high affinity for the PR (e.g., ³H-promegestone (R5020)) as the tracer.

  • Step 3: Competitive Binding. Incubate a fixed concentration of the receptor and the radiolabeled ligand with varying concentrations of the unlabeled test compound (this compound).

  • Step 4: Separation of Bound and Free Ligand. Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

  • Step 5: Quantification. Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Step 6: Data Analysis. Plot the percentage of bound radioligand against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) can then be calculated. The relative binding affinity (RBA) can be determined by comparing the IC₅₀ of the test compound to that of a reference progestin (e.g., progesterone or levonorgestrel).

Analytical Methodologies

Accurate and robust analytical methods are essential for the detection, quantification, and characterization of this compound, especially in the context of quality control of Levonorgestrel active pharmaceutical ingredients (APIs) and finished products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of Levonorgestrel and its impurities. A reversed-phase HPLC method with UV detection is commonly employed.

Protocol: HPLC Analysis of this compound

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water is typically used. The specific gradient program needs to be optimized to achieve adequate separation of this compound from Levonorgestrel and other impurities.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Levonorgestrel and this compound have significant absorbance (e.g., around 245 nm).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.

G cluster_hplc HPLC Analysis Workflow Sample Sample Preparation (Levonorgestrel API or Formulation) Injection Injection into HPLC System Sample->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition and Analysis (Peak Integration, Quantification) Detection->Data

General Workflow for HPLC Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. The fragmentation pattern in MS/MS experiments can provide valuable structural information.

TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the vinyl protons at the 6 and 7 positions, in addition to the characteristic signals for the ethynyl group, the ethyl group, and the steroid backbone.
¹³C NMR Resonances for the sp² carbons of the 6(7)-double bond, along with the other 19 carbon atoms of the steroid skeleton.
Mass Spec. A molecular ion peak corresponding to the molecular weight of 310.43. Fragmentation would likely involve loss of the ethynyl group, the ethyl group, and cleavages of the steroid rings.

Biological Significance and Toxicological Profile

As an impurity in a widely used pharmaceutical, the biological activity and toxicological profile of this compound are of significant interest. Any biological activity could potentially contribute to the overall pharmacological effect or side-effect profile of Levonorgestrel.

The toxicological data for this compound is not extensively documented in publicly available literature.[9] In the absence of specific data, a precautionary approach should be taken, and its levels in pharmaceutical products should be strictly controlled according to regulatory guidelines. The potential for genotoxicity and other adverse effects should be considered, as is standard for any pharmaceutical impurity.

Conclusion

This compound, also known as Delta-6 Levonorgestrel, is a key impurity and derivative of Levonorgestrel. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for pharmaceutical scientists and researchers. While its specific biological activity and toxicological profile require further investigation, its role as a critical quality attribute in the production of Levonorgestrel is well-established. This guide provides a foundational understanding of this compound, emphasizing the importance of impurity profiling in ensuring the safety and efficacy of hormonal therapies.

References

  • Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives. PubMed. [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Source Not Found.
  • Receptor binding of norgestimate--a new orally active synthetic progestational compound. PubMed. [Link]

  • Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor. PubMed. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY K. [Link]

  • Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins. PubMed. [Link]

  • Veeprho. Levonorgestrel Impurities and Related Compound. [Link]

  • Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. [Link]

  • Antiandrogenic activity of norgestimate in a human androgen-dependent stable-transfected cell line. PubMed. [Link]

  • The biological activities of norgestrel and its enantiomers. PubMed. [Link]

  • Steroids. LIV. Synthesis of 19-Nor-17a-ethynyltestosterone and 19-Nor-17cr-methyltestosterone2. Source Not Found.
  • Allmpus. Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. [Link]

  • Wikipedia. Norgestrel. [Link]

  • Axios Research. What is Levonorgestrel?. [Link]

  • A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. PMC - NIH. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • StatPearls - NCBI Bookshelf - NIH. Levonorgestrel. [Link]

  • Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. PMC - NIH. [Link]

  • Local levonorgestrel regulation of androgen receptor and 17b-hydroxysteroid dehydrogenase type 2 expression in human endometrium. Oxford Academic. [Link]

  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]

  • Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M | Chemical Name : this compound. [Link]

  • PubChem. Levonorgestrel. [Link]

  • Pharmaffiliates. Levonorgestrel-impurities. [Link]

  • Steroids LIV. Synthesis of 19-nor-17alpha-ethynyltestosterone and 19-nor-17alpha-methyltestosterone. 1954. PubMed. [Link]

  • Novel progestogenic androgens for male contraception: design, synthesis, and activity of C7 α-substituted testosterone. PMC - NIH. [Link]

  • ResearchGate. 13 C{ 1 H} NMR Data a | Download Table. [Link]

  • Comparative Evaluation of Androgen and Progesterone Receptor Transcription Selectivity Indices of 19-nortestosterone-derived Progestins. PubMed. [Link]

  • Local levonorgestrel regulation of androgen receptor and 17beta-hydroxysteroid dehydrogenase type 2 expression in human endometrium. PubMed. [Link]

  • Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma | Request PDF. ResearchGate. [Link]

  • RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. [Link]

  • Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. IJPPR. [Link]

  • Wikipedia. Levonorgestrel. [Link]

  • Biological activity of different progestogens, using two different tests. ResearchGate. [Link]

  • A Fragmentation Study of Six C-21 Steroidal Aglycones by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate. [Link]

  • MECHANISM OF ACTION OF LEVONORGESTREL EMERGENCY CONTRACEPTIVE PILLS. Source Not Found.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | NSF Public Access Repository. nsf.gov. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 6(7)-Dehydro Norgestrel, a known impurity and derivative of the synthetic progestin Norgestrel. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization, formulation, and quality control of steroidal active pharmaceutical ingredients (APIs). By synthesizing established principles of steroid chemistry with modern analytical methodologies, this guide offers a framework for conducting robust stability studies, elucidating degradation mechanisms, and ensuring the safety and efficacy of pharmaceutical preparations containing Norgestrel and its related compounds.

Introduction: The Significance of this compound in Pharmaceutical Analysis

This compound, chemically known as (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one, is primarily recognized as an impurity in the synthesis of Levonorgestrel, the biologically active enantiomer of Norgestrel[1][2]. Its chemical structure features a conjugated diene system within the B-ring of the steroid nucleus, a modification that significantly influences its chemical reactivity and stability profile compared to the parent compound. The presence and concentration of such impurities are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of impurities and degradation products[3][4].

Understanding the thermal stability and degradation pathways of this compound is paramount for several reasons:

  • Development of Stability-Indicating Analytical Methods: A thorough knowledge of potential degradants is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately quantify the API in the presence of its impurities and degradation products[3][4].

  • Formulation Development: Insights into the degradation mechanisms of this compound can guide the selection of appropriate excipients and packaging materials to minimize degradation and enhance the shelf-life of the drug product.

  • Risk Assessment and Safety: Characterizing the toxicological profile of degradation products is a crucial aspect of the overall safety assessment of a pharmaceutical product.

This guide will delve into the theoretical and practical aspects of evaluating the stability of this compound, providing a roadmap for conducting forced degradation studies and interpreting the resulting data.

Chemical Structure and Physicochemical Properties

The unique structural features of this compound dictate its chemical behavior.

PropertyValueSource
Chemical Name (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one[2]
CAS Number 51087-61-7[2]
Molecular Formula C₂₁H₂₆O₂[2]
Molecular Weight 310.43 g/mol [2]
Appearance Off-White Solid[2]
Solubility Soluble in Methanol, DMSO[2]
Storage 2-8 °C[2]

The presence of the conjugated 4,6-diene system, in conjunction with the α,β-unsaturated ketone in the A-ring, creates an extended π-electron system. This extended conjugation makes the molecule susceptible to certain degradation pathways, particularly oxidation and photolytic reactions, which are not as prevalent in Norgestrel itself.

Forced Degradation Studies: A Framework for Assessing Stability

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than those encountered during accelerated stability testing. The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods[3][4]. The following sections outline a comprehensive forced degradation study protocol for this compound.

Rationale for Stress Conditions

The selection of stress conditions is based on ICH guidelines and the chemical nature of the molecule. For a steroid with a dienone system like this compound, the following conditions are particularly relevant:

  • Thermal Stress: To evaluate the impact of heat on the molecule's integrity.

  • Acidic and Basic Hydrolysis: To assess susceptibility to degradation in aqueous environments at different pH values.

  • Oxidative Stress: To probe the reactivity of the molecule, especially the conjugated diene and other electron-rich centers, towards oxidizing agents.

  • Photolytic Stress: To determine the impact of light exposure, given the presence of chromophores that can absorb UV radiation.

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on preliminary results to achieve a target degradation of 5-20%.

  • Solid State:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

    • Place the vial in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 80°C).

    • Expose the sample for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent (e.g., methanol) for analysis.

  • Solution State:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Transfer the solution to a sealed vial and place it in a water bath or oven at a controlled temperature (e.g., 60°C).

    • Collect samples at various time intervals for analysis.

  • Acidic Conditions:

    • Prepare a solution of this compound in a mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic solution (e.g., 0.1 M HCl). The organic solvent is necessary to ensure the solubility of the steroid.

    • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified duration.

    • At predetermined time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for analysis.

  • Basic Conditions:

    • Follow the same procedure as for acidic hydrolysis, but use a basic solution (e.g., 0.1 M NaOH).

    • Neutralize the samples with a suitable acid (e.g., 0.1 M HCl) before analysis.

  • Neutral Conditions:

    • Reflux a solution of this compound in purified water (with a minimal amount of co-solvent for solubility) at a controlled temperature (e.g., 60°C).

    • Collect samples at various time intervals for analysis.

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) and protect it from light.

  • Monitor the degradation over time by taking samples at regular intervals.

  • It may be necessary to quench the reaction before analysis, for example, by adding a reducing agent like sodium bisulfite.

  • Solid State:

    • Spread a thin layer of this compound powder in a shallow dish.

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature and humidity conditions.

    • Analyze both the exposed and control samples at the end of the exposure period.

  • Solution State:

    • Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile).

    • Place the solution in a quartz cuvette or other UV-transparent container.

    • Expose the solution to the light source as described above, alongside a dark control.

    • Analyze samples at appropriate time intervals.

Predicted Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of similar steroids, several degradation pathways can be postulated.

G cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_hydrolysis Hydrolytic Degradation (Acid/Base) A This compound B Epoxidation at C6-C7 A->B H₂O₂ C Hydroxylation at various positions A->C H₂O₂ D Oxidative cleavage of A-ring A->D Stronger Oxidants E [2+2] Cycloaddition/Dimerization A->E UV/Vis Light F Rearrangement products A->F UV/Vis Light G Potential isomerization or rearrangement A->G H⁺ / OH⁻

Caption: Predicted Degradation Pathways of this compound.

  • Oxidative Degradation: The conjugated diene system is a likely site for oxidative attack. This could lead to the formation of epoxides across the 6,7-double bond. Further oxidation could result in the opening of the B-ring. The α,β-unsaturated ketone in the A-ring is also susceptible to oxidative cleavage under harsh conditions. Additionally, hydroxylation at various positions on the steroid backbone can occur, similar to the metabolic pathways of Levonorgestrel[5].

  • Photolytic Degradation: The extended conjugation in this compound increases its molar absorptivity in the UV region, making it more prone to photodegradation than Norgestrel. Potential photochemical reactions include [2+2] cycloadditions leading to dimerization or polymerization, and intramolecular rearrangements.

  • Hydrolytic Degradation: Steroids are generally stable to hydrolysis. However, under strong acidic or basic conditions, rearrangements or isomerizations involving the dienone system could potentially occur.

  • Thermal Degradation: In the absence of other reactants, thermal degradation is likely to proceed through radical mechanisms, leading to a complex mixture of decomposition products. The specific products would be highly dependent on the temperature and the presence of oxygen.

Analytical Methodologies for Stability Testing

A robust, stability-indicating analytical method is essential for separating and quantifying this compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for the analysis of steroids and their impurities. A typical method would involve:

  • Column: A C18 column is generally suitable for separating steroids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is often necessary to resolve the parent drug from its more polar or less polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 240-280 nm) is appropriate. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and preliminary identification of degradants.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products. By coupling an HPLC system to a mass spectrometer, it is possible to obtain the molecular weight of each degradant and, through tandem MS (MS/MS), to obtain fragmentation patterns that can be used to deduce the chemical structure.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Perspectives

The thermal stability and degradation of this compound are critical aspects that require thorough investigation during the development of pharmaceutical products containing Norgestrel. This guide has provided a comprehensive framework for conducting forced degradation studies, predicting potential degradation pathways, and selecting appropriate analytical methodologies for stability testing.

While this document offers a solid foundation based on existing knowledge of steroid chemistry, it is important to emphasize that the actual degradation products of this compound can only be definitively identified through experimental studies. Future research should focus on the isolation and structural elucidation of the major degradation products formed under various stress conditions. This will not only contribute to a deeper understanding of the chemistry of this molecule but also provide the necessary data for robust quality control and safety assessment of Norgestrel-containing pharmaceuticals.

References

  • Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). Retrieved from [Link]

  • Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). International Journal of Pharmaceutical Sciences and Research, 11(5), 2345-2356.
  • Stanczyk, F. Z., & Roy, S. (1990). Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids. Contraception, 42(1), 67-96.
  • Hu, X., et al. (2025). Biodegradation of progesterone and norgestrel in wastewater by functional bacterial gels: Perspectives from simultaneous reduction of transformation products and endocrine disrupting effects. Bioresource Technology, 405, 132911.
  • Liu, Z., et al. (2013). Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone. Environmental Science & Technology, 47(18), 10266–10276.
  • Levonorgestrel EP Impurity M. (n.d.). Manasa Life Sciences. Retrieved from [Link]

  • Pop, A., et al. (2021). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 26(23), 7298.
  • Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 112-118.
  • Wang, J., Schaufelberger, D. E., & Guzman, N. A. (1998). Rapid Analysis of Norgestimate and Its Potential Degradation Products by Capillary Electrochromatography.
  • PubChem. (n.d.). Norgestrel. Retrieved from [Link]

  • Liu, Z., et al. (2013). Degradation of norgestrel by bacteria from activated sludge: comparison to progesterone. Environmental Science & Technology, 47(18), 10266–10276.
  • Dash, A., Jain, N., & Pandey, H. (2021). Cost Effective, Efficient and Stability indicating Method Development and Validation for determination of related substances for Levonorgestrel and Ethinyl Estradiol Tablets. Journal of Drug Delivery and Therapeutics, 11(2), 153-163.
  • Jeger, O., & Schaffner, K. (1967). ON PHOTOCHEMICAL TRANSFORMATIONS OF STEROIDS. Pure and Applied Chemistry, 13(1-2), 247-268.
  • Welle, F. M., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 187, 113352.
  • Spagnuolo, C., et al. (2017). Photodegradation of Prednisolone under UVB solar irradiation. Role of ROS-photogenerated in the degradation mechanism. Journal of Photochemistry and Photobiology A: Chemistry, 347, 239-246.
  • Welle, F. M., et al. (2020). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Journal of Pharmaceutical and Biomedical Analysis, 187, 113352.
  • Ledeți, A., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Molecules, 27(15), 4966.
  • Ledeți, A., et al. (2022). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Molecules, 27(23), 8251.
  • Săcărescu, L., et al. (2023). Conjugated Polymer Modifying TiO 2 Performance for Visible-Light Photodegradation of Organics. Polymers, 15(13), 2824.
  • Sutar, S. B., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
  • Ledeți, A., et al. (2022). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Molecules, 27(23), 8251.
  • Xiang, X., et al. (2023). Characterization of the Hydrolysis Mechanism and Degradation Properties of Levonorgestrel and Quinestrol in Waters and Sediments.
  • Ledeți, A., et al. (2022). Thermal Degradation Process of Ethinylestradiol—Kinetic Study. Molecules, 27(15), 4966.
  • Sutar, S. B., et al. (2019). structure elucidation of oxidative degradation product of drospirenone. International Journal of Pharmaceutical Sciences and Research, 10(9), 4321-4327.
  • Wikipedia. (n.d.). Marker degradation. Retrieved from [Link]

  • Thevis, M., et al. (2011). Investigations on the deconjugation processes of conjugated urinary steroids during degradation with O labelled water. In Recent advances in doping analysis (19).
  • Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. (n.d.). Allmpus. Retrieved from [Link]

  • Bhutkar, M. A., et al. (2012). Catalytic oxidative degradation of 17α-ethinylestradiol by FeIII-TAML/H2O2: estrogenicities of the products of partial, and extensive oxidation. Environmental Science & Technology, 46(23), 12852–12860.

Sources

Methodological & Application

A Stability-Indicating HPLC Method for the Quantification of 6(7)-Dehydro Norgestrel in Levonorgestrel Bulk Drug

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of the 6(7)-Dehydro Norgestrel impurity in Levonorgestrel active pharmaceutical ingredient (API). Levonorgestrel, a widely used synthetic progestogen in hormonal contraceptives, must be monitored for impurities to ensure its safety and efficacy.[1][2][3][4] The this compound, a potential process-related impurity or degradant, is structurally similar to the parent compound, necessitating a highly specific analytical method for its resolution.[5][6][7][8] This protocol employs a C18 stationary phase with a gradient elution of water and acetonitrile, coupled with UV detection, providing a reliable system for quality control and stability testing in pharmaceutical development and manufacturing. The method is designed to be specific, precise, and accurate, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

Levonorgestrel is a second-generation synthetic progestogen that is a cornerstone of hormonal contraception, used in combined oral contraceptive pills, emergency contraceptives, and intrauterine systems.[1][2][9] The control of impurities in any API is a critical regulatory requirement, as impurities can impact the drug's safety profile and therapeutic efficacy. The this compound, also known as Delta-6-Levonorgestrel or Levonorgestrel EP Impurity M, is a key related substance that must be monitored.[6][10][11][12] Its structure features a double bond in the B-ring of the steroid nucleus, which differentiates it from Levonorgestrel. This subtle difference can be challenging to resolve chromatographically.

The principle of this method is based on reversed-phase chromatography, where the non-polar steroid molecules partition between a non-polar stationary phase (C18 alkyl chains) and a polar mobile phase. The slight increase in non-polarity of the this compound due to the additional double bond allows for its separation from the more polar Levonorgestrel API under optimized conditions. A gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent (acetonitrile) concentration, ensures that both the API and its related impurities are eluted with good peak shape and resolution. UV detection at approximately 240 nm is selected as it provides adequate sensitivity for both the parent drug and the impurity.[1][9]

Chemical Structures

The structural similarity between Levonorgestrel and its 6(7)-dehydro impurity underscores the need for a high-resolution chromatographic method.

G cluster_0 Levonorgestrel (C21H28O2) cluster_1 This compound (C21H26O2) Levonorgestrel Levonorgestrel Dehydro_Norgestrel Dehydro_Norgestrel

Caption: Chemical structures of Levonorgestrel and this compound.

Materials and Instrumentation

This protocol requires standard analytical laboratory equipment and high-purity reagents.

CategoryItemSpecifications
Reagents & Solvents AcetonitrileHPLC Grade or equivalent
WaterHPLC Grade, Milli-Q or equivalent
LevonorgestrelReference Standard (RS), USP or EP grade
This compoundCertified Impurity Standard
Instrumentation HPLC SystemQuaternary or Binary Pump, Degasser, Autosampler, Column Oven
DetectorUV-Vis or Photodiode Array (PDA) Detector
Data SystemChromatography Data Software (CDS)
Chromatographic Column Stationary PhaseKromasil C18 (or equivalent)
Dimensions250 mm x 4.6 mm, 5 µm particle size[1]
Detailed Experimental Protocol
  • Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 v/v ratio. This solution is used for dissolving standards and samples.[13][14]

  • Standard Stock Solution (Levonorgestrel - ~500 µg/mL): Accurately weigh about 25 mg of Levonorgestrel RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity Stock Solution (this compound - ~50 µg/mL): Accurately weigh about 5 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (For System Suitability & Quantification): Pipette 1.0 mL of the Impurity Stock Solution into a 100 mL volumetric flask. Dilute to volume with the diluent. This yields a concentration of approximately 0.5 µg/mL.

  • System Suitability Solution (Spiked Sample): Pipette 10.0 mL of the Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 100 mL volumetric flask. Dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Levonorgestrel and 0.5 µg/mL of this compound.

  • Test Solution (Sample Preparation): Accurately weigh about 25 mg of the Levonorgestrel API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a target concentration of approximately 500 µg/mL.

The following parameters have been optimized for the separation.

ParameterConditionRationale
Column Kromasil C18 (250 x 4.6 mm, 5 µm)Provides excellent resolution for steroid compounds.[1]
Mobile Phase A HPLC Grade WaterPolar component of the mobile phase.
Mobile Phase B HPLC Grade AcetonitrileOrganic modifier for eluting non-polar compounds.
Gradient Program Time (min)%B
0.050
20.070
25.070
25.150
30.050
Flow Rate 1.0 mL/minOptimal for resolution and run time.[1][14][15]
Detection Wavelength 240 nmProvides good absorbance for both API and impurity.[1][9]
Injection Volume 10 µLStandard volume for good peak response.
Column Temperature 30°CEnsures reproducible retention times.
Total Run Time 30 minutesAllows for elution of all components and column re-equilibration.

To ensure the validity of the analytical results, the system's performance must be verified before sample analysis.

G prep 1. Solution Preparation (Standards, Sample, SST) setup 2. HPLC System Setup & Equilibration prep->setup sst 3. System Suitability Test (SST) Inject Spiked Solution (n=5) setup->sst check 4. Verify SST Criteria Resolution > 1.5 %RSD < 2.0 Tailing Factor < 2.0 sst->check analysis 5. Sample Analysis Inject Blank, Standard, Samples check->analysis Pass fail Troubleshoot System check->fail Fail calc 6. Data Processing & Calculation analysis->calc report 7. Final Report Generation calc->report fail->setup

Caption: Experimental workflow from preparation to final reporting.

Inject the System Suitability Solution five times and evaluate the following parameters:

  • Resolution: The resolution between the Levonorgestrel and this compound peaks must be greater than 1.5.[1]

  • Precision (%RSD): The relative standard deviation of the peak areas for both compounds from the five replicate injections should not be more than 2.0%.[1][14]

  • Tailing Factor: The tailing factor for the Levonorgestrel peak should be less than 2.0.[14]

Proceed with sample analysis only if all system suitability criteria are met.

Calculation of Impurity Content

The percentage of this compound in the Levonorgestrel sample is calculated using the external standard method.

Formula:

Where:

  • Area_Imp_Sample = Peak area of this compound in the sample chromatogram.

  • Area_Imp_Std = Average peak area of this compound from the Working Standard Solution injections.

  • Conc_Imp_Std = Concentration of this compound in the Working Standard Solution (µg/mL).

  • Conc_Sample = Concentration of Levonorgestrel in the Test Solution (µg/mL).

Method Trustworthiness and Validation Principles

The reliability of this analytical method is established through a validation process consistent with ICH guidelines. This ensures the protocol is a self-validating system for its intended purpose.

  • Specificity & Stability-Indicating Nature: The method's ability to unequivocally assess the analyte in the presence of other components is paramount. This is confirmed through forced degradation studies, where Levonorgestrel is exposed to acid, base, oxidative, thermal, and photolytic stress.[13][15][16] The method should demonstrate that the this compound peak is resolved from any degradants formed, confirming its stability-indicating capability.

  • Linearity: A linear relationship between the detector response and the concentration of this compound must be established across a range of concentrations, typically from the reporting threshold to 120% of the specification limit.[1][14][15]

  • Accuracy: Accuracy is determined by spiking the Levonorgestrel sample with known amounts of the this compound standard at different levels and calculating the percentage recovery. High recovery values (typically 98-102%) confirm the accuracy of the method.[1][13]

  • Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). A low %RSD for these measurements indicates high precision.[1][14]

  • Limit of Quantitation (LOQ) and Detection (LOD): The LOQ is the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be detected.[1][13] These values are critical for ensuring that the method is sensitive enough to control the impurity at the required specification levels.

By validating these parameters, the HPLC method is proven to be robust, reliable, and suitable for routine quality control of Levonorgestrel API.

References

  • A stability-indicating HPLC method has been developed and validated for the determination of Related Substances by HPLC method for Levonorgestrel. International Journal of Advanced Science and Research. Available at: [Link]

  • Dixit H.B., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

  • Patel P.U., & Patel B.M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

  • Reddy R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Modern Science. Available at: [Link]

  • As-si A.O., & El-gawad A.A. (1987). Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets. Journal of Pharmaceutical & Biomedical Analysis. Available at: [Link]

  • PubChem. Levonorgestrel. National Center for Biotechnology Information. Available at: [Link]

  • Drugs.com. Levonorgestrel: Package Insert / Prescribing Info / MOA. Available at: [Link]

  • U.S. Food and Drug Administration. Plan B One-Step (levonorgestrel) Tablet. Available at: [Link]

  • Wikipedia. Levonorgestrel. Available at: [Link]

  • Vuddanda P.R., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sudha T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

  • Patel P.U., & Patel B.M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]

  • PubChem. Levonorgestrel. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. Cas 51087-61-7,6,7-Dehydro Norgestrel. Available at: [Link]

  • de Oliveira M.A.L., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Method Development and Validation for Simultaneous Estimation of Related Substances of Levonorgestrel and Ethinyl Estradiol in Combined Tablet Dosage Form by RP-HPLC. Available at: [Link]

  • ResearchGate. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Tőtős R., et al. (2021). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules. Available at: [Link]

  • Vora L., et al. (2018). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. Drug Delivery and Translational Research. Available at: [Link]

  • Allmpus. Norgestrel 6(7)-Dehydro Impurity / Δ6-Levonorgestrel / Levonorgestrel EP Impurity M. Available at: [Link]

Sources

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6(7)-Dehydro Norgestrel. As a known impurity and degradant of the synthetic progestin Norgestrel, rigorous analytical control is imperative.[1][2][3] This document outlines the logical progression of method development, from selecting initial chromatographic conditions to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5] The protocols herein are designed to be directly applicable in a quality control or research environment, ensuring the final method is fit for its intended purpose of purity testing and stability analysis.

Introduction: The Rationale for a Validated Method

This compound is a key related substance of Norgestrel, a widely used synthetic progestogen in hormonal contraceptives.[6][7] The presence and quantity of impurities in an active pharmaceutical ingredient (API) are critical quality attributes that can impact both the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate that analytical procedures for quantifying APIs and their impurities be properly validated to ensure they are reliable and suitable for their intended use.[4][8][9]

A stability-indicating analytical method is particularly crucial. It must be able to unequivocally assess the analyte in the presence of its potential degradation products, which may form under various stress conditions like exposure to light, heat, acid, base, and oxidation.[10][11][12] This application note serves as an authoritative guide for researchers and drug development professionals to establish such a robust analytical method for this compound.

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is the foundational step in logical method development, guiding the selection of solvents, columns, and initial chromatographic conditions.

PropertyValueSource
Chemical Name (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one[1][13]
Synonyms Levonorgestrel EP Impurity M, Δ6-Levonorgestrel[3][13][14]
CAS Number 51087-61-7[1][14]
Molecular Formula C₂₁H₂₆O₂[1][15]
Molecular Weight 310.43 g/mol [13][15]
Appearance Pale Yellow Solid[14][16]
Solubility Slightly soluble in Chloroform and Methanol[1][14]
Storage -20°C, protected from light in an amber vial[1][16]

Method Development Strategy & Protocol

The primary goal is to achieve a symmetric peak for this compound, well-resolved from any potential impurities or degradants, within a reasonable runtime. Reversed-Phase HPLC is the technique of choice due to its versatility and suitability for analyzing moderately non-polar steroid molecules.[10][17][18]

The Method Development Workflow

The development process is systematic, beginning with the selection of a column and mobile phase and progressing through the fine-tuning of various parameters to achieve optimal separation and sensitivity.

MethodDevelopmentWorkflow AnalyteProps 1. Analyte Properties (Solubility, UV Spectra) ColumnSelect 2. Column Selection (e.g., C18, C8) AnalyteProps->ColumnSelect MobilePhase 3. Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelect->MobilePhase Optimization 4. Parameter Optimization (Gradient, Flow Rate, Temp.) MobilePhase->Optimization FinalMethod 5. Final Optimized Method Optimization->FinalMethod

Caption: A systematic workflow for RP-HPLC method development.

Step-by-Step Development Protocol

1. Instrumentation:

  • Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. A Waters Alliance 2695 system or equivalent is suitable.[10][17]

2. Column Selection:

  • Rationale: Steroids like this compound are effectively retained and separated on alkyl-bonded silica phases. A C18 column is the most common starting point due to its high hydrophobicity.

  • Protocol: Begin with a robust, end-capped C18 column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm).[10][17]

3. Mobile Phase Selection and Preparation:

  • Rationale: A mixture of an aqueous phase and an organic solvent is used to elute the analyte. Acetonitrile (ACN) often provides better peak shape and lower backpressure than methanol for steroid compounds. Water is a common aqueous phase.

  • Protocol:

    • Prepare Mobile Phase A: HPLC-grade water.
    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.
    • Filter both phases through a 0.45 µm membrane filter and degas by sonication or helium sparging.
    • Start with an isocratic elution of ACN:Water (50:50 v/v) to determine the approximate retention time.[19]

4. Detection Wavelength (λmax) Determination:

  • Rationale: The optimal wavelength provides the highest sensitivity for the analyte. A PDA detector is essential for this step.

  • Protocol:

    • Prepare a standard solution of this compound (approx. 10 µg/mL) in a suitable diluent (e.g., ACN:Water 50:50).
    • Inject the solution and acquire the UV spectrum from 200-400 nm.
    • Identify the wavelength of maximum absorbance (λmax). For progestins, this is often around 240-245 nm.[11][12][18]

5. Chromatographic Condition Optimization:

  • Rationale: The goal is to achieve a sharp, symmetrical peak with a retention time of preferably 5-10 minutes.

  • Protocol:

    • Gradient Elution: If the initial isocratic run shows poor resolution or long run times, develop a gradient program. Start with a lower percentage of organic phase and ramp up to elute the analyte, followed by a high-organic wash and re-equilibration.
    • Flow Rate: Optimize the flow rate (typically 1.0 mL/min for a 4.6 mm ID column) to balance analysis time and column efficiency.[11]
    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.[11]
Optimized Chromatographic Conditions (Example)

The following table presents a hypothetical but scientifically sound set of optimized conditions derived from the development process.

ParameterOptimized Condition
Instrument HPLC with PDA Detector
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min (50% B), 2-10 min (50-80% B), 10-12 min (80% B), 12-12.1 min (80-50% B), 12.1-15 min (50% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 242 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Method Validation Protocol (ICH Q2(R2))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5] The following protocols are based on the ICH Q2(R2) guideline.[4][20][21]

ValidationParameters Method Validated Method Specificity Specificity (Selectivity) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability, Intermediate) Method->Precision Range Range Method->Range LOQ LOQ Method->LOQ LOD LOD Method->LOD Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R2).

System Suitability
  • Purpose: To ensure the chromatographic system is adequate for the intended analysis on the day of the experiment.

  • Protocol: Before starting any validation work, inject a standard solution (e.g., 10 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%.

    • Tailing factor (Asymmetry): ≤ 2.0.

    • Theoretical plates (N): ≥ 2000.

Specificity (Stability-Indicating)
  • Purpose: To demonstrate that the method can accurately measure the analyte without interference from other components like impurities, degradants, or placebo.

  • Protocol (Forced Degradation):

    • Expose a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

      • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • After exposure, neutralize the acid and base samples. Dilute all samples to the target concentration (e.g., 10 µg/mL) and analyze by HPLC.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the this compound peak and any peaks generated from degradants. Peak purity analysis (using the PDA detector) should confirm the main peak is spectrally pure. A degradation of 5-20% is generally considered suitable to demonstrate stability-indicating capability.[12]

Linearity
  • Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to prepare at least five concentration levels, typically spanning 50% to 150% of the target analytical concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).

    • Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)
  • Purpose: To determine the closeness of the test results to the true value.

  • Protocol:

    • Perform the analysis on a minimum of three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Prepare each level in triplicate (total of 9 determinations). Accuracy can be assessed by analyzing a standard of known concentration and calculating the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]

Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100% level) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Detection (LOD)
  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol (Based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • Inject solutions at these concentrations to confirm the S/N ratios.

  • Acceptance Criteria: S/N ratio of ~10 for LOQ and ~3 for LOD.

Robustness
  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the optimized method and assess the impact on system suitability parameters.

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary column temperature (e.g., ± 2°C).

    • Vary the mobile phase composition (e.g., ± 2% organic).

  • Acceptance Criteria: The system suitability criteria (Tailing, Plates, %RSD) must still be met in all varied conditions, and peak retention time should not shift significantly.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
System Suitability %RSD, Tailing Factor, Theoretical Plates≤ 2.0%, ≤ 2.0, ≥ 2000
Specificity Peak Purity, ResolutionNo interference at analyte Rt; Peak is pure
Linearity Correlation Coefficient (r²)≥ 0.999
Accuracy % Recovery98.0% - 102.0%
Precision % RSD≤ 2.0%
LOQ Signal-to-Noise RatioApprox. 10
LOD Signal-to-Noise RatioApprox. 3
Robustness System SuitabilitySystem suitability passes under varied conditions

Conclusion

The RP-HPLC method detailed in this application note provides a robust framework for the development and validation of an analytical procedure for this compound. By following a systematic development workflow and adhering to the validation protocols outlined by ICH Q2(R2), laboratories can establish a reliable, stability-indicating method. This ensures the accurate quantification of this critical impurity, supporting drug quality and regulatory compliance throughout the pharmaceutical product lifecycle.

References

  • Understanding ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Cas 51087-61-7, 6,7-Dehydro Norgestrel. (n.d.). LookChem.
  • A Simple, Rapid and Sensitive UFLC-MS/MS Method for the Quantification of Oral Contraceptive Norgestrel in Human Plasma and its Pharmacokinetic Applications. (n.d.).
  • 6,7-Dehydro norgestrel. (n.d.). CymitQuimica.
  • 6,7-Dehydro Norgestrel - Safety D
  • Method Development and Validation of Stability Indicating RP-HPLC. (n.d.). Longdom Publishing.
  • Determination of progesterone (steroid drug) in the semi-solid dosage form (vaginal gel) using a stability-indicating method by RP-HPLC/PDA detector. (2022). PubMed.
  • 2018 Progesterone Method Validation Paper Raw Data. (2018).
  • (PDF) Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. (2025).
  • 6,7-Dehydro Norgestrel. (2025). ChemicalBook.
  • 6,7-Dehydro Norgestrel CAS#: 51087-61-7. (n.d.). ChemicalBook.
  • (PDF) ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. (2020).
  • RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formul
  • (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. (n.d.). PubChem - NIH.
  • Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. (n.d.). Allmpus.
  • 75288 Norgestrel And Ethinyl Estradiol Chemistry Review. (1999).
  • Levonorgestrel EP Impurity M / Levonorgestrel 6,7-Dehydro Impurity / ?6-Levonorgestrel. (n.d.). Allmpus.
  • CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M. (n.d.).

Sources

Application Note: A Validated Protocol for the Thin-Layer Chromatography (TLC) Visualization of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the identification and visualization of 6(7)-Dehydro Norgestrel, a key impurity and derivative of the synthetic progestin Norgestrel, using Thin-Layer Chromatography (TLC). The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a rapid, reliable, and cost-effective method for monitoring chemical reactions, assessing purity, or identifying related substances. The protocol outlines optimal stationary and mobile phases, sample preparation, and two robust visualization techniques: UV irradiation and a chemical staining agent. The scientific principles underpinning each step are explained to provide a deeper understanding and facilitate troubleshooting.

Introduction and Scientific Principle

Thin-Layer Chromatography (TLC) is a planar chromatographic technique indispensable for the rapid separation and qualitative analysis of chemical mixtures.[1][2] Its utility in pharmaceutical analysis stems from its simplicity, speed, and the ability to process multiple samples in parallel.[1] The separation is governed by the differential partitioning of analytes between a stationary phase (an adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action).[3][4][5]

In this application, we use normal-phase TLC with a polar stationary phase (silica gel) and a moderately polar mobile phase.[6][7] The key principle is adsorption competition:

  • Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3][5]

  • Analyte Polarity: this compound (C₂₁H₂₆O₂) is a synthetic steroid.[8][9] Compared to its parent compound, Norgestrel (C₂₁H₂₈O₂), it possesses an additional double bond in the steroid backbone. This makes it slightly less polar. In TLC, less polar compounds interact less strongly with the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value.[6][10] More polar compounds will adhere more strongly to the silica gel and have lower Rf values.[6][10]

This difference in polarity allows for the effective separation of this compound from Norgestrel and other potential impurities.

Materials and Reagents

Item Specification Supplier Example
TLC Plates Silica Gel 60 F₂₅₄, glass or aluminum backed, 20x20 cmMilliporeSigma
This compound Analytical Standard / Reference MaterialAllmpus Laboratories[9]
Norgestrel Analytical Standard / Reference MaterialSigma-Aldrich[11]
Ethyl Acetate HPLC GradeFisher Scientific
n-Hexane HPLC GradeVWR
Methanol HPLC Grade (for sample dissolution)VWR
p-Anisaldehyde ACS Reagent GradeSigma-Aldrich[12]
Glacial Acetic Acid ACS Reagent GradeMilliporeSigma
Sulfuric Acid (95-98%) ACS Reagent GradeMilliporeSigma
Ethanol (95%) ACS Reagent GradeFisher Scientific
TLC Developing Chamber Glass, with lidCAMAG
Capillary Spotters 1 µL or 2 µL glass capillariesCAMAG
UV Lamp 254 nm and 365 nm wavelengthsVWR
Heat Gun / Hot Plate Variable temperature controlFisher Scientific
Fume Hood Required for solvent and reagent handlingStandard Laboratory Supply

Experimental Protocols

Preparation of Solutions

a) Standard Solutions (1 mg/mL):

  • Accurately weigh approximately 5 mg of this compound reference standard into a 5 mL volumetric flask.

  • Dissolve and bring to volume with Methanol. This is the Standard A solution.

  • Repeat the process for Norgestrel to create a Standard B solution.

  • These solutions are used to confirm the identity of spots on the TLC plate.

b) Mobile Phase (Ethyl Acetate / Hexane, 30:70 v/v):

  • In a clean, dry graduated cylinder, measure 30 mL of Ethyl Acetate.

  • Add 70 mL of n-Hexane.

  • Transfer the mixture to a suitable bottle and mix thoroughly. Prepare this solution fresh daily.

  • Pour approximately 10-15 mL of the mobile phase into the TLC developing chamber (to a depth of 0.5-1.0 cm). Add a piece of filter paper to line the back wall to aid in chamber saturation and close the lid. Allow the chamber to saturate for at least 15 minutes before plate development.[10]

c) Anisaldehyde-Sulfuric Acid Visualization Reagent:

  • CAUTION: Prepare this reagent in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Sulfuric acid is highly corrosive.

  • Carefully mix 85 mL of Ethanol with 10 mL of glacial acetic acid in a flask.[13]

  • Cool the mixture in an ice bath.

  • Slowly and carefully add 5 mL of concentrated sulfuric acid to the cooled mixture.[13]

  • Add 0.5 mL of p-anisaldehyde and mix well.[13][14][15]

  • Store the reagent in a glass bottle in a cool, dark place. The reagent has limited stability and should be prepared fresh if its color changes to red-violet.[13]

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a light origin line approximately 1.5 cm from the bottom of the TLC plate. Do not gouge the silica layer.

  • Mark small, evenly spaced points along the origin line for each sample.

  • Using a 1 µL capillary spotter, apply 1-2 µL of each standard and sample solution to its designated point on the origin line. Keep the spots as small and concentrated as possible (ideally 1-2 mm in diameter).[4]

  • Allow the spotting solvent (Methanol) to completely evaporate before development.

Chromatographic Development
  • Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the level of the mobile phase.

  • Close the chamber lid and allow the mobile phase to ascend the plate by capillary action.

  • Develop the plate until the solvent front is approximately 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization and Analysis

Method 1: UV Visualization

  • Place the dried TLC plate under a UV lamp.

  • Observe the plate at 254 nm. Compounds containing a suitable chromophore, like the α,β-unsaturated ketone in these steroids, will absorb UV light and appear as dark spots against the fluorescent green background of the F₂₅₄ indicator.[16]

  • Circle the observed spots with a pencil.

Method 2: Chemical Staining (Destructive)

  • In a fume hood, spray the dried TLC plate evenly with the prepared Anisaldehyde-Sulfuric Acid reagent.[14][15][17]

  • Gently heat the plate with a heat gun or on a hot plate set to approximately 100-110°C.[14][15]

  • Observe the plate for the appearance of colored spots. Steroids typically produce violet, blue, red, grey, or green spots with this reagent.[14][18] The color can be specific to the compound and provides an additional layer of identification.

  • The reaction involves the acid-catalyzed condensation of the anisaldehyde with the steroid, forming a colored product.

Analysis and Interpretation:

  • Calculate the Retention Factor (Rf) value for each spot (both standards and samples). The Rf value is a ratio and is characteristic for a given compound in a specific TLC system.[10][19][20]

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [20][21][22]

  • Compare the Rf value and color of the spots in the sample lanes to those of the reference standards (Standard A and B) to identify this compound.

Expected Results

The separation is based on polarity. Norgestrel is more polar than this compound. Therefore, Norgestrel will have a stronger interaction with the silica gel and a lower Rf value.

Compound Expected Rf Value Appearance (UV 254 nm) Appearance (Anisaldehyde Stain)
Norgestrel~ 0.35 - 0.45Dark spotViolet/Blue
This compound~ 0.45 - 0.55Dark spotGreen/Grey
Note: Rf values are estimates and can vary based on experimental conditions such as temperature, chamber saturation, and plate quality. Always run standards alongside samples on the same plate for accurate comparison.[10]

Workflow and Separation Principle Diagrams

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_standards Prepare Standards & Samples spotting Spot TLC Plate prep_standards->spotting prep_mobile Prepare Mobile Phase development Develop Plate prep_mobile->development prep_reagent Prepare Staining Reagent stain_viz Chemical Staining prep_reagent->stain_viz spotting->development drying Dry Plate development->drying uv_viz UV Visualization (254 nm) drying->uv_viz uv_viz->stain_viz analysis Calculate Rf & Identify uv_viz->analysis stain_viz->analysis

Caption: The overall experimental workflow from preparation to analysis.

Separation Principle Diagram

Separation_Principle cluster_TLC TLC Plate Cross-Section cluster_mobile Mobile Phase Flow (Less Polar) p1 p2 p3 p4 stationary_phase {Stationary Phase | Silica Gel (Polar)} mobile_phase Solvent Front Norg Norgestrel (More Polar) mobile_phase->Norg Moves Less (Lower Rf) Dehydro_Norg This compound (Less Polar) mobile_phase->Dehydro_Norg Moves Further (Higher Rf) Norg->stationary_phase:f0 Strong Adsorption Dehydro_Norg->stationary_phase:f0 Weak Adsorption

Caption: Adsorption principle on a polar stationary phase.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • Delloyd's Lab-Tech. (n.d.). Preparation of TLC spray reagents. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. Available at: [Link]

  • Proprep. (n.d.). How do you calculate the Rf value in thin-layer chromatography (TLC)?. Available at: [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). Available at: [Link]

  • LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim. Available at: [Link]

  • Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. ResearchGate. Available at: [Link]

  • Penzes, T., & Olah, J. (1982). A new partition thin-layer chromatographic method for steroid separations. Journal of Chromatography A, 251(3), 350-354. Available at: [Link]

  • ResearchGate. (2023). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates?. Available at: [Link]

  • LookChem. (n.d.). Cas 51087-61-7,6,7-Dehydro Norgestrel. Available at: [Link]

  • Scribd. (n.d.). Chromatography Spray Reagents Guide. Available at: [Link]

  • Loba Chemie. (n.d.). TLC Sprayers and Reagent. Available at: [Link]

  • Allmpus Laboratories. (n.d.). Norgestrel 6(7)-Dehydro Impurity / Δ6-Levonorgestrel / Levonorgestrel EP Impurity M. Available at: [Link]

  • Dołowy, M., Pyka, A., & Bober, K. (2014). A SIMPLE THIN LAYER CHROMATOGRAPHY METHOD FOR SEPARATION OF SELECTED NATURAL STEROID HORMONES. Malaysian Journal of Analytical Sciences, 18(1), 195-206. Available at: [Link]

  • ASEAN. (2013). IDENTIFICATION OF STEROIDS IN COSMETIC PRODUCTS BY TLC AND HPLC. Available at: [Link]

  • Bhawani, S. A., et al. (2010). Thin-Layer Chromatographic Analysis of Steroids: A Review. ResearchGate. Available at: [Link]

  • Labster. (n.d.). TLC Separation Principles. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Available at: [Link]

  • Beher, W. T., & Baker, G. D. (1959). Thin-layer and gas--liquid chromatographic identification of neutral steroids in human and rat feces. Analytical Biochemistry, 9(4), 431-436. Available at: [Link]

  • The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography. Available at: [Link]

  • J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. Available at: [Link]

  • Fernández, F. M., et al. (2014). TLC analysis. PLoS ONE, 9(5), e95353. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Norgestrel. PubChem Compound Database. Available at: [Link]

  • Skramovský, V. (1974). [Chromatography of Steroids in a Thin Layer of Silufol Impregnated With Phosphomolybdic Acid]. Casopis Lekaru Ceskych, 113(41), 1266-1267. Available at: [Link]

  • Landing, B. H., Uzman, L. L., & Whipple, A. (1952). Phosphomolybdic acid as a staining reagent for lipids. Laboratory Investigation, 1(4), 456-462. Available at: [Link]

  • U.S. Food and Drug Administration. (1999). 75288 Norgestrel And Ethinyl Estradiol Correspondence. Available at: [Link]

  • Puchtler, H., & Isler, H. (1958). The effect of phosphomolybdic acid on the stainability of connective tissues by various dyes. The Journal of Histochemistry and Cytochemistry, 6(4), 265-270. Available at: [Link]

  • Bongiovanni, A. M. (1953). The detection of pregnanediol and pregnanetriol in the urine of patients with adrenal hyperplasia. Journal of Clinical Investigation, 32(4), 340-344. Available at: [Link]

Sources

Application Note: A Robust Forced Degradation Protocol for Levonorgestrel to Generate and Identify 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for conducting forced degradation studies on the synthetic progestin, Levonorgestrel. The protocols herein are designed not only to fulfill regulatory expectations for stability-indicating method validation but also to specifically generate, isolate, and identify the potential degradation product, 6(7)-Dehydro Norgestrel (also known as Levonorgestrel EP Impurity M). We will delve into the causality behind the selection of stress conditions, present detailed step-by-step experimental protocols, and outline the analytical workflow for definitive identification using High-Performance Liquid Chromatography with UV and Mass Spectrometry detectors (HPLC-UV/MS).

Introduction: The Rationale for Forced Degradation

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2][3] The core purpose is to intentionally degrade a drug substance using conditions more severe than those in accelerated stability studies.[3] This process serves several key objectives:

  • Elucidation of Degradation Pathways: It helps to understand the chemical vulnerabilities of the drug molecule.[1][4]

  • Identification of Degradation Products: It allows for the generation and subsequent identification of potential impurities that could arise during storage and handling.

  • Development of Stability-Indicating Methods: It is instrumental in developing and validating analytical methods that can accurately separate the active pharmaceutical ingredient (API) from its degradation products, ensuring the method is "stability-indicating."[3][4]

  • Informing Formulation and Packaging Development: Understanding how a molecule degrades helps in creating a stable formulation and selecting appropriate packaging to protect it from adverse environmental factors.[4]

Levonorgestrel (LNG), a widely used hormonal contraceptive, is a synthetic steroid with a complex structure susceptible to degradation under various conditions.[5][6] One critical potential degradant is this compound, an impurity that requires careful monitoring.[7][8] The protocols detailed in this guide are specifically tailored to stress Levonorgestrel in a controlled manner to facilitate the formation and subsequent identification of this and other impurities.

Experimental Workflow Overview

The overall strategy involves subjecting a solution of Levonorgestrel to five distinct stress conditions as recommended by ICH guidelines Q1A(R2) and Q1B.[1][2] The resultant stressed samples are then analyzed by a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to separate the degradants from the parent drug.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Identification LNG Levonorgestrel Stock Solution Acid Acid Hydrolysis (HCl) LNG->Acid Base Base Hydrolysis (NaOH) LNG->Base Oxidation Oxidation (H₂O₂) LNG->Oxidation Thermal Thermal Stress (Heat) LNG->Thermal Photo Photolytic Stress (UV/Vis Light) LNG->Photo Prep Sample Preparation (Neutralization & Dilution) Acid->Prep Base->Prep Oxidation->Prep Thermal->Prep Photo->Prep HPLC RP-HPLC Separation (C18 Column) Prep->HPLC Inject Detect Detection (UV/PDA & MS) HPLC->Detect Elute ID Peak Identification & Characterization (RRT, λmax, m/z) Detect->ID Acquire Data Report Impurity Profiling & Reporting ID->Report Interpret

Sources

Application Notes and Protocols for 6(7)-Dehydro Norgestrel in Steroid Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the study and application of 6(7)-Dehydro Norgestrel, a derivative of the potent synthetic progestin norgestrel. While direct research on this specific derivative is not extensively published, its structural relationship to norgestrel and levonorgestrel allows for a well-grounded exploration of its potential biological activities and applications. This document outlines a proposed synthesis, detailed protocols for in-vitro and in-vivo characterization, and analytical methods essential for its study in steroid research.

Introduction to this compound

This compound, also known as Δ⁶-Levonorgestrel or Levonorgestrel EP Impurity M, is a synthetic steroid with the molecular formula C₂₁H₂₆O₂ and a molecular weight of 310.43 g/mol .[1][2] It is structurally characterized by the introduction of a double bond between the 6th and 7th carbon positions of the norgestrel steroid skeleton. Norgestrel itself is a racemic mixture of dextronorgestrel and levonorgestrel, with levonorgestrel being the biologically active enantiomer responsible for its progestational effects.[3][4] Norgestrel and its active isomer, levonorgestrel, are widely used in hormonal contraceptives and hormone replacement therapies due to their strong affinity for the progesterone receptor (PR).[3] They also exhibit some affinity for the androgen receptor (AR), contributing to potential androgenic side effects.[5]

The introduction of a 6(7)-dehydro moiety can significantly alter the biological activity of a steroid. Therefore, a thorough characterization of this compound is crucial to understand its potential as a research tool or therapeutic agent. This guide provides the foundational protocols to undertake such a study.

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_0 Norgestrel cluster_1 This compound Norgestrel This compound Norgestrel->this compound DDQ, Dioxane, Reflux

Figure 1. Proposed synthesis of this compound from Norgestrel.

Protocol: Dehydrogenation of Norgestrel

  • Dissolution: Dissolve Norgestrel in a suitable inert solvent, such as dioxane.

  • Reagent Addition: Add a molar equivalent of DDQ to the solution.

  • Reaction: Reflux the mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the precipitated 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDQH₂).

  • Purification: The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Characterization Protocols

The initial characterization of this compound should involve determining its binding affinity for the progesterone and androgen receptors, as these are the primary targets of its parent compound.

Progesterone Receptor (PR) Binding Assay

This protocol describes a competitive binding assay using a commercially available kit with a fluorescently labeled progesterone analog.[6][7]

Principle: The assay measures the ability of a test compound to compete with a fluorescently labeled progesterone tracer for binding to the progesterone receptor ligand-binding domain (PR-LBD). Displacement of the tracer results in a decrease in fluorescence polarization.

Materials:

  • Progesterone Receptor Competitor Assay Kit (e.g., from Creative BioMart or similar)[7]

  • This compound

  • Progesterone (as a reference compound)

  • Microplate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare Reagents: Reconstitute the PR-LBD and fluorescent tracer according to the kit manufacturer's instructions.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound and the reference compound (Progesterone) in the provided assay buffer.

  • Assay Plate Setup: To a 384-well plate, add the assay buffer, fluorescent tracer, and the serially diluted test compounds or reference compound.

  • Initiate Reaction: Add the PR-LBD to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (typically 1-2 hours), protected from light.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value for this compound, which is the concentration of the compound that displaces 50% of the fluorescent tracer. This value is inversely proportional to the binding affinity.

Androgen Receptor (AR) Binding Assay

This protocol outlines a competitive binding assay using rat prostate cytosol as the source of the androgen receptor.[5][8]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen, such as [³H]-R1881, for binding to the androgen receptor in rat prostate cytosol.

Materials:

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Unlabeled R1881 (for determining non-specific binding)

  • This compound

  • Dihydrotestosterone (DHT) (as a reference compound)

  • Rat ventral prostates

  • Homogenization buffer

  • Scintillation counter and scintillation fluid

Protocol:

  • Cytosol Preparation:

    • Excise ventral prostates from adult male rats and place them in ice-cold homogenization buffer.

    • Homogenize the tissue and centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol.

  • Assay Setup:

    • In microcentrifuge tubes, add a fixed amount of rat prostate cytosol.

    • Add increasing concentrations of this compound or the reference compound (DHT).

    • Add a fixed concentration of [³H]-R1881 to all tubes.

    • For determining non-specific binding, add a large excess of unlabeled R1881 to a set of tubes.

  • Incubation: Incubate the tubes at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand:

    • Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

    • Incubate for a short period and then centrifuge to pellet the charcoal.

  • Measurement:

    • Transfer the supernatant (containing the bound radioligand) to scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value for this compound.

Data Presentation: Receptor Binding Affinity

CompoundProgesterone Receptor (IC₅₀, nM)Androgen Receptor (IC₅₀, nM)
ProgesteroneExpected to be determinedExpected to be determined
DihydrotestosteroneExpected to be determinedExpected to be determined
NorgestrelLiterature ValueLiterature Value
This compound To be determined To be determined

In-Vivo Characterization Protocol

The progestational activity of this compound can be assessed in vivo using the classic McPhail test in rabbits, which measures the endometrial proliferation in response to a progestin.[4]

McPhail Test for Progestational Activity

Principle: Immature female rabbits are primed with estrogen to induce endometrial proliferation. They are then treated with the test compound, and the degree of endometrial transformation is histologically assessed.

Animals: Immature female rabbits.

Protocol:

  • Estrogen Priming: Administer a daily subcutaneous injection of estradiol benzoate for 6 days to prime the uterus.

  • Treatment: Following the priming period, administer daily subcutaneous injections of this compound (dissolved in a suitable vehicle like sesame oil) for 5 days. A vehicle control group and a positive control group (treated with progesterone or norgestrel) should be included.

  • Tissue Collection: On the day after the last injection, euthanize the rabbits and dissect the uteri.

  • Histological Analysis:

    • Fix the uterine tissue in a suitable fixative (e.g., 10% neutral buffered formalin).

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin.

  • Scoring: Examine the uterine sections microscopically and score the degree of endometrial proliferation and glandular development based on the McPhail scale (or a similar scoring system).

  • Data Analysis: Compare the scores of the this compound-treated group with the control groups to determine its progestational potency.

Experimental Workflow for In-Vivo Progestational Activity

G A Immature Female Rabbits B Estrogen Priming (6 days) A->B C Treatment Groups (5 days) B->C D Vehicle Control C->D E Positive Control (Progesterone/Norgestrel) C->E F This compound C->F G Uterine Tissue Collection D->G E->G F->G H Histological Processing (Fixation, Embedding, Sectioning, Staining) G->H I Microscopic Examination & Scoring (McPhail Scale) H->I J Data Analysis & Potency Determination I->J

Figure 2. Workflow for determining the in-vivo progestational activity of this compound.

Analytical Methods

Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a standard and robust technique for this purpose.[9][10]

HPLC Method for Quantification of this compound

Principle: Reversed-phase HPLC separates the compound of interest from related substances based on their hydrophobicity. Detection is typically performed using a UV detector.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for the separation of norgestrel and its derivatives.[10]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm[9]

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Potential Applications in Steroid Research

Based on its structural similarity to norgestrel, this compound can be investigated for several applications in steroid research:

  • Progesterone Receptor Ligand: It can be used as a tool to study the structure-activity relationship of progestins and their interaction with the progesterone receptor.

  • Androgen Receptor Interactions: Its affinity for the androgen receptor can be compared to that of norgestrel to understand how the 6(7)-dehydro modification affects androgenicity.

  • Metabolic Stability Studies: The introduction of the double bond may alter the metabolic profile of the compound compared to norgestrel. In-vitro metabolism studies using liver microsomes can be performed to investigate this.

  • Development of Novel Progestins: A comprehensive understanding of its biological activity could inform the design of new progestins with improved selectivity and fewer side effects.

Conclusion

While this compound is currently primarily known as an impurity of levonorgestrel, its unique structure warrants further investigation. The protocols outlined in these application notes provide a robust framework for the synthesis, in-vitro and in-vivo characterization, and analytical quantification of this compound. By systematically applying these methods, researchers can elucidate the pharmacological profile of this compound and determine its potential as a valuable tool in steroid research and drug development.

References

Sources

Troubleshooting & Optimization

Optimizing HPLC peak resolution for 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

print(google_search.search(queries=["6(7)-Dehydro Norgestrel HPLC method development guide", "optimizing peak resolution for steroid isomers HPLC", "troubleshooting guide for HPLC analysis of non-polar compounds", "impact of mobile phase modifiers on steroid separation in HPLC", "selection of HPLC columns for steroid analysis", "this compound solubility and stability"]))

print(google_search.search(queries=["HPLC analysis of this compound", "chemical properties of this compound", "HPLC method development for steroid analysis", "troubleshooting HPLC peak tailing for steroids", "improving HPLC resolution of isomers", "structure and polarity of this compound"]))

print(google_search.search(queries=["this compound official pharmacopeia method", "common impurities of this compound", "forced degradation studies of norgestrel and related compounds", "impact of temperature on HPLC separation of steroids", "role of organic modifier in reversed-phase HPLC of steroids"]))

print(google_search.search(queries=["this compound UV spectrum", "optimizing detection wavelength for HPLC analysis of steroids", "troubleshooting guide for baseline noise in HPLC", "causes and solutions for split peaks in HPLC", "preventing carryover in HPLC analysis of steroids"]))

Technical Support Center: A Troubleshooting Guide for the Synthesis of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6(7)-Dehydro Norgestrel. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of this important steroidal compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific experimental issues, ensuring scientific integrity and a logical, cause-and-effect approach to problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis relevant?

A1: this compound, also known as Levonorgestrel Impurity M, is a key derivative of the synthetic progestin Norgestrel.[1][2] Its synthesis is of significant interest for several reasons. Primarily, it serves as a crucial reference standard in the quality control of Levonorgestrel pharmaceutical formulations, allowing for the accurate detection and quantification of this specific impurity.[][4] Understanding its formation is vital for developing manufacturing processes that minimize its presence in the final drug product.

Core Synthesis Pathway: Dehydrogenation of Norgestrel

The most common laboratory-scale synthesis of this compound involves the dehydrogenation of Norgestrel at the C6-C7 position. This transformation introduces a new double bond, converting the Δ⁴-3-keto steroid into a Δ⁴,⁶-dien-3-one system. A widely employed reagent for this purpose is 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), a powerful and selective oxidizing agent for dehydrogenating steroids.[5][6][7]

Reaction Mechanism: DDQ Dehydrogenation

The mechanism of DDQ dehydrogenation of a Δ⁴-3-keto steroid like Norgestrel is believed to proceed via a hydride transfer mechanism.[6][7] The reaction is initiated by the abstraction of a hydride ion from the C6 position of the steroid by the electron-deficient DDQ molecule. This is followed by the loss of a proton from the C7 position to form the conjugated Δ⁴,⁶-dien-3-one system and the reduced hydroquinone form of DDQ (DDQH₂).

DDQ_Dehydrogenation_Mechanism Norgestrel Norgestrel (Δ⁴-3-keto steroid) Intermediate Carbocation Intermediate Norgestrel->Intermediate Hydride Abstraction DDQ DDQ (Oxidant) Product This compound (Δ⁴,⁶-dien-3-one) Intermediate->Product Proton Loss DDQH2 DDQH₂ (Reduced form) Intermediate->DDQH2 Proton Transfer

Caption: Mechanism of DDQ dehydrogenation of Norgestrel.

Detailed Experimental Protocol: Synthesis of this compound using DDQ

This protocol is a synthesized methodology based on established procedures for the dehydrogenation of Δ⁴-3-keto steroids.[8][9][10]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Norgestrel≥98%Commercially Available
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)≥98%Commercially Available
Dioxane (anhydrous)Reagent GradeCommercially Available
Benzene (anhydrous)Reagent GradeCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Sodium Bicarbonate (aq. solution, saturated)Reagent GradeCommercially Available
Brine (saturated NaCl solution)Reagent GradeCommercially Available
Anhydrous Sodium SulfateReagent GradeCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Norgestrel (1.0 equivalent) in anhydrous dioxane or benzene (approximately 20 mL per gram of Norgestrel).

  • Reagent Addition: To the stirred solution, add DDQ (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes at room temperature. The solution will typically turn dark green or brown.

  • Reaction Progression: Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane, 1:1 v/v). The reaction is generally complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The reduced hydroquinone (DDQH₂) will precipitate as a solid.

    • Filter the mixture through a pad of Celite® to remove the precipitated hydroquinone. Wash the filter cake with dichloromethane.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[11][12]

Troubleshooting Guide

Troubleshooting_Workflow Start Start Synthesis Problem Problem Encountered Start->Problem LowYield Low or No Product Yield Problem->LowYield Low Yield IncompleteReaction Incomplete Reaction Problem->IncompleteReaction Incomplete Reaction SideProducts Presence of Multiple Side Products Problem->SideProducts Side Products PurificationIssue Difficulty in Purification Problem->PurificationIssue Purification Issues Cause1 Cause: Inactive DDQ LowYield->Cause1 Cause2 Cause: Insufficient reaction time or temperature IncompleteReaction->Cause2 Cause3 Cause: Over-oxidation or side reactions SideProducts->Cause3 Cause4 Cause: Co-elution of product and starting material/impurities PurificationIssue->Cause4 Solution1 Solution: Use fresh, high-purity DDQ. Check for decomposition (color change). Cause1->Solution1 Solution2 Solution: Increase reflux time and monitor by TLC. Ensure proper heating. Cause2->Solution2 Solution3 Solution: Use a lower stoichiometry of DDQ (start with 1.1 eq). Add DDQ portion-wise at a lower temperature. Cause3->Solution3 Solution4 Solution: Optimize chromatography conditions (gradient, solvent system). Consider alternative purification like preparative HPLC. Cause4->Solution4

Caption: A workflow for troubleshooting the synthesis of this compound.

Q2: My reaction shows very low or no conversion of Norgestrel to the dehydro product. What could be the issue?

A2: This is a common issue that can often be traced back to the quality of the DDQ or the reaction conditions.

  • Expertise & Experience: DDQ is sensitive to moisture and can decompose over time, losing its oxidizing power.[7] A visual inspection of the DDQ is a good first step; it should be a bright yellow-orange crystalline solid. If it appears discolored (brownish), its activity may be compromised. It is always recommended to use a fresh bottle or a recently opened one.

  • Trustworthiness: To validate your reagent, you can run a small-scale control reaction with a substrate known to react readily with DDQ, such as tetralin to naphthalene.

  • Authoritative Grounding: Ensure your reaction solvent (dioxane or benzene) is anhydrous. Water can react with DDQ, reducing its effectiveness.[7] Also, confirm that the reaction is being heated to the appropriate reflux temperature. Insufficient heat can lead to a sluggish or stalled reaction.

Q3: My TLC analysis shows the presence of the starting material, the desired product, and several other spots. What are these side products and how can I minimize them?

A3: The formation of multiple products suggests that side reactions are occurring, which is often related to the stoichiometry of DDQ and the reaction temperature.

  • Expertise & Experience: DDQ is a strong oxidant, and using a large excess can lead to over-oxidation or other undesired reactions on the steroid scaffold.[6] The ethynyl group at C17 and the tertiary alcohol are generally stable under these conditions, but other allylic positions could potentially react.

  • Trustworthiness: To mitigate this, start with a lower stoichiometry of DDQ, around 1.1 equivalents. Add the DDQ in small portions to the reaction mixture at room temperature before heating to reflux. This can help to control the reaction rate and minimize the formation of byproducts.

  • Authoritative Grounding: Some studies on similar steroid dehydrogenations suggest that the choice of solvent can influence the product distribution.[8] While dioxane and benzene are common, exploring other non-polar, high-boiling solvents might be beneficial if side product formation persists.

Q4: I am having difficulty separating the this compound from the starting Norgestrel by column chromatography. What can I do?

A4: The polarity difference between Norgestrel and its dehydro derivative can be subtle, making chromatographic separation challenging.

  • Expertise & Experience: The introduction of a double bond makes this compound slightly less polar than Norgestrel. A shallow gradient during column chromatography is crucial. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and slowly increase the polarity. Using a long column and a smaller particle size silica gel can also improve resolution.

  • Trustworthiness: Monitor the fractions carefully by TLC, and consider pooling fractions that show a single, clean spot. If co-elution is still an issue, a second chromatographic purification may be necessary.

  • Authoritative Grounding: For highly challenging separations, preparative High-Performance Liquid Chromatography (prep-HPLC) with a reverse-phase column can offer superior resolution.[4]

Analytical Characterization

Accurate characterization of the final product is essential to confirm the success of the synthesis.

Analytical Technique Expected Results for this compound
¹H NMR Appearance of new olefinic proton signals in the δ 6.0-6.5 ppm range, corresponding to the C6 and C7 protons. Disappearance of the C6 proton signals of Norgestrel.
¹³C NMR Appearance of new sp² carbon signals for C6 and C7.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (C₂₁H₂₆O₂, MW: 310.43 g/mol ).[11][12]
High-Performance Liquid Chromatography (HPLC) A single, sharp peak with a retention time different from that of Norgestrel. Purity should be ≥95%.[13]

References

  • Synthesis of various steroids structures via DDQ-initiated oxidation. ResearchGate. Available at: [Link]

  • Mughal, E. U., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(48), 30215-30245. Available at: [Link]

  • Levonorgestrel EP Impurity M. SynZeal. Available at: [Link]

  • Ohashi, Y. (2011). 2,3‑Dichloro‑5,6‑dicyano‑p‑benzoquinone (DDQ) as the useful synthetic reagent. Bulletin of The Nippon Dental University, General Education, 40, 29-35. Available at: [Link]

  • Singh, B. K. Dichloro Dicyano Quinone (DDQ). University of Delhi. Available at: [Link]

  • Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. Allmpus. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Levonorgestrel-impurities. Pharmaffiliates. Available at: [Link]

  • Findlay, J. W. A., & Turner, A. B. (1971). Dehydrogenation with 2,3-Dichloro-5,6-dicyanobenzoquinone. Organic Syntheses, 51, 6. Available at: [Link]

  • Pop, C., et al. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 27(19), 6289. Available at: [Link]

  • Levonorgestrel - Impurity M. Pharmaffiliates. Available at: [Link]

  • Chen, K., et al. (2010). A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature. Steroids, 75(7), 513-516. Available at: [Link]

  • Chen, K., et al. (2010). A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature. Steroids, 75(7), 513-516. Available at: [Link]

  • Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic letters, 21(5), 1176–1181. Available at: [Link]

  • Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Chemistry Portal. Available at: [Link]

  • Singh, B. K. Dehydrogenation of ketosteroids by DDQ. University of Delhi. Available at: [Link]

  • Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Chemistry Portal. Available at: [Link]

  • Dehydrogenation of ketosteroids by DDQ. ResearchGate. Available at: [Link]

  • Mughal, E. U., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(48), 30215-30245. Available at: [Link]

  • 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Organic Chemistry Portal. Available at: [Link]

  • Reagent of the month – DDQ and quinone-derived oxidants. SigutLabs. (2022, October 13). Available at: [Link]

  • 6,7-Dehydro Norgestrel. LookChem. Available at: [Link]

  • Levonorgestrel EP Impurity M / Levonorgestrel 6,7-Dehydro Impurity / ?6-Levonorgestrel. Allmpus. Available at: [Link]

  • Xu, R., et al. (2003). Chemical synthesis of 7- and 8-dehydro derivatives of pregnane-3,17alpha,20-triols, potential steroid metabolites in Smith-Lemli-Opitz syndrome. The Journal of organic chemistry, 68(13), 5126–5135. Available at: [Link]

Sources

Technical Support Center: Minimizing the Formation of 6(7)-Dehydro Norgestrel Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Norgestrel and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to understand and mitigate the formation of the 6(7)-Dehydro Norgestrel impurity. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experimental and manufacturing processes.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section addresses the most common initial questions regarding this specific impurity.

Q1: What exactly is this compound?

A: this compound is a known impurity and degradation product of the synthetic progestin Norgestrel (and its biologically active enantiomer, Levonorgestrel).[1][2][3] Its chemical name is 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,6-dien-20-yn-3-one, and it is also referred to as Δ6-Levonorgestrel.[1][4] The key structural difference from the parent molecule is the introduction of a double bond between the 6th and 7th carbon positions on the steroid's B-ring. This impurity is often observed as a pale yellow solid.[4]

Q2: Why is it critical to control this impurity?

A: Controlling any impurity is fundamental to ensuring the safety, efficacy, and stability of an Active Pharmaceutical Ingredient (API) and the final drug product.[5][6] Regulatory bodies like the FDA require stringent control over impurity profiles.[7][8] Unidentified or poorly controlled impurities can potentially possess unwanted biological activity or toxicity, compromise the stability of the drug product, and reduce its shelf-life.[5] For Norgestrel, the presence of degradation products can indicate instability in the formulation or improper storage conditions.[2]

Q3: What are the primary factors that cause the formation of this compound?

A: The formation of this impurity is primarily an oxidative degradation process. The "dehydro" name signifies the loss of hydrogen atoms to form a new double bond. This reaction is accelerated by several key environmental and process-related factors:

  • Oxidizing Agents: The presence of atmospheric oxygen or residual oxidizing agents from synthesis.

  • Light Exposure: Norgestrel contains chromophores that absorb ultraviolet light, which can provide the energy to initiate degradation.[9]

  • Elevated Temperature: Heat acts as a catalyst, increasing the rate of chemical degradation.[7] Stability studies have shown that impurity levels can increase significantly when stored at elevated temperatures and humidity.[2]

  • pH Extremes: Highly acidic or basic conditions can promote degradation.[7]

Section 2: The Formation Pathway

Understanding the mechanism is the first step toward prevention. The conversion of Norgestrel to this compound is a dehydrogenation reaction, which is a form of oxidation. While the precise free-radical mechanism can be complex, it is driven by the external energy and chemical environment surrounding the molecule.

G cluster_main Oxidative Degradation Pathway cluster_factors Accelerating Factors Norgestrel Norgestrel (C21H28O2) Impurity This compound (C21H26O2) Norgestrel->Impurity - 2H (Oxidation) Light Light (hν) Light->Norgestrel Heat Heat (Δ) Heat->Norgestrel Oxygen Oxygen (O2) Oxygen->Norgestrel pH pH Extremes pH->Norgestrel G start OOS Result: High this compound check_stage At which stage was the impurity detected? start->check_stage api API Release check_stage->api API formulation Drug Product Release check_stage->formulation Formulation stability Stability Study check_stage->stability Stability investigate_api Investigate Synthesis: - Temp Control? - Inert Atmosphere? - Raw Materials? api->investigate_api investigate_purification Investigate Purification: - Solvent System? - Co-crystallization? api->investigate_purification investigate_formulation Investigate Formulation: - Excipient Compatibility? - Process Stress (Heat/Humidity)? formulation->investigate_formulation investigate_stability Investigate Stability: - Packaging Integrity (Light/O2)? - Storage Conditions Correct? stability->investigate_stability solution_api Action: Re-process or Optimize Synthesis/Purification investigate_api->solution_api investigate_purification->solution_api solution_formulation Action: Reformulate or Optimize Manufacturing Process investigate_formulation->solution_formulation solution_stability Action: Improve Packaging or Reinforce Storage Controls investigate_stability->solution_stability

Sources

Technical Support Center: Optimizing the Synthesis of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6(7)-Dehydro Norgestrel. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important steroid derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to this compound Synthesis

This compound, also known as Levonorgestrel EP Impurity M, is a key derivative in steroid chemistry.[1][2][3][4][5][6] Its synthesis typically involves the dehydrogenation of Norgestrel, introducing a double bond at the C6-C7 position. This transformation can be challenging, with common issues including low yields, incomplete reactions, and the formation of side products. This guide will address these challenges and provide practical solutions to optimize your synthetic route.

The primary methods for this dehydrogenation include the use of high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil, or a two-step process involving allylic bromination followed by dehydrobromination. Each method has its own set of parameters that must be carefully controlled to achieve the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My dehydrogenation reaction with DDQ is showing low conversion of Norgestrel to the 6(7)-dehydro product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in DDQ-mediated dehydrogenation is a common issue that can often be attributed to several factors. Here’s a breakdown of potential causes and their solutions:

  • Sub-optimal Molar Ratio of DDQ: An insufficient amount of DDQ will lead to an incomplete reaction. While a 1:1 molar ratio is the theoretical minimum, in practice, an excess of DDQ is often required to drive the reaction to completion.

    • Recommendation: Start with a DDQ to Norgestrel molar ratio of 1.2:1 and gradually increase it to 1.5:1 or even 2:1. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal ratio for your specific conditions. Over-oxidation can occur with a large excess of DDQ, so proceed with caution.

  • Incorrect Solvent Choice: The choice of solvent is critical for the success of the dehydrogenation. The solvent must be inert to the reaction conditions and provide good solubility for both the steroid and DDQ.

    • Recommendation: Dioxane and benzene are commonly used solvents for DDQ dehydrogenations.[7] Toluene can also be a suitable alternative. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Insufficient Reaction Temperature or Time: Dehydrogenation reactions often require elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Refluxing the reaction mixture is a standard procedure. The optimal reaction time can vary from a few hours to overnight. Again, monitoring the reaction progress is key to determining the point of maximum conversion without significant byproduct formation.

  • Presence of Impurities in the Starting Material: Impurities in the Norgestrel starting material can interfere with the reaction.

    • Recommendation: Ensure your starting Norgestrel is of high purity. Recrystallization or column chromatography may be necessary to purify the starting material if its purity is questionable.

Question 2: I am observing the formation of multiple byproducts in my reaction mixture, making the purification of this compound difficult. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a significant challenge in steroid dehydrogenation. The nature of these byproducts can depend on the reagents and reaction conditions used.

  • Over-oxidation Products: Using a large excess of DDQ or prolonged reaction times can lead to the formation of further unsaturated products, such as trienones.

    • Recommendation: Carefully control the stoichiometry of DDQ and monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent further oxidation.

  • Allylic Rearrangement Products: In the case of allylic bromination with N-bromosuccinimide (NBS) followed by dehydrobromination, allylic rearrangement of the intermediate radical can lead to a mixture of isomeric brominated products, which in turn will yield different dehydro-steroids.[8][9]

    • Recommendation: The choice of reaction conditions for the bromination step is crucial. Using a non-polar solvent like carbon tetrachloride and a radical initiator such as AIBN or benzoyl peroxide can favor the desired allylic substitution.

  • Solvent Adducts or Degradation Products: Some solvents may not be entirely inert and can react with the reagents or intermediates to form adducts.

    • Recommendation: Stick to well-established, inert solvents like dioxane, benzene, or toluene for dehydrogenations.

Question 3: The dehydrobromination of my 6-bromo-Norgestrel intermediate is sluggish and gives a low yield of the final product. How can I improve this elimination step?

Answer:

An inefficient dehydrobromination step can be a bottleneck in the two-step synthesis route. Several factors can influence the efficiency of this elimination reaction.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is typically required to promote the elimination of HBr. The solvent should facilitate the reaction without participating in side reactions.

    • Recommendation: Lithium carbonate or lithium bromide in dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures are commonly used for dehydrobromination of steroidal bromides. Collidine and other hindered amine bases can also be effective.

  • Stereochemistry of the Bromine: The stereochemistry of the bromine atom at the 6-position can influence the ease of elimination. An axial bromine atom generally undergoes elimination more readily than an equatorial one.

    • Recommendation: While the stereochemistry of the bromination can be difficult to control, understanding the stereochemical outcome of your bromination reaction can help in choosing the appropriate elimination conditions.

  • Reaction Temperature: Like many elimination reactions, dehydrobromination is often favored at higher temperatures.

    • Recommendation: If the reaction is sluggish at a lower temperature, gradually increase the temperature while monitoring for the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for synthesizing this compound: direct dehydrogenation with DDQ/chloranil or the allylic bromination/dehydrobromination route?

A1: Both methods are viable, and the choice often depends on the available reagents, the scale of the reaction, and the specific experimental setup.

  • Direct Dehydrogenation (DDQ/Chloranil): This is a one-step process that can be very efficient.[10][11] DDQ is a powerful oxidizing agent, but it is also toxic and expensive. Chloranil is a milder and less expensive alternative but may require longer reaction times or higher temperatures.[10][12]

  • Allylic Bromination/Dehydrobromination: This two-step route offers an alternative when direct dehydrogenation is problematic. N-Bromosuccinimide (NBS) is a common reagent for allylic bromination.[9][13][14][15] This method requires careful control to avoid side reactions, particularly during the bromination step.

For laboratory-scale synthesis, direct dehydrogenation with DDQ often provides a more direct route to the desired product, provided the reaction conditions are well-optimized.

Q2: How can I effectively purify the final this compound product?

A2: Purification of the crude product is crucial to obtain this compound with high purity.

  • Column Chromatography: This is the most common method for purifying steroids. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. The polarity of the solvent system should be adjusted based on the TLC analysis of the crude mixture.

  • Recrystallization: If a solid crude product is obtained, recrystallization from a suitable solvent system (e.g., methanol, ethanol, or acetone-water) can be an effective purification method. This can be particularly useful for removing minor impurities after a preliminary purification by chromatography.

Q3: What are the key analytical techniques to confirm the successful synthesis of this compound?

A3: A combination of spectroscopic techniques is essential to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The appearance of new olefinic proton signals in the 1H NMR spectrum and corresponding signals in the 13C NMR spectrum are indicative of the newly formed double bond.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The molecular weight of this compound is 310.43 g/mol .[1][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common setup.

  • Infrared (IR) Spectroscopy: IR spectroscopy can show the characteristic absorption bands for the functional groups present in the molecule, such as the carbonyl group of the α,β-unsaturated ketone and the hydroxyl group.

Experimental Protocols

Protocol 1: Dehydrogenation of Norgestrel using DDQ

This protocol provides a general procedure for the dehydrogenation of Norgestrel to this compound using DDQ.

Materials:

  • Norgestrel

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous dioxane

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Norgestrel (1 equivalent) in anhydrous dioxane.

  • Add DDQ (1.2-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate solvent system).

  • Once the starting material is consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Table 1: Recommended Reaction Parameters for DDQ Dehydrogenation

ParameterRecommended ValueNotes
Norgestrel:DDQ Molar Ratio 1 : 1.2 to 1 : 1.5Start with a lower ratio and optimize as needed.
Solvent Anhydrous DioxaneBenzene or toluene can also be used.
Temperature RefluxTypically around 100 °C for dioxane.
Reaction Time 4 - 8 hoursMonitor by TLC or HPLC for completion.
Work-up Aqueous washTo remove the hydroquinone byproduct and excess DDQ.
Purification Column ChromatographySilica gel with a hexanes/ethyl acetate gradient.
Protocol 2: Allylic Bromination and Dehydrobromination

This two-step protocol provides an alternative route to this compound.

Step A: Allylic Bromination of Norgestrel

Materials:

  • Norgestrel

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Anhydrous carbon tetrachloride

  • Succinimide (byproduct)

Procedure:

  • In a round-bottom flask, dissolve Norgestrel (1 equivalent) in anhydrous carbon tetrachloride.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN or BPO.

  • Reflux the mixture while irradiating with a light source (e.g., a sunlamp) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 6-bromo-Norgestrel intermediate. This intermediate is often used in the next step without further purification.

Step B: Dehydrobromination of 6-bromo-Norgestrel

Materials:

  • Crude 6-bromo-Norgestrel

  • Lithium carbonate

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the crude 6-bromo-Norgestrel from Step A in anhydrous DMF.

  • Add lithium carbonate (2-3 equivalents).

  • Heat the mixture to 100-120 °C and stir until the elimination is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography as described in Protocol 1.

Visualizing the Synthesis and Troubleshooting

Synthesis Workflow

SynthesisWorkflow Norgestrel Norgestrel (Starting Material) DDQ DDQ Dehydrogenation (Protocol 1) Norgestrel->DDQ AllylicBromination Allylic Bromination (Protocol 2, Step A) Norgestrel->AllylicBromination Purification Purification (Chromatography/ Recrystallization) DDQ->Purification BromoIntermediate 6-bromo-Norgestrel (Intermediate) AllylicBromination->BromoIntermediate Dehydrobromination Dehydrobromination (Protocol 2, Step B) BromoIntermediate->Dehydrobromination Dehydrobromination->Purification FinalProduct This compound (Final Product) Purification->FinalProduct

Caption: Synthetic routes to this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Stoichiometry and Purity Start->CheckReagents CheckConditions Verify Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions OptimizeRatio Adjust Reagent Molar Ratio CheckReagents->OptimizeRatio PurifyStart Purify Starting Material CheckReagents->PurifyStart OptimizeTempTime Modify Temperature or Reaction Time CheckConditions->OptimizeTempTime ChangeSolvent Use Anhydrous, Inert Solvent CheckConditions->ChangeSolvent Byproducts Significant Byproduct Formation MonitorReaction Monitor Reaction Progress (TLC/HPLC) Byproducts->MonitorReaction QuenchPromptly Quench Reaction at Completion Byproducts->QuenchPromptly Successful Improved Yield and Purity OptimizeRatio->Successful OptimizeTempTime->Successful ChangeSolvent->Successful PurifyStart->Successful MonitorReaction->QuenchPromptly QuenchPromptly->Successful

Caption: Troubleshooting workflow for low yield issues.

References

  • Allmpus. Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. [Link]

  • Google Patents.
  • Google Patents. CN112010919A - Preparation method of levonorgestrel pharmacopoeia impurity S.
  • Google Patents. CN112079894B - Preparation method of Levonorgestrel pharmacopoeia impurity V.
  • Google Patents.
  • Google Patents.
  • Master Organic Chemistry. Allylic Bromination Using NBS. [Link]

  • OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

  • Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M | Chemical Name : this compound. [Link]

  • PubMed. Biotransformation of progesterone and norgestrel by two freshwater microalgae (Scenedesmus obliquus and Chlorella pyrenoidosa): transformation kinetics and products identification. [Link]

  • PubMed. Degradation of norgestrel by bacteria from activated sludge: comparison to progesterone. [Link]

  • PubMed. The Stereochemistry of Dehydrogenation of delta-4-3-keto Steroids by Chloranil. [Link]

  • ResearchGate. A practical Δ1-dehydrogenation of Δ4-3-keto-steroids with DDQ in the presence of TBDMSCl at room temperature | Request PDF. [Link]

  • ResearchGate. Allylic Rearrangement in NBS Bromination Reactions. [Link]

  • ResearchGate. Chloranil | Request PDF. [Link]

  • ResearchGate. Synthesis of related substances from levonorgestrel. [Link]

  • U.S. Food and Drug Administration. Finding of No Significant Impact. [Link]

  • Wikipedia. Norgestrel. [Link]

  • YouTube. Allylic Bromination Using NBS. [Link]

Sources

Addressing matrix effects in LC-MS/MS analysis of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 6(7)-Dehydro Norgestrel. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work, with a primary focus on mitigating matrix effects.

Introduction to Matrix Effects in Steroid Analysis

The accurate quantification of steroid hormones and their metabolites, such as this compound (a known impurity and metabolite of Norgestrel), in biological matrices is a critical task in clinical and pharmaceutical research.[1][2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity and selectivity.[6][7][8] However, a significant challenge in LC-MS/MS bioanalysis is the phenomenon known as "matrix effects."[9][10][11]

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting, undetected components of the sample matrix.[10][12][13][14] In biological samples like plasma, serum, or urine, these interfering components can include phospholipids, salts, proteins, and metabolites.[6][10] For steroid analysis, which often requires high sensitivity, mitigating these effects is paramount for ensuring data accuracy, precision, and reproducibility.[15][16][17]

This guide provides a structured approach to understanding, identifying, and overcoming matrix effects in the LC-MS/MS analysis of this compound, grounded in regulatory expectations from bodies like the FDA and EMA.[18][19][20][21]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a chemical compound with the molecular formula C₂₁H₂₆O₂ and a molecular weight of approximately 310.43 g/mol .[1][2][3][5] It is recognized as an impurity of the synthetic progestin Norgestrel (and its active isomer, Levonorgestrel).[1][4][5] Its accurate quantification is crucial for impurity profiling in pharmaceutical formulations and for understanding the metabolic pathways of Norgestrel in preclinical and clinical studies.

Q2: What are matrix effects and how do they manifest in my chromatogram?

A2: Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization of your target analyte, this compound. This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[10][13][14] It's important to note that you will not necessarily see a distinct interfering peak in your chromatogram. Instead, you may observe:

  • Poor reproducibility of analyte peak areas between different samples.

  • Inaccurate quantification (lower or higher than expected concentrations).

  • A loss of sensitivity, making it difficult to reach the desired lower limit of quantification (LLOQ).[10][22]

Q3: Are steroid hormones like this compound particularly susceptible to matrix effects?

A3: Yes. Steroid hormones are often present at low concentrations in complex biological matrices. The non-polar nature of many steroids can lead to co-extraction with endogenous lipids, particularly phospholipids, which are well-known causes of ion suppression in electrospray ionization (ESI).[6] Furthermore, the structural similarity among different steroids and their metabolites can lead to challenges in achieving complete chromatographic separation from matrix components.[7][15][23]

Q4: What do regulatory agencies like the FDA and EMA say about matrix effects?

A4: Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines on bioanalytical method validation that explicitly require the evaluation of matrix effects.[18][19][20][21] These guidelines state that the potential for matrix effects should be investigated to ensure that precision, accuracy, and sensitivity are not compromised.[24][25][26][27] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it can effectively compensate for matrix effects.[12]

Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects

This section provides a question-and-answer-based troubleshooting guide to address specific issues related to matrix effects during the analysis of this compound.

Problem 1: I'm seeing significant variability in my results and poor precision. How can I confirm if matrix effects are the cause?
Answer:

To systematically diagnose matrix effects, you should perform a post-extraction spike experiment as recommended by regulatory guidelines.[10][15] This experiment helps to isolate the effect of the matrix on the MS signal from issues related to sample extraction (recovery).

Experimental Protocol: Quantitative Assessment of Matrix Factor (MF)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and the internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma from at least six different sources) through the entire extraction procedure.[21] Spike the analyte and IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure. (This set is used to determine recovery, not the matrix factor itself).

  • Analyze and Calculate the Matrix Factor:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the following formula:

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    To comply with regulatory standards, the precision of the IS-normalized matrix factor (calculated as the MF of the analyte divided by the MF of the IS) across different lots of matrix should be within a certain percentage (e.g., ≤15% CV).[18][20]

Workflow for Diagnosing Matrix Effects

MatrixEffectDiagnosis cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Analyte + IS in Reconstitution Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Analyte + IS B->LCMS Calc Calculate Matrix Factor (MF) MF = Response(B) / Response(A) LCMS->Calc Result MF Value Calc->Result Suppression Ion Suppression (MF < 1) Result->Suppression Enhancement Ion Enhancement (MF > 1) Result->Enhancement NoEffect No Matrix Effect (MF = 1) Result->NoEffect MitigationStrategy cluster_solutions Mitigation Pathways Start Matrix Effect Confirmed (Ion Suppression) IS_Check Are you using a Stable Isotope-Labeled IS? Start->IS_Check Implement_IS Implement SIL-IS (Best Practice) IS_Check->Implement_IS No Optimize_Chroma Optimize Chromatography (Increase Resolution/Modify Gradient) IS_Check->Optimize_Chroma Yes Implement_IS->Optimize_Chroma Validation Re-evaluate Matrix Effect and Validate Method Implement_IS->Validation Improve_Cleanup Improve Sample Cleanup (Switch to SPE or LLE) Optimize_Chroma->Improve_Cleanup Improve_Cleanup->Validation

Sources

Stability issues of 6(7)-Dehydro Norgestrel in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6(7)-Dehydro Norgestrel. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in various solvents. As a critical impurity and active pharmaceutical ingredient (API) intermediate, understanding its stability is paramount for accurate analytical measurements and formulation development.

Introduction to this compound and its Stability Profile

This compound, also known as Levonorgestrel EP Impurity M, is a key related substance of Norgestrel and Levonorgestrel.[1][2] Its chemical structure features an additional double bond in the steroid core compared to Norgestrel, which can influence its stability. While specific, comprehensive stability data for this compound is not extensively published, we can infer its stability profile based on forced degradation studies of the parent compound, Levonorgestrel, and the inherent chemical functionalities of the molecule.[3][4][5]

Key Physicochemical Properties:

PropertyValueSource(s)
Chemical Name (17α)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,6-dien-20-yn-3-one[1]
CAS Number 51087-61-7[1][6][7]
Molecular Formula C21H26O2[1][6]
Molecular Weight 310.43 g/mol [1]
Appearance Pale Yellow or Off-White Solid[1][7]
Solubility Slightly soluble in Chloroform and Methanol; Soluble in DMSO.[1][6][7]
Storage -20°C or 2-8°C, protected from light in an amber vial.[2][6][8]

Frequently Asked Questions (FAQs) on Stability

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on the known stability of the closely related compound Levonorgestrel, the primary factors influencing the stability of this compound are expected to be pH, exposure to oxidizing agents, light, and elevated temperatures.[3][9] The presence of the conjugated diene system in this compound may increase its susceptibility to oxidation and photolytic degradation compared to Levonorgestrel.

Q2: Which solvents are recommended for preparing stock solutions of this compound?

For short-term use, high-purity methanol or dimethyl sulfoxide (DMSO) are suitable solvents.[1] Given its slight solubility in methanol, ensure complete dissolution.[6][7] For long-term storage, it is advisable to store the compound as a solid at -20°C and prepare fresh solutions as needed.[8][10] If a stock solution must be stored, store it at -20°C in a tightly sealed, light-protected vial.

Q3: My solution of this compound in methanol has turned a pale yellow color. What could be the cause?

The appearance of a pale yellow color could indicate degradation.[7] While the solid itself is pale yellow, a noticeable color change in a previously clear solution may be due to oxidation or other degradation pathways, especially if the solution has been stored for an extended period, exposed to light, or was not prepared with high-purity solvent. The conjugated diene system in the molecule can be susceptible to oxidation, which can lead to colored byproducts.

Q4: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures, preferably -20°C.[8]

  • Protected from light by using amber vials or by wrapping the container in aluminum foil.[6][11]

  • Blanketed with an inert gas like nitrogen or argon to prevent oxidation, especially for long-term storage.

  • Prepared using high-purity, degassed solvents.

Troubleshooting Guide: Common Stability Issues

This section provides a problem-solution format for specific issues you might encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Preventative Measures
Inconsistent analytical results (e.g., variable peak areas in HPLC). Degradation of the standard or sample solution.Immediate Action: Prepare a fresh standard solution from solid material. Prevention: - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. - Prepare working solutions fresh daily. - Use an autosampler with temperature control set to a low temperature (e.g., 4°C).
Appearance of new peaks in the chromatogram over time. Formation of degradation products.Investigation: - Based on Levonorgestrel data, degradation is accelerated by acidic, basic, and oxidative conditions.[3][5] Check the pH of your sample matrix. - The additional double bond in this compound makes it potentially more susceptible to oxidation. Ensure solvents are peroxide-free. Prevention: - Buffer samples to a neutral pH if compatible with your analytical method. - Avoid prolonged exposure to air. Purge solvents with an inert gas.
Loss of compound in aqueous buffers. Low aqueous solubility and potential for adsorption to container surfaces.Solution: - Norgestrel has very low solubility in aqueous buffers.[10] For assays requiring aqueous buffers, first dissolve this compound in a small amount of an organic solvent like DMSO or methanol before diluting with the buffer.[10] Prevention: - Use silanized glassware or low-adsorption plasticware. - Include a small percentage of organic solvent in the aqueous buffer if the method allows.
Rapid degradation under stress testing conditions. Inherent chemical instability under harsh conditions.Guidance: - Forced degradation studies on Levonorgestrel show significant degradation in the presence of strong acids, bases, and oxidizing agents.[3][9] Similar or greater instability should be expected for this compound. - Thermal degradation of Levonorgestrel is generally observed at temperatures above 192°C, suggesting good thermal stability at typical experimental conditions.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Accurately weigh a suitable amount of this compound solid.

  • Dissolve the solid in a minimal amount of high-purity DMSO.

  • Dilute to the final desired concentration with methanol or acetonitrile.

  • Store the stock solution in an amber glass vial at -20°C.

Protocol 2: General Workflow for Assessing Solution Stability

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare fresh solution in desired solvent t0 Time = 0 analysis (e.g., HPLC) prep->t0 store Store under specific conditions (e.g., RT, 4°C, -20°C) t0->store compare Compare results (Peak area, purity, degradants) t0->compare tn Time = n analysis store->tn At defined time points tn->compare conclusion Determine stability under tested conditions compare->conclusion

Caption: Workflow for evaluating the stability of this compound solutions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not well-documented, we can hypothesize potential routes based on its structure and the known degradation of similar steroids.

Degradation_Pathways main This compound oxidized Oxidation Products (e.g., epoxides, hydroxylated species) main->oxidized [O] isomerized Isomerization Products main->isomerized Acid/Base photodegraded Photodegradation Products main->photodegraded hν (Light)

Caption: Potential degradation pathways for this compound.

References

  • Cas 51087-61-7, 6,7-Dehydro Norgestrel - LookChem. [Link]

  • Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M - Allmpus. [Link]

  • Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. [Link]

  • Degradation of norgestrel by bacteria from activated sludge: comparison to progesterone. [Link]

  • Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel - MDPI. [Link]

  • (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one - PubChem. [Link]

  • Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone | Request PDF - ResearchGate. [Link]

  • AJ C - Asian Publication Corporation. [Link]

  • Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed. [Link]

  • SCIENTIFIC DISCUSSION. [Link]

  • CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M | Chemical Name : this compound | Pharmaffiliates. [Link]

  • (PDF) An Accelerated Release Study to Evaluate Long-Acting Contraceptive Levonorgestrel-Containing in Situ Forming Depot Systems - ResearchGate. [Link]

  • 75288 Norgestrel And Ethinyl Estradiol Chemistry Review - accessdata.fda.gov. [Link]

  • Preparation, characterization, and in vivo evaluation of levonorgestrel-loaded thermostable microneedles - PubMed. [Link]

  • Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. [Link]

  • Effect of temperature on the second-order decay of progestagens - ResearchGate. [Link]

  • Kinetic Investigation of Oxidative Thermal Decomposition of Levonorgestrel - Preprints.org. [Link]

  • RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed Central. [Link]

  • Kinetic Investigation of Oxidative Thermal Decomposition of Levonorgestrel - ResearchGate. [Link]

  • Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta - IJPPR. [Link]

  • Levonorgestrel-D6 (major) | C21H28O2 | CID 121231040 - PubChem. [Link]

Sources

Technical Support Center: Overcoming Poor Chromatographic Separation of Norgestrel Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Norgestrel. As a synthetic progestin, Norgestrel is a racemic mixture of two stereoisomers: the biologically active levonorgestrel (d-norgestrel) and the inactive dextronorgestrel (l-norgestrel).[1][2] Accurate quantification of these enantiomers is critical for pharmaceutical quality control and research. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you resolve poor chromatographic separation of Norgestrel isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of Norgestrel isomers so challenging?

A1: The primary challenge lies in the fact that levonorgestrel and dextronorgestrel are enantiomers. This means they have identical physical and chemical properties in an achiral environment, including the same molecular weight, polarity, and boiling point.[1] Consequently, conventional reversed-phase or normal-phase HPLC methods using achiral stationary phases will not resolve them. To achieve separation, a chiral environment must be introduced into the chromatographic system. This is typically accomplished through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).[3][4]

Q2: What is the fundamental difference between using a Chiral Stationary Phase (CSP) and a Chiral Mobile Phase Additive (CMPA)?

A2: The core difference is where the chiral recognition takes place.

  • Chiral Stationary Phase (CSP): A CSP incorporates a chiral selector that is covalently bonded to the stationary phase support material (e.g., silica gel).[4] The separation occurs as the Norgestrel enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with varying stabilities. This leads to different retention times and, thus, separation. Polysaccharide-based CSPs are among the most popular for this purpose.[5]

  • Chiral Mobile Phase Additive (CMPA): With a CMPA, an achiral stationary phase is used, and a chiral selector is added to the mobile phase.[3][6] The Norgestrel enantiomers form diastereomeric complexes with the CMPA in the mobile phase. These complexes then interact differently with the achiral stationary phase, resulting in separation. Cyclodextrins are common CMPAs used for separating steroid isomers like Norgestrel.[7][8]

Q3: I am seeing no separation of the Norgestrel enantiomers on my achiral C18 column. Is my column faulty?

A3: It is highly unlikely that your column is faulty. As explained in Q1, standard achiral columns like C18 are not designed to separate enantiomers. You will need to employ a chiral separation strategy. For a successful separation of Norgestrel isomers, you can either switch to a chiral column or introduce a chiral additive into your mobile phase.[3][4][9]

Q4: My peaks are broad and tailing. What are the common causes and solutions?

A4: Broad and tailing peaks can be caused by several factors in chiral chromatography.[10][11][12]

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing.[11]

    • Solution: Incorporate a mobile phase additive like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1%) to mask these silanol groups.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[10]

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can contribute to peak broadening.[14]

    • Solution: Use tubing with a smaller internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-elution or insufficient separation between the levonorgestrel and dextronorgestrel peaks, consider the following systematic approach.

Step 1: Verify the Chiral Selector

Ensure you are using an appropriate chiral stationary phase or mobile phase additive. For Norgestrel, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CMPAs are known to be effective.[7][9]

Step 2: Optimize the Mobile Phase

The composition of the mobile phase is a critical factor influencing chiral recognition.

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol) can significantly impact selectivity. Systematically vary the percentage of the organic modifier.

  • Additives/Buffers: For methods using CMPAs like hydroxypropyl-β-cyclodextrin, the concentration of the additive and the pH of the buffer are crucial. A study demonstrated successful separation using a mobile phase of acetonitrile and a 20 mM phosphate buffer (pH 5.0) containing 25 mM hydroxypropyl-β-cyclodextrin.[7][8] Acidic or basic additives can also dramatically alter selectivity by changing the ionization state of the analyte or interacting with the stationary phase.[5][15]

Step 3: Adjust the Column Temperature

Temperature plays a complex role in chiral separations. It affects the thermodynamics of the interactions between the enantiomers and the chiral selector.[16][17]

  • General Trend: Often, lower temperatures enhance resolution by increasing the stability of the transient diastereomeric complexes.[18][19]

  • Exceptions: In some cases, increasing the temperature can improve peak efficiency and may even reverse the elution order of the enantiomers.[5] It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to find the optimum for your specific method.[20]

Step 4: Reduce the Flow Rate

A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the stationary phase and potentially improving resolution. However, this will also increase the analysis time.[10]

Experimental Protocol: Method Development for Norgestrel Isomer Separation using a Chiral Mobile Phase Additive

This protocol provides a starting point for developing a reversed-phase HPLC method for separating Norgestrel enantiomers using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive.

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • Agilent ZORBAX Eclipse XDB-C8 column (150 mm x 4.6 mm, 5 µm) or equivalent[7]

  • Norgestrel standard

  • Acetonitrile (HPLC grade)

  • Monobasic potassium phosphate

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water (HPLC grade)

2. Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 5.0): Dissolve an appropriate amount of monobasic potassium phosphate in water to make a 20 mM solution. Adjust the pH to 5.0 with phosphoric acid or potassium hydroxide.

  • Mobile Phase: Prepare a mixture of acetonitrile and the phosphate buffer containing 25 mM HP-β-CD in a 30:70 (v/v) ratio.[7][8] Filter and degas the mobile phase before use.

  • Sample Solution: Dissolve Norgestrel standard in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 25°C (to start, can be optimized)

  • Injection Volume: 10 µL

  • UV Detection: 240 nm[7]

4. Data Analysis:

  • Calculate the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Data Summary Table
ParameterRecommended Starting ConditionPotential Impact on Separation
Stationary Phase Polysaccharide-based CSP or C8/C18 with CMPAPrimary determinant of chiral recognition.
Mobile Phase Acetonitrile/Buffer (e.g., 30:70)Affects retention and selectivity.[5]
CMPA Conc. (if used) 10-25 mM HP-β-CDHigher concentrations can improve resolution but also increase backpressure.[7][8]
pH (if buffered) 4.0 - 6.0Can influence analyte ionization and interaction with the stationary phase.
Temperature 15°C - 35°CAffects thermodynamics of interaction; lower temperatures often improve resolution.[18][20]
Flow Rate 0.8 - 1.2 mL/minLower flow rates can increase resolution at the cost of longer run times.[10]
Advanced Troubleshooting: Supercritical Fluid Chromatography (SFC)

For challenging separations, Supercritical Fluid Chromatography (SFC) presents a powerful alternative to HPLC. SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling faster and more efficient separations.[21][22] It is particularly effective for separating chiral compounds and isomers.[23][24]

Advantages of SFC for Norgestrel Isomer Separation:

  • High Speed: The low viscosity of the mobile phase allows for high flow rates and rapid analysis times.[22]

  • Orthogonal Selectivity: SFC often provides different selectivity compared to reversed-phase and normal-phase HPLC.[24]

  • Green Chemistry: The use of CO2 reduces the consumption of organic solvents.[21]

If HPLC method development fails to yield the desired separation, exploring SFC with a suitable chiral stationary phase is a highly recommended next step.

Logical Workflow for Troubleshooting

Below is a diagram illustrating a systematic approach to troubleshooting poor separation of Norgestrel isomers.

TroubleshootingWorkflow Workflow for Optimizing Norgestrel Isomer Separation Start Poor or No Separation (Rs < 1.5) CheckMethod Is a Chiral Method in Use? (CSP or CMPA) Start->CheckMethod NoChiral Implement Chiral Method: 1. Use Chiral Column 2. Add Chiral Additive CheckMethod->NoChiral No OptimizeMP Optimize Mobile Phase - Vary Organic Modifier % - Adjust Additive/Buffer Conc. CheckMethod->OptimizeMP Yes NoChiral->OptimizeMP OptimizeTemp Adjust Column Temperature (e.g., 15-35°C) OptimizeMP->OptimizeTemp OptimizeFlow Adjust Flow Rate (e.g., 0.8-1.2 mL/min) OptimizeTemp->OptimizeFlow StillPoor Resolution Still Poor? OptimizeFlow->StillPoor StillPoor->OptimizeMP Yes, Re-optimize ConsiderSFC Consider Advanced Techniques (e.g., Supercritical Fluid Chromatography - SFC) StillPoor->ConsiderSFC Yes, after re-optimization Success Achieved Baseline Separation (Rs >= 1.5) StillPoor->Success No

Caption: A logical workflow for troubleshooting poor chromatographic separation.

References
  • Cai, X., Liu, M., & Jiang, S. (2006). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. Journal of Chromatography B, 843(2), 289-294.
  • Lomenová, E., Lehotay, J., & Armstrong, D. W. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.
  • Regmi, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Unknown. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Liquid Chromatography & Related Technologies.
  • Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science.
  • Smid, P., & Vigh, G. (1994). Effect of temperature on separation of norgestrel enantiomers by high-performance liquid chromatography. Journal of Chromatography A, 668(2), 413-417.
  • Lomenová, E., Lehotay, J., & Armstrong, D. W. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate.
  • Unknown. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
  • Chromatography & Spectrometry. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 165-187.
  • YMC. (2022). Chiral RP-Separation of Levonorgestrel / DL-Norgestrel. LCGC International.
  • Unknown. (n.d.). Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. ResearchGate.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Unknown. (n.d.). Chiral RP-Separation of Levonorgestrel / DL-Norgestrel. LCGC International.
  • Ward, T. J. (1994). Chiral mobile phase additives for improved liquid-chromatography separations. U.S. Patent No. 5,338,454. Washington, DC: U.S. Patent and Trademark Office.
  • Unknown. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Wikipedia. (n.d.). Norgestrel.
  • PubChem. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns.
  • Agilent. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY.
  • Unknown. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Shimadzu. (n.d.). SFC Columns.

Sources

Technical Support Center: Enhancing the Analytical Sensitivity of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the detection sensitivity of 6(7)-Dehydro Norgestrel. As an impurity of Levonorgestrel, accurate and sensitive quantification of this compound is critical for pharmaceutical quality control and safety assessment.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Our approach is grounded in fundamental scientific principles and field-proven experience to ensure that every piece of advice is not just a step to follow, but a well-reasoned solution. We will delve into the causality behind experimental choices, enabling you to build robust and self-validating analytical methods.

Section 1: Troubleshooting Guide for Low Sensitivity

Low sensitivity is a frequent hurdle in the trace analysis of pharmaceutical impurities. This section is designed as a logical, step-by-step guide to diagnose and resolve sensitivity issues in your this compound analysis, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis.

Q1: My signal-to-noise ratio for this compound is poor. Where do I start troubleshooting?

A1: A poor signal-to-noise (S/N) ratio can stem from either a weak signal or high baseline noise. The first step is to identify which is the primary contributor.

  • Low Signal Intensity: If your peak height is low, the issue lies with the analyte's response. This could be due to problems with sample preparation, chromatographic conditions, or mass spectrometer settings.

  • High Baseline Noise: If the baseline is noisy or fluctuating, it can obscure your analyte peak. This is often caused by contaminated solvents, a dirty MS source, or electronic noise.

Troubleshooting Workflow for Low Signal Intensity:

Caption: Workflow for troubleshooting low signal intensity.

Q2: I suspect my sample preparation is inadequate. What are the best extraction techniques for enhancing recovery?

A2: Effective sample preparation is paramount for achieving high sensitivity, as it removes interfering matrix components and concentrates the analyte.[2] For this compound, which is often present at trace levels in a complex matrix, the choice of extraction technique is critical.

Technique Principle Advantages Disadvantages Best For
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, cost-effective.Can be labor-intensive, may form emulsions, large solvent consumption.Initial cleanup from aqueous matrices. A hexane:ethyl acetate mixture is effective for Levonorgestrel and its analogs.[3]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away.High recovery and pre-concentration, excellent for removing matrix components.Can be more expensive, requires method development to select the correct sorbent.Cleaner extracts from complex biological matrices, leading to reduced ion suppression.[4]
Supported Liquid Extraction (SLE) A hybrid of LLE where the aqueous sample is coated on a diatomaceous earth support, and the analyte is eluted with an organic solvent.Avoids emulsion formation, high recovery, and can be automated.Can be more costly than LLE.High-throughput analysis of biological samples like plasma or serum.

Recommendation: For robust and sensitive analysis, Solid-Phase Extraction (SPE) is highly recommended. Start with a C18 sorbent, as it is effective for retaining non-polar compounds like steroids.

Q3: My peak is broad and tailing, which is affecting my limit of quantification (LOQ). How can I improve the chromatography?

A3: Poor peak shape directly impacts sensitivity by reducing peak height and making integration difficult. Here’s how to address it:

  • Optimize the Mobile Phase:

    • pH Control: Ensure the mobile phase pH is appropriate for your analyte. For neutral compounds like this compound, pH has a lesser effect on retention but can influence peak shape by controlling the ionization state of silanol groups on the column.

    • Organic Modifier: The choice between acetonitrile and methanol can alter selectivity. Methanol can sometimes provide better peak shapes for steroids.

    • Additives: Small amounts of formic acid (0.1%) or ammonium hydroxide (0.1%) in the mobile phase can improve peak shape and ionization efficiency in the MS source.[5]

  • Select the Right Column Chemistry:

    • While standard C18 columns are a good starting point, consider columns with alternative selectivities for steroids. Biphenyl or Phenyl-Hexyl phases can offer unique π-π interactions that improve the resolution of structurally similar steroids.

  • Reduce Extra-Column Volume:

    • Use smaller inner diameter tubing and ensure all connections are properly made to minimize dead volume, which can cause peak broadening.

Q4: I'm using LC-MS/MS. How do I ensure my mass spectrometer is optimized for maximum sensitivity?

A4: The mass spectrometer is the heart of your detection system. Proper optimization is crucial.

  • Tune the Ion Source: The Electrospray Ionization (ESI) source parameters must be optimized for this compound.

    • Capillary Voltage: Adjust to maximize the signal for your analyte.

    • Gas Flow and Temperature: Optimize the nebulizer and drying gas flows and temperatures to ensure efficient desolvation of the droplets containing your analyte.

  • Optimize MRM Transitions:

    • Precursor Ion: this compound has a molecular weight of 310.43 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ at m/z 313.2 is a common precursor ion.

    • Product Ions: Infuse a standard solution of the analyte and perform a product ion scan to identify the most intense and stable fragment ions. For Levonorgestrel (a close analog), a common transition is m/z 313.2 -> 245.2.[5] This would be a good starting point for this compound.

    • Collision Energy (CE): Optimize the CE for each transition to maximize the abundance of the product ion.

Workflow for MS Optimization:

Caption: Step-by-step workflow for optimizing MS parameters.

Q5: I've optimized my system, but my sensitivity in real samples is much lower than in pure standards. What's causing this?

A5: This is a classic sign of matrix effects , specifically ion suppression . Co-eluting compounds from your sample matrix (e.g., excipients, plasma components) can interfere with the ionization of this compound in the MS source, reducing its signal.

Strategies to Combat Ion Suppression:

  • Improve Sample Cleanup: As discussed in Q2, using a more effective sample preparation technique like SPE is the first line of defense.

  • Enhance Chromatographic Separation: Modify your gradient to better separate the analyte from the interfering matrix components.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the MS source.

  • Use an Internal Standard (IS): An isotopically labeled internal standard (e.g., this compound-d7) is the ideal choice. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification. If an isotopically labeled standard is unavailable, a structurally similar compound can be used.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use a UV detector for this compound analysis? What sensitivity can I expect?

A: Yes, a UV detector can be used. Norgestrel and its derivatives typically have a UV maximum around 240 nm. However, the sensitivity of UV detection is significantly lower than that of mass spectrometry. For trace-level impurity analysis, achieving the required low limits of detection (LOD) and quantification (LOQ) with UV can be challenging. An HPLC-UV method for Levonorgestrel and its related substances reported an LOD of 0.013% relative to the main compound, which may not be sufficient for all applications.[6]

Q: What is a typical Limit of Quantification (LOQ) for Levonorgestrel impurities using LC-MS/MS?

A: Highly sensitive LC-MS/MS methods for Levonorgestrel in biological matrices have achieved LOQs in the low pg/mL range. For instance, a validated method for Levonorgestrel in human plasma reported an LOQ of 49.6 pg/mL.[5] Another study achieved an LLOQ of 100 pg/mL.[4] While specific data for this compound is less common, a similar level of sensitivity should be achievable with a well-optimized method.

Q: Is derivatization necessary to improve the sensitivity of this compound?

A: For LC-MS analysis, derivatization is not always necessary but can be a powerful tool to enhance ionization efficiency and thus sensitivity. For example, derivatization of Levonorgestrel with hydroxylamine has been shown to improve signal intensity in ESI-MS.[7] For Gas Chromatography (GC-MS) analysis, derivatization is mandatory to make the steroid volatile and thermally stable. Silylation reagents like MSTFA are commonly used for this purpose.

Section 3: Experimental Protocols

This section provides a detailed, adaptable protocol for the sensitive analysis of this compound using UPLC-MS/MS, based on validated methods for the parent compound, Levonorgestrel.

Protocol: UPLC-MS/MS Analysis of this compound

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of the sample (e.g., dissolved drug substance, plasma), add an appropriate amount of internal standard (e.g., Levonorgestrel-d7).

  • Add 2 mL of an extraction solvent mixture (e.g., hexane:ethyl acetate 80:20 v/v).[3]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

2. UPLC Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Start at 30% B, ramp to 90% B over 5 min, hold for 1 min, return to initial conditions.
Column Temperature 40°C
Injection Volume 10 µL

3. MS/MS Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions This compound: Precursor: 313.2, Product: (To be determined by infusion, start with 245.2) Internal Standard (Levonorgestrel-d7): Precursor: 320.1, Product: 251.2[5]
Collision Energy To be optimized for each transition.

Experimental Workflow Diagram:

Caption: Overall analytical workflow for this compound.

References

  • Mwesigwa, J., et al. (2020). Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma. Journal of Chromatography B, 1152, 122245. [Link]

  • Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. [Link]

  • Reddy, G. S., et al. (2017). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Pharmaceutical Sciences and Research, 8(8), 3363-3371. [Link]

  • Kumar, V. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Journal of Analytical & Bioanalytical Techniques, S6:003. [Link]

  • Hossain, M. A., et al. (2024). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Preprints.org. [Link]

  • Jain, D., et al. (2015). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. Journal of Chromatography B, 1002, 242-247. [Link]

  • Sultana, N., et al. (2021). Cost Effective, Efficient and Stability indicating Method Development & Validation for determination of related substances for Levonorgestrel & Ethinyl Estradiol Tablets. Journal of Drug Delivery and Therapeutics, 11(2), 75-84. [Link]

  • Hossain, M. A., et al. (2024). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Release. Preprints.org. [Link]

  • Mohan, M. J., et al. (2010). A validated liquid chromatography-tandem mass spectrometry method for the determination of levonorgestrel in human plasma. Pharmacologyonline, 1, 85-100. [Link]

  • ResearchGate. (n.d.). RF, LOQ and LOD for known impurities of Levonorgestrel. [Link]

  • Kumar, V. P., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. OMICS International. [Link]

  • Lestari, M., et al. (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Young Pharmacists, 11(3), 253-258. [Link]

  • Patel, K. B., et al. (2020). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Heliyon, 6(10), e05177. [Link]

  • ResearchGate. (n.d.). Classification of LOD and LOQ Value. [Link]

  • Agilent Technologies. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the Annexure 9 of the Residue Monitoring Plan on Grapes. [Link]

  • ResearchGate. (n.d.). MRM transitions of analytes, IS and MS/MS conditions. [Link]

  • ResearchGate. (n.d.). Operating conditions for the LC/MS/MS with MRM transitions. [Link]

  • Reddy, M., et al. (2015). Analysis of Levonorgestrel in Human Plasma by UPLC-MS/MS: Application to a Bioequivalence Study in Healthy Volunteers. Scientia Pharmaceutica, 83(4), 635-651. [Link]

  • ResearchGate. (n.d.). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. [Link]

  • ResearchGate. (n.d.). MRM transitions, retention times and conditions of each analyte and internal standard. [Link]

  • National Reference Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the Annexure 9 of the Residue Monitoring Plan on Grapes. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 6(7)-Dehydro Norgestrel Assay as per ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, in-depth walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification (assay) of 6(7)-Dehydro Norgestrel, a critical impurity and derivative of Levonorgestrel.[1][2] We will move beyond a simple checklist approach, delving into the scientific rationale behind each validation parameter as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The objective is to establish a method that is not only accurate and precise but also specific and stability-indicating, ensuring it is fit for its intended purpose in a regulated quality control environment. This guide compares the rigorously validated HPLC method against less specific analytical alternatives, providing the experimental data to support its superiority.

Introduction: The Analytical Imperative for this compound

This compound is recognized as a significant related substance of the widely used progestin, Levonorgestrel.[5][6] Its quantification is crucial for ensuring the purity, safety, and efficacy of the final drug product. A robust analytical method is therefore not a matter of convenience but a regulatory necessity. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and specificity.[7][8]

However, simply developing an HPLC method is insufficient. A rigorous validation process is required to provide documented evidence that the method is suitable for its intended use.[9] This guide is built upon the framework of the ICH Harmonised Guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which outlines the necessary performance characteristics to be investigated.[4][10]

Foundational Method Design & Chromatographic Conditions

The foundation of any successful validation is a well-designed and optimized HPLC method. The following conditions were established based on the physicochemical properties of related steroid compounds and extensive empirical optimization.[11][12]

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system with a Diode Array Detector (DAD) is essential for specificity assessment (peak purity).
Column Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)A C18 stationary phase provides excellent hydrophobic retention for steroid molecules. The chosen dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : Water (60:40, v/v)This isocratic mobile phase composition provides optimal retention and peak shape for this compound.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure.
Column Temperature 30°CMaintaining a constant column temperature ensures retention time reproducibility.[14]
Detection UV at 240 nmBased on the UV spectrum of related progestins, 240 nm offers high sensitivity for the analyte.[7][11]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Diluent Mobile Phase (Acetonitrile:Water, 60:40)Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system.

The Validation Workflow: A Step-by-Step Protocol with Data

The validation process is a logical sequence of experiments designed to test the method's performance characteristics.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Finalization Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt SST_Initial Initial System Suitability Opt->SST_Initial Specificity Specificity & Forced Degradation SST_Initial->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SST_Final System Suitability Protocol Robustness->SST_Final Report Validation Report SST_Final->Report

Caption: Overall workflow for HPLC method validation as per ICH guidelines.

System Suitability

Causality: Before any validation run, we must verify that the chromatographic system is performing adequately. System suitability parameters are a set of tests to ensure the equipment, electronics, analytical operations, and samples to be analyzed constitute a system operating as intended.[15]

Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six replicate times.

  • Calculate the key performance parameters.

Acceptance Criteria & Results:

ParameterAcceptance CriteriaResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.12%Pass

The results confirm the system is suitable for proceeding with the validation experiments.[12]

Specificity (Including Forced Degradation)

Causality: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[3] A truly specific method is stability-indicating, meaning it can resolve the main analyte from any degradation products formed during stability studies.[8][16]

Protocol:

  • Blank & Placebo Analysis: Inject the diluent (blank) and a placebo solution to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte solution (e.g., 100 µg/mL) to various stress conditions to intentionally degrade it. The goal is to achieve 5-20% degradation.[16]

    • Acid Hydrolysis: 0.1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C (dry heat) for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples by HPLC with a DAD to assess peak purity.

Specificity_Logic Start Start Specificity Test InjectBlank Inject Blank & Placebo Start->InjectBlank CheckInterference Interference at Analyte RT? InjectBlank->CheckInterference ForcedDeg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) CheckInterference->ForcedDeg No Fail Method Fails. Re-optimize. CheckInterference->Fail Yes AnalyzeStressed Analyze Stressed Samples ForcedDeg->AnalyzeStressed CheckPurity Peak Purity Index > 0.999? AnalyzeStressed->CheckPurity CheckResolution Resolution (Rs) > 2.0 from degradants? CheckPurity->CheckResolution Yes CheckPurity->Fail No Pass Method is Specific & Stability-Indicating CheckResolution->Pass Yes CheckResolution->Fail No

Caption: Decision workflow for determining method specificity and stability.

Results Summary:

Stress Condition% Assay of Parent% DegradationObservationsPeak Purity Index
Control 100.00.0-> 0.999
Acid (0.1N HCl) 89.510.5Degradant peak at RRT 0.85> 0.999
Base (0.1N NaOH) 85.214.8Degradant peak at RRT 1.20> 0.999
Oxidative (3% H₂O₂) 91.88.2Degradant peak at RRT 0.92> 0.999
Thermal (105°C) 97.12.9Minor degradation observed> 0.999
Photolytic (UV) 94.65.4Degradant peak at RRT 1.15> 0.999
Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[17]

Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels covering 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[18]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Results:

ParameterAcceptance CriteriaResultStatus
Correlation Coefficient (r²) ≥ 0.9990.9998Pass
y-intercept Close to zero1520Pass
Range 80% - 120% of target80 - 120 µg/mLPass

The high correlation coefficient confirms excellent linearity across the specified range for an assay method.[19]

Accuracy (Recovery)

Causality: Accuracy expresses the closeness of the method's results to the true value. It is typically determined by a recovery study, where a known amount of analyte is spiked into a placebo matrix.[4]

Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Results:

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL, mean)% Recovery (mean)% RSD
80% 80.079.699.5%0.55%
100% 100.0100.3100.3%0.41%
120% 120.0119.499.5%0.62%
Overall --99.77% 0.53%

Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[20] Conclusion: The results demonstrate that the method is highly accurate.

Precision

Causality: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst).[3]

Protocol:

  • Repeatability: One analyst prepares and analyzes six individual samples of this compound at 100% of the target concentration on the same day, using the same equipment.

  • Intermediate Precision: A second analyst repeats the experiment on a different day, using a different HPLC system if available.

  • Calculate the % RSD for both sets of experiments and perform a statistical comparison (e.g., F-test) to ensure consistency.

Acceptance Criteria & Results:

Precision LevelnMean Assay (%)% RSD
Repeatability (Analyst 1, Day 1) 699.8%0.51%
Intermediate (Analyst 2, Day 2) 6100.1%0.58%
Overall (n=12) 1299.95%0.55%

Acceptance Criteria: % RSD should be ≤ 2.0%.[13] Conclusion: The low % RSD values demonstrate that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[17] While not strictly required for an assay method, determining these values provides a more complete characterization of the method's capabilities.

Protocol: Based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Results:

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

These values indicate high sensitivity, which is beneficial but not the primary focus for an assay method.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[14]

Protocol: Analyze a standard solution while making small, deliberate changes to the method parameters one at a time.

Results:

Parameter VariedVariationSystem Suitability% Assay
Flow Rate 0.9 mL/minPass99.7%
1.1 mL/minPass100.2%
Column Temperature 28°CPass99.9%
32°CPass100.0%
Mobile Phase % Acetonitrile 58%Pass99.5%
62%Pass100.4%

Comparative Analysis: Validated HPLC vs. Alternative Methods

To underscore the value of this validated, stability-indicating HPLC method, we compare its performance against a common, less specific alternative: UV-Spectrophotometry.

FeatureValidated HPLC MethodUV-SpectrophotometryJustification
Specificity Excellent. Resolves analyte from all known degradants and impurities.Poor. Cannot distinguish between the analyte and any substance that absorbs at the same wavelength. Degradants would cause a positive bias.The forced degradation study proves the HPLC method's superiority.[16]
Accuracy High (99.77% Recovery). Unaffected by potential interferences.Questionable. Accuracy is compromised in the presence of absorbing impurities or degradants.HPLC's accuracy is reliable even on non-ideal samples.
Precision High (%RSD < 1.0%). Highly reproducible results.Moderate. Generally higher variability than HPLC.The chromatographic separation and integration provide superior precision.
Regulatory Compliance Fully Compliant. Meets all ICH Q2(R1) requirements for a stability-indicating assay.Non-Compliant. Fails to meet specificity requirements for stability-indicating methods.Regulatory bodies require proof of specificity, which UV-Vis alone cannot provide for complex samples.[9]

Conclusion

The Reverse-Phase HPLC method for the assay of this compound has been successfully validated according to ICH Q2(R1) guidelines. The comprehensive data presented demonstrates that the method is specific, stability-indicating, linear, accurate, precise, and robust. It is unequivocally fit for its intended purpose of quantifying this compound in a quality control setting. Its performance is demonstrably superior to non-specific methods like UV-Spectrophotometry, offering the reliability and assurance required in modern pharmaceutical analysis.

References

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. PharmaSciences.
  • ICH Q2(R1)
  • Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND
  • HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceuti.
  • Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization.
  • Stability Indicating RP-HPLC Method Development and Validation for Dexamethasone.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Summary of validation parameters of the proposed HPLC method.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA.
  • Rapid Analysis of Norgestimate and Its Potential Degradation Products by Capillary Electrochromatography.
  • CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M | Chemical Name : this compound.
  • Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study.
  • This compound. LGC Standards.
  • RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formul
  • Levonorgestrel-impurities.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. Allmpus.
  • Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. ijsrm.human.
  • 6,7-Dehydro norgestrel. CymitQuimica.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
  • ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY.
  • Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. SciSpace.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Methodical Scrutiny for Pharmaceutical Impurities

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. 6(7)-Dehydro Norgestrel is recognized as a process impurity and potential degradant of Levonorgestrel, a widely used synthetic progestin in hormonal contraceptives.[1][2][3][4] Its chemical structure, closely related to the active pharmaceutical ingredient (API), presents a significant analytical challenge. Ensuring that any analytical method used for its quantification is robust, reliable, and fit for purpose is paramount.

This guide moves beyond a simple recitation of protocols. It provides an in-depth comparative analysis of common analytical techniques for the quantification of this compound, grounded in the principles of cross-validation. As a Senior Application Scientist, the rationale behind every choice—from mobile phase composition to ionization source—is elucidated to empower you, the practicing scientist, to make informed decisions in your laboratory. We will explore how to design and execute a cross-validation study that is not only compliant with international guidelines but is also scientifically sound, ensuring data integrity across the lifecycle of a drug product.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for validating analytical procedures.[5] Cross-validation becomes essential when two or more methods are used to generate data for the same purpose, for instance, when transferring a method between labs or comparing a new, high-sensitivity method against an established one.[5][6][7] This guide will provide the technical details and logical framework to perform this comparison effectively.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Chapter 1: Overview of Key Analytical Technologies

The choice of an analytical method is dictated by the required sensitivity, selectivity, and the context of the analysis (e.g., routine quality control vs. trace-level bioanalysis). For this compound, three primary techniques are viable candidates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control labs. Its robustness and simplicity make it ideal for assay and impurity quantification where concentration levels are relatively high.

  • Principle of Operation: The analyte is separated from other components on a stationary phase (typically a C18 column) by a liquid mobile phase.[8] The separated analyte is then detected by its absorbance of UV light. For this compound, the conjugated ketone structure provides a strong chromophore, making UV detection highly suitable, typically around 240-244 nm.[8][9]

  • Causality in Method Design:

    • Column Choice: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds like steroids from both more polar and less polar impurities.[8]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed to provide sufficient resolving power for the API and its related substances.[8] The gradient elution allows for the separation of compounds with a range of polarities in a single run.

  • Strengths: Robust, cost-effective, and easily implemented.

  • Limitations: Lower sensitivity compared to mass spectrometry. Potential for co-eluting impurities to interfere with quantification if they share a similar UV absorbance profile.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity, high-selectivity analysis. It is indispensable for trace-level quantification in complex matrices or when definitive identification is required.[10][11]

  • Principle of Operation: After separation by LC, the analyte is ionized (typically via Electrospray Ionization - ESI) and enters the mass spectrometer. A specific precursor ion (related to the molecule's mass) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly unique to the analyte, providing exceptional specificity.[12][13]

  • Causality in Method Design:

    • Ionization Mode: Progestins like this compound can be readily protonated, making positive mode ESI the logical choice.[14][15]

    • Sample Preparation: To achieve picogram-per-milliliter sensitivity, sample cleanup and concentration using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is almost always necessary to remove matrix interferences.[11][12]

  • Strengths: Unmatched sensitivity (pg/mL levels) and specificity.[16][17]

  • Limitations: Higher operational complexity and cost. Susceptible to matrix effects which can suppress or enhance the analyte signal, requiring careful validation.

Gas Chromatography with Mass Spectrometry (GC-MS)

While less common now for this class of compounds due to the advent of LC-MS, GC-MS remains a powerful technique.

  • Principle of Operation: The analyte must be volatile and thermally stable to be analyzed by GC. Steroids typically require a chemical derivatization step to increase their volatility.[14][15] After separation in a gaseous mobile phase, detection is achieved by mass spectrometry.

  • Causality in Method Design:

    • Derivatization: Silylation is a common derivatization strategy for the hydroxyl groups on steroids, replacing them with trimethylsilyl (TMS) groups to prevent thermal degradation in the hot GC inlet.[14][15]

  • Strengths: Excellent chromatographic resolution.

  • Limitations: The mandatory derivatization step adds complexity, time, and a potential source of variability to the workflow.

Chapter 2: Designing a Cross-Validation Study

Cross-validation serves to demonstrate the equivalence of two analytical procedures.[5] A common scenario is comparing a newly developed, highly sensitive LC-MS/MS method against a validated HPLC-UV method used for product release.

Regulatory Framework and Objective

The study must be designed under a pre-approved protocol that outlines the procedures and acceptance criteria.[18][19] The objective is to demonstrate that the two methods provide comparable results for key validation parameters. According to ICH M10 guidelines, cross-validation is crucial when data from different methods are to be compared or combined.[6]

Core Validation Parameters for Comparison

The following parameters form the basis of the comparison.[20][21][22][23]

  • Specificity: The ability to accurately measure the analyte in the presence of other components (e.g., API, other impurities, excipients).

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Cross-Validation Workflow

Caption: Workflow for a typical analytical method cross-validation study.

Chapter 3: Experimental Protocols

The following protocols are detailed, self-validating frameworks for the analysis of this compound. They include system suitability tests (SST) which are crucial for ensuring the analytical system is performing correctly before sample analysis.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed for routine quantification and stability testing.

1. Reagents and Materials

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q or equivalent)

  • This compound Reference Standard

  • Placebo matrix (formulation without API or impurity)

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Kromasil)[8]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-15 min (50-90% B), 15-20 min (90% B), 20-21 min (90-50% B), 21-25 min (50% B)

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 25°C[8]

  • Detection Wavelength: 240 nm[8]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of reference standard in 100 mL of Acetonitrile:Water (50:50).

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Prepare the sample (e.g., from a drug product) in the same diluent to achieve a target concentration within the calibration range.

4. System Suitability Test (SST)

  • Inject a working standard solution (e.g., 1 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.[21]

    • Tailing factor ≤ 2.0.

    • Theoretical plates > 5000.[8]

5. Validation Procedure

  • Inject blank, placebo, SST, calibration standards, and samples in sequence.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the sample concentration from the regression equation.

Protocol 2: High-Sensitivity LC-MS/MS Method

This method is designed for trace-level quantification, such as in pharmacokinetic studies.

1. Reagents and Materials

  • Acetonitrile and Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • This compound Reference Standard

  • Isotopically labeled internal standard (IS), e.g., Levonorgestrel-d6 (if available and justified for structural similarity)

  • Human Plasma (for bioanalytical validation)

2. LC-MS/MS Conditions

  • LC System: UPLC System (e.g., Waters ACQUITY)

  • Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized for rapid elution (e.g., 2-minute total run time)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole (e.g., Waters XEVO TQ)

  • Ionization: ESI Positive

  • MRM Transitions: To be determined by infusing standard solution. For a molecule with MW 310.4, the protonated precursor [M+H]+ would be at m/z 311.2. Product ions would be determined experimentally.

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow to be optimized for maximum signal.

3. Standard and Sample Preparation (LLE)

  • Standard Stock Solution (100 µg/mL): As per HPLC method, but in methanol.

  • Working Standards: Prepare calibration and Quality Control (QC) samples by spiking the stock solution into the biological matrix (e.g., plasma) to cover the range of 10 pg/mL to 10,000 pg/mL.

  • Extraction Procedure:

    • To 200 µL of plasma sample/standard/QC, add 25 µL of IS working solution.

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

4. System Suitability Test (SST)

  • Inject an extracted mid-level QC sample multiple times.

  • Acceptance Criteria: Peak area %RSD and retention time stability should be within predefined limits (e.g., <15% RSD).

Chapter 4: Comparative Data Analysis and Interpretation

For cross-validation, a minimum of three QC sample concentrations (Low, Medium, High) should be prepared in bulk and analyzed in triplicate by both methods.

Table 1: Comparison of Method Performance Characteristics (Hypothetical Data)
ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity (r²) > 0.999> 0.998Both methods show excellent linearity.
Range 0.1 - 10 µg/mL10 - 10,000 pg/mLLC-MS/MS is orders of magnitude more sensitive.
LOD 30 ng/mL3 pg/mLMass spectrometric detection provides superior sensitivity.
LOQ 100 ng/mL10 pg/mLThe LOQ reflects the method's intended use (trace vs. bulk).
Specificity Demonstrated by peak purity and resolution from known impurities.Confirmed by unique MRM transition; highly specific.LC-MS/MS offers superior specificity due to mass filtering.
Table 2: Cross-Validation Accuracy and Precision Data (Hypothetical)

The acceptance criterion for agreement is typically that the mean concentration values from the two methods should be within ±20% of each other.

QC LevelNominal Conc.MethodMean Found Conc. (n=3)% Accuracy% RSD% Difference (vs. HPLC-UV)
Low 0.1 µg/mLHPLC-UV0.105 µg/mL105.0%4.5%-
(100 ng/mL)LC-MS/MS98.7 ng/mL98.7%6.2%-6.0%
Mid 1.0 µg/mLHPLC-UV0.98 µg/mL98.0%2.1%-
(1000 ng/mL)LC-MS/MS1015 ng/mL101.5%3.5%+3.6%
High 7.5 µg/mLHPLC-UV7.6 µg/mL101.3%1.8%-
(7500 ng/mL)LC-MS/MS7390 ng/mL98.5%2.8%-2.8%

Interpretation of Results: The hypothetical data shows that the percent difference between the two methods is well within the typical acceptance limit of ±20%. The %RSD for each method is also within acceptable limits (typically <15%). This would lead to the conclusion that the two methods are equivalent and can be used interchangeably within their validated ranges. The LC-MS/MS method is confirmed to be suitable for applications requiring higher sensitivity, while the HPLC-UV method is reliable for routine quality control assays.

Conclusion and Recommendations

The choice of an analytical method for this compound is fundamentally linked to its intended purpose.

  • For routine quality control, stability studies, and bulk drug analysis , a well-validated HPLC-UV method provides the necessary performance with robustness and cost-effectiveness. Its sensitivity is adequate for monitoring impurities at levels typically specified by pharmacopeias.

  • For applications requiring trace-level quantification , such as bioequivalence studies, pharmacokinetic analysis, or the detection of minute degradation products , the superior sensitivity and specificity of an LC-MS/MS method are non-negotiable.

Cross-validation is the essential process that bridges these methods, providing documented evidence that data generated across different platforms or laboratories is comparable and reliable.[24] By following a structured approach grounded in ICH guidelines, scientists can ensure the integrity of their analytical data and, by extension, the quality and safety of the final pharmaceutical product.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Techsol. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences. [Link]

  • Reif, V. D., et al. (1987). Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets. Pharmaceutical Research. [Link]

  • Díaz-Cruz, M. S., et al. (2003). Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS). Journal of Mass Spectrometry. [Link]

  • Rao, B. M., et al. (2012). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Pharmacy and Technology. [Link]

  • Cas 51087-61-7, 6,7-Dehydro Norgestrel. (n.d.). LookChem. [Link]

  • Islam, M. M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. [Link]

  • Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS). (2025, August 6). ResearchGate. [Link]

  • Cross and Partial Validation. (2017). European Bioanalysis Forum. [Link]

  • A rapid stability indicating HPLC-method for determination of norethisterone acetate in plasma, Tablets and in a mixture with other steroids. (2014, December). ResearchGate. [Link]

  • Dixit, H. B., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutics and Drug Analysis. [Link]

  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (2021). PLOS ONE. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Norgestrel 6(7)-Dehydro Impurity / ?6-Levonorgestrel / Levonorgestrel EP Impurity M. (n.d.). Allmpus. [Link]

  • Determination of Estrogens and Progestogens by Mass Spectrometric Techniques (GC/MS, LC/MS and LC/MS/MS). (n.d.). Scribd. [Link]

  • Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. (2021). Cardiff University. [Link]

  • CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M. (n.d.). Pharmaffiliates. [Link]

  • Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies. (2021). Contraception. [Link]

  • Levonorgestrel-impurities. (n.d.). Pharmaffiliates. [Link]

  • Seger, C., et al. (2012). Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma. Analytical and Bioanalytical Chemistry. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021, March 15). Semantic Scholar. [Link]

  • A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. (2014, June). ResearchGate. [Link]

  • Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. (2019). Journal of Young Pharmacists. [Link]

  • A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. (2025, December 21). Preprints.org. [Link]

  • A Sensitive LC-MS/MS (API 4000) Method for Simultaneous Determination of Ethinyl estradiol and Levonorgestrel. (n.d.). AZ Biopharm. [Link]

  • A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and. (2014, June 25). Omics Online. [Link]

Sources

Spectroscopic Showdown: A Comparative Guide to 6(7)-Dehydro Norgestrel and Other Norgestrel Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Norgestrel, a widely used synthetic progestin, is no exception. Its synthesis and degradation can give rise to a variety of related substances that must be meticulously monitored. Among these, 6(7)-Dehydro Norgestrel, a prominent impurity, presents a unique analytical challenge.

This guide provides an in-depth spectroscopic comparison between this compound and other common Norgestrel impurities. We will delve into the structural nuances of these molecules and explore how these differences translate into distinct fingerprints across various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental guidance.

The Significance of Impurity Profiling in Norgestrel

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.[1] The International Council for Harmonisation (ICH) guidelines stipulate strict thresholds for the reporting, identification, and qualification of impurities.[2][3] For potent APIs like Norgestrel, even trace amounts of impurities can have unintended pharmacological or toxicological effects. Therefore, robust analytical methods are essential to separate, identify, and quantify these related substances. Spectroscopic techniques are the cornerstone of this analytical workflow, providing unambiguous structural elucidation.

Unveiling the Structures: Norgestrel and Its Impurities

Norgestrel is a racemic mixture of dextronorgestrel and levonorgestrel; however, only the levorotatory enantiomer, levonorgestrel, is biologically active. For the purpose of this guide, we will refer to the common core structure. The impurities discussed herein are often related to levonorgestrel and are designated as such in various pharmacopeias.

Figure 1: Chemical Structures of Norgestrel and Selected Impurities.

As illustrated in Figure 1, the core steroidal skeleton is modified in each impurity, leading to distinct spectroscopic properties. This compound is characterized by an additional double bond between carbons 6 and 7, creating a conjugated system with the enone in ring A. This structural feature is the primary source of its unique spectral characteristics.

A Spectroscopic Deep Dive: Comparing the Analytes

The subtle yet significant structural variations among Norgestrel and its impurities give rise to discernible differences in their spectroscopic signatures. Understanding these differences is key to developing selective and accurate analytical methods.

UV-Visible Spectroscopy: The Telltale Signature of Conjugation

UV-Vis spectroscopy is a powerful tool for analyzing compounds with chromophores, such as the α,β-unsaturated ketone present in Norgestrel. The introduction of additional conjugation, as seen in this compound, leads to a predictable shift in the maximum absorption wavelength (λmax).

Theoretical Insight: The extended π-electron system in this compound, encompassing the C=O group and the C=C bonds at positions 4-5 and 6-7, lowers the energy gap between the π and π* orbitals. This results in a bathochromic shift (a shift to a longer wavelength) of the λmax compared to Norgestrel.

CompoundKey Structural FeatureExpected λmax (in Ethanol)Rationale
Norgestrel α,β-unsaturated ketone~241 nm[4]The conjugated enone system is the primary chromophore.
This compound Extended conjugated diene-one system> 280 nmThe additional C=C bond in conjugation with the enone causes a significant bathochromic shift.
Norgestrel Impurity A (8(14)-Dehydro Norgestrel) α,β-unsaturated ketone~240-250 nmThe isolated double bond at 8(14) is not in conjugation with the enone chromophore, thus a similar λmax to Norgestrel is expected.
Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule. The carbonyl (C=O) and alkene (C=C) stretching frequencies are particularly informative for differentiating Norgestrel and its unsaturated impurities.

Theoretical Insight: The position of the C=O stretching vibration is sensitive to its electronic environment. Conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and causing its stretching frequency to decrease.[5]

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Key Differentiating Features
Norgestrel ~1660-1680~1610-1630Typical α,β-unsaturated ketone frequencies.
This compound ~1640-1660~1580-1620 (multiple bands)Lower C=O stretching frequency due to extended conjugation. Appearance of additional C=C stretching bands for the conjugated diene.
Norgestrel Impurity H ~1700-1720N/AHigher C=O stretching frequency characteristic of a saturated ketone, as the double bond in ring A is absent.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering a highly specific fingerprint for identification.

Theoretical Insight: The fragmentation of steroids in MS is often directed by the charge localization on the ionized molecule. The presence and position of double bonds significantly influence the fragmentation pathways.[6][7] For Norgestrel and its impurities, the molecular ion peak (M+) will be a key identifier. This compound and Norgestrel Impurity A will have a molecular weight of approximately 310.43 g/mol , while Norgestrel has a molecular weight of about 312.45 g/mol .[1][2][8]

CompoundMolecular Ion (m/z)Expected Key FragmentsRationale
Norgestrel ~312Fragments arising from cleavage of the steroid rings.The fragmentation pattern will be characteristic of the saturated B-ring.
This compound ~310Characteristic retro-Diels-Alder (RDA) fragmentation of the conjugated diene system in ring B.The RDA fragmentation is a highly specific pathway for cyclic dienes and will be a diagnostic feature.
Norgestrel Impurity A (8(14)-Dehydro Norgestrel) ~310Different fragmentation pattern compared to the 6(7)-dehydro isomer due to the different location of the double bond.The fragmentation will be influenced by the double bond at the C/D ring junction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides the most detailed information about the chemical structure, including the connectivity and stereochemistry of the molecule.

Theoretical Insight: The chemical shifts and coupling constants of protons and carbons are highly sensitive to their local electronic and spatial environments. The introduction of a double bond in this compound will have a profound effect on the NMR spectrum, particularly for the protons and carbons in rings A and B.

¹H NMR:

  • Norgestrel: A single olefinic proton signal for H-4.

  • This compound: Appearance of two new olefinic proton signals for H-6 and H-7, which will likely be coupled to each other and to adjacent protons. The signal for H-4 will also be shifted.

  • Norgestrel Impurity A (8(14)-Dehydro Norgestrel): Absence of the H-8 proton signal and potential shifts for protons in the vicinity of the 8(14)-double bond.

¹³C NMR:

  • Norgestrel: Two sp² carbon signals for the enone system (C-4 and C-5).

  • This compound: Four sp² carbon signals in rings A and B (C-4, C-5, C-6, and C-7), providing a clear distinction.

  • Norgestrel Impurity A (8(14)-Dehydro Norgestrel): Two additional sp² carbon signals for C-8 and C-14.

Spectroscopic FeatureNorgestrelThis compoundNorgestrel Impurity A
¹H NMR (Olefinic Region) One proton signal (~5.8 ppm)Three proton signalsOne proton signal
¹³C NMR (sp² Carbons) Two signals (~124, 165 ppm)Four signalsFour signals

Experimental Protocol: A Workflow for Impurity Identification

The following provides a generalized workflow for the spectroscopic identification and comparison of Norgestrel impurities.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Structure Elucidation prep Dissolve Norgestrel sample and reference standards in appropriate deuterated solvent (e.g., CDCl3 or DMSO-d6) uv UV-Vis Spectroscopy (Scan from 200-400 nm) prep->uv ir FTIR Spectroscopy (ATR or KBr pellet) prep->ir ms High-Resolution Mass Spectrometry (e.g., ESI-QTOF) prep->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) prep->nmr analysis Compare spectra of the sample to reference standards. Identify characteristic peaks and fragmentation patterns. uv->analysis ir->analysis ms->analysis nmr->analysis elucidation Confirm the structure of This compound and other impurities based on the combined spectroscopic data. analysis->elucidation

Figure 2: General workflow for spectroscopic impurity identification.

Step-by-Step Methodology (NMR Analysis):

  • Sample Preparation: Accurately weigh approximately 5 mg of the Norgestrel sample and each impurity reference standard into separate NMR tubes. Dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum for each sample. Typical parameters on a 400 MHz spectrometer would include a 30° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Typical parameters would include a 30° pulse, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • 2D NMR Acquisition (for complex samples): If necessary, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish one-bond and multiple-bond proton-carbon correlations, respectively.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on established literature values for steroids and the expected structural differences. Compare the spectra of the Norgestrel sample with the reference standards to identify and quantify the impurities.

Conclusion

The spectroscopic comparison of this compound with Norgestrel and its other impurities reveals a clear and predictable relationship between chemical structure and spectral output. The extended conjugation in this compound serves as a powerful diagnostic handle, leading to distinct shifts in its UV-Vis and IR spectra, a unique fragmentation pattern in mass spectrometry, and characteristic signals in its NMR spectra. By leveraging a multi-technique spectroscopic approach, researchers and analytical scientists can confidently identify, differentiate, and quantify these impurities, ensuring the quality and safety of Norgestrel-containing pharmaceutical products. This guide provides a foundational framework for this analytical endeavor, emphasizing the importance of a deep understanding of spectroscopic principles in modern drug development.

References

  • Pharmaffiliates. Norgestrel-impurities. [Link]

  • Pharmaffiliates. norgestrel - Impurities. [Link]

  • Pharmaffiliates. Norgestrel - Impurity E (Freebase) | Chemical Name : rac-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,6-dien-20-yn-3-one. [Link]

  • Khan, D. et al. (2014). 1H and 13C NMR data (CDCl3) and 1H/13C correlations of compounds 4 and 5 (δ in ppm, J in Hz). Public Library of Science. [Link]

  • ResearchGate. (n.d.). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for... [Link]

  • Pharmaffiliates. Levonorgestrel-impurities. [Link]

  • PubChem. (n.d.). (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. [Link]

  • precisionFDA. NORGESTREL. [Link]

  • SynZeal. Levonorgestrel EP Impurity A | 1260525-53-8. [Link]

  • The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • ResearchGate. (n.d.). Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M)... [Link]

  • PMC. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. [Link]

  • Chinese Pharmaceutical Journal. (2023). Determination of Related Substances in Levonorgestrel Microspheres. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • PubMed. (2008). Determination of Levonorgestrel in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method: Application to a Bioequivalence Study of Two Formulations in Healthy Volunteers. [Link]

  • Semantic Scholar. (2014). Analysis of Levonorgestrel in Human Plasma by UPLC-MS/MS: Application to a Bioequivalence Study in Healthy Volunteers. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • ResearchGate. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Spectroscopy. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

  • ResearchGate. (2023). Leveraging Mass Spectrometry Fragmentation Patterns for Accelerated Screening and Structural Elucidation of New Etomidate Analogues in Suspect Samples. [Link]

  • ARTIS STANDARDS. 6,7-Dehydro Levonorgestrel. [Link]

  • PMC. (2012). A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome. [Link]

  • PubMed Central. (2018). Identification and characterization of prescription drugs that change levels of 7-dehydrocholesterol and desmosterol. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison for the Quantification of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison study for the quantification of 6(7)-Dehydro Norgestrel. As an impurity in Levonorgestrel, a widely used synthetic progestin, ensuring the accuracy and consistency of its measurement across different quality control laboratories is paramount for product safety and regulatory compliance.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a robust comparative study.

The Analytical Imperative: Why Inter-laboratory Consistency Matters

This compound is recognized as Impurity M of Levonorgestrel in pharmacopeial standards.[1][2] Its quantification is a critical quality attribute in the manufacturing of Levonorgestrel-containing drug products. Inconsistent quantification between the manufacturer, contract research organizations (CROs), and regulatory bodies can lead to disputes, batch rejections, and delays in product release.

An inter-laboratory comparison, also known as a proficiency test or ring trial, is the most effective method to evaluate and ensure the reliability and comparability of analytical results among different laboratories.[3][4][5] These studies serve several key functions:

  • Method Validation & Harmonization: They assess the reproducibility of an analytical method when performed by different analysts in different environments.[6]

  • Performance Evaluation: They provide an objective measure of a laboratory's performance against its peers.[4]

  • Identification of Systematic Bias: They can uncover systemic errors in a specific laboratory's procedure, calibration, or instrumentation.[7]

  • Building Confidence: Successful participation builds confidence in the laboratory's quality management system and the reliability of its data.

Foundational Methodologies for Steroid Impurity Quantification

The choice of analytical technique is the bedrock of any quantification study. For steroid hormones and their impurities, high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant methodologies.[8][9][10]

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.Separates compounds via HPLC and detects them based on their mass-to-charge ratio (m/z), offering two levels of mass filtering for high specificity.
Specificity Good. Relies on chromatographic retention time for identification. Co-elution with other impurities can be a challenge.[11]Excellent. Provides structural confirmation through fragmentation patterns, virtually eliminating interferences.[9]
Sensitivity Moderate. Limit of Quantification (LOQ) is typically in the ng/mL range.High to Very High. Capable of reaching pg/mL sensitivity, making it ideal for trace-level impurity analysis.[12]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Complexity Relatively straightforward operation and method development.More complex instrumentation and requires specialized expertise for method development and data interpretation.
Typical Use Routine quality control, assay, and impurity profiling where impurity levels are not exceedingly low.[10]Reference method development, analysis of complex matrices, and quantification of ultra-trace level impurities or metabolites.[7][8][13]

For the purpose of a widely accessible inter-laboratory study, a well-validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is often the most practical choice due to its robustness and widespread availability in pharmaceutical QC labs.

Designing a Robust Inter-laboratory Comparison Study

A successful study requires meticulous planning and adherence to established guidelines, such as those outlined by ISO 5725.[3] The process can be broken down into distinct phases, from planning to final reporting.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives (e.g., assess method reproducibility) P2 Recruit Participating Laboratories P1->P2 P3 Prepare & Characterize Homogeneous Test Material P2->P3 P4 Develop & Distribute Study Protocol & Samples P3->P4 E1 Labs Perform Analysis as per Protocol P4->E1 E2 Data Acquisition & Internal QC Checks E1->E2 A1 Collect Results from All Participants E2->A1 A2 Statistical Analysis (Repeatability, Reproducibility, Bias) A1->A2 A3 Identify & Investigate Outliers A2->A3 A4 Issue Final Report with Performance Evaluation A3->A4

Caption: Workflow for an Inter-laboratory Comparison Study.

Causality in Experimental Design:

  • Homogeneous Test Material: The cornerstone of the study is a single, homogeneous batch of material (e.g., Levonorgestrel spiked with this compound). This ensures that any observed variation is due to the measurement process, not sample differences. The organizing laboratory must rigorously test this material for homogeneity and stability before distribution.

  • Detailed Protocol: A clear, unambiguous protocol is essential to minimize procedural variations. This document should specify everything from the analytical column to the integration parameters. Alternatively, the study can be designed to compare different in-house methods used by the labs, which tests the "real-world" variability of results.[7][8]

Standardized Protocol: Quantification of this compound by RP-HPLC

This section provides a self-validating, detailed experimental protocol that can be used as the basis for an inter-laboratory study.

4.1. Apparatus and Materials

  • HPLC system with UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • RP-C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Reference Standard: this compound (purity >95%)[14]

  • Reference Standard: Norgestrel or Levonorgestrel

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

4.2. Solutions Preparation

  • Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 6.4) and Acetonitrile. The exact ratio should be optimized for ideal separation (e.g., 50:50 v/v).[10]

  • Diluent: A mixture of water and acetonitrile is typically used.

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution: Dilute the Standard Stock Solution to a final concentration of approximately 10 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test material equivalent to about 100 mg of Norgestrel into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This solution may need further dilution to bring the impurity peak within the linear range of the calibration.

4.3. Chromatographic Conditions

ParameterRecommended SettingRationale
Column RP-C18, 150 x 4.6 mm, 5 µmStandard for steroid separations, providing good resolution and peak shape.
Mobile Phase Isocratic mixture of Buffer and AcetonitrileSimple, robust, and less prone to variability than gradient elution.
Flow Rate 1.0 mL/minA typical flow rate that provides good efficiency without excessive pressure.
Detection Wavelength 225 nmProvides good sensitivity for the analytes.[10]
Injection Volume 20 µLA standard volume that balances sensitivity and peak shape.
Column Temperature 30 °CControlled temperature ensures stable retention times.

4.4. System Suitability Test (SST) Before sample analysis, the chromatographic system must be validated. Inject the Working Standard Solution five times and evaluate the following parameters.

  • Tailing Factor: Must be ≤ 2.0 for the this compound peak.[10] This ensures the peak is symmetrical, allowing for accurate integration.

  • Relative Standard Deviation (RSD): The RSD of the peak areas from the five replicate injections must be ≤ 2.0%. This demonstrates the precision of the system.

  • Resolution: The resolution between the Norgestrel peak and the this compound peak must be ≥ 1.5.[10] This confirms that the two peaks are adequately separated for accurate quantification.

4.5. Analytical Workflow Diagram

G prep Prepare Mobile Phase, Standards, and Samples equilibration Equilibrate HPLC System with Mobile Phase prep->equilibration sst Perform System Suitability Test (SST) equilibration->sst sst_pass SST Pass? sst->sst_pass sst_pass->equilibration No, troubleshoot analysis Inject Blank, Standard, and Sample Solutions sst_pass->analysis Yes integration Integrate Peak Areas in Chromatograms analysis->integration calc Calculate % Impurity Using Standard Response integration->calc report Final Report calc->report

Caption: RP-HPLC Analytical Workflow for Impurity Quantification.

Data Analysis and Interpretation

The collected data from participating laboratories should be compiled and analyzed statistically to assess performance.

Hypothetical Inter-laboratory Data for this compound (% w/w)

Laboratory IDResult 1Result 2MeanIntra-Lab SD
Lab A0.1520.1550.1540.0021
Lab B0.1610.1580.1600.0021
Lab C0.1490.1500.1500.0007
Lab D0.1750.1720.1740.0021
Lab E0.1580.1560.1570.0014
Overall Mean 0.159
Inter-Lab SD (Reproducibility) 0.009
Inter-Lab %RSD 5.66%

Interpretation of Key Metrics:

  • Intra-laboratory Precision (Repeatability): This is reflected by the standard deviation within each lab. Low values (e.g., Lab C) indicate good internal consistency.

  • Inter-laboratory Precision (Reproducibility): The overall standard deviation among the laboratory means (0.009 in the table) is a measure of reproducibility. A higher value indicates greater variability between labs. Studies on similar steroid analyses have reported inter-laboratory CVs ranging from 6% to 11%.[7]

  • Laboratory Bias: This is the deviation of a single lab's mean from the overall consensus mean. For example, Lab D shows a positive bias (0.174 vs. 0.159), suggesting a potential systematic error. This could stem from calibration standard preparation, instrument calibration, or data processing.[7][13]

Conclusion and Path Forward

This guide has detailed the critical components for conducting a successful inter-laboratory comparison for the quantification of this compound. The results of such a study provide invaluable insights into the robustness of the analytical methods being used and the proficiency of the participating laboratories. Key takeaways for ensuring harmonized and reliable data include:

  • Adoption of Validated Methods: Utilizing robust, validated methods like the RP-HPLC protocol described is fundamental.

  • Use of Certified Reference Materials (CRMs): The use of a common, well-characterized CRM by all labs is the single most effective way to reduce inter-laboratory bias.

  • Continuous Proficiency Testing: Regular participation in proficiency testing schemes allows for ongoing monitoring of laboratory performance and early detection of potential issues.[4][8]

By embracing these principles of scientific integrity and collaborative validation, the pharmaceutical industry can ensure the consistent quality and safety of products for patients worldwide.

References

  • Braun, V., et al. (2023). Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis. Zenodo. Retrieved January 16, 2026, from [Link]

  • Braun, V., et al. (2023). Evaluation of five multisteroid LC‒MS/MS methods used for routine clinical analysis: comparable performance was obtained for nine analytes. Clinical Chemistry and Laboratory Medicine (CCLM). Retrieved January 16, 2026, from [Link]

  • Mezzullo, M., et al. (2022). Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone. Clinical Chemistry and Laboratory Medicine (CCLM), 60(12), 1957-1966. Retrieved January 16, 2026, from [Link]

  • Levonorgestrel-impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS. (n.d.). BISFA. Retrieved January 16, 2026, from [Link]

  • Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gautam, P. (n.d.). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Longdom Publishing. Retrieved January 16, 2026, from [Link]

  • Interlaboratory Studies. (n.d.). In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Retrieved January 16, 2026, from [Link]

  • Hauwe, O., et al. (2005). Confirmation of synthetic glucocorticoids with liquid chromatography/mass spectrometry: Organization and results of an international interlaboratory comparison test. TNO Repository. Retrieved January 16, 2026, from [Link]

  • Norgestrel And Ethinyl Estradiol Correspondence. (1999). U.S. Food and Drug Administration. Retrieved January 16, 2026, from [Link]

  • Development and Validation of an Analytical Method for Detection of Estrogens in Water. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Levonorgestrel - Impurity M. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]

  • Trends in inter-laboratory method validation. (n.d.). Eurachem. Retrieved January 16, 2026, from [Link]

  • 6,7-Dehydro Norgestrel. (n.d.). LookChem. Retrieved January 16, 2026, from [Link]

  • Notes on the Design of Bioequivalence Study: Norgestrel. (2022). Extranet Systems. Retrieved January 16, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Guidelines for Interlaboratory Testing Programs. (1975). Analytical Chemistry. ACS Publications. Retrieved January 16, 2026, from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). Ethiopian Accreditation Service. Retrieved January 16, 2026, from [Link]

  • Stanczyk, F. Z., & Archer, D. F. (2014). Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. Contraception, 89(4), 244-257. Retrieved January 16, 2026, from [Link]

  • ANALYTICAL METHOD VALIDATION. (n.d.). Drug Regulatory Affairs International. Retrieved January 16, 2026, from [Link]

  • 6(7)-Dehydro Levonorgestrel [CAS 51087-61-7]. (n.d.). ESS Chem Co. Retrieved January 16, 2026, from [Link]

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved January 16, 2026, from [Link]

  • Norgestrel. (n.d.). PubChem. National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 6(7)-Dehydro Norgestrel: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. 6(7)-Dehydro Norgestrel, a known impurity and potential degradation product of the synthetic progestin Norgestrel and its active enantiomer Levonorgestrel, requires meticulous analytical oversight to ensure product safety and efficacy.[1][2] This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights into the accuracy and precision of these methods. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method for impurity profiling is a critical decision driven by the specific requirements of the analysis. For this compound, these requirements often include:

  • Sensitivity: The ability to detect and quantify the impurity at very low levels, often in the presence of a large excess of the API.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities, degradation products, and matrix components.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

HPLC-UV is a robust and widely accessible technique, often considered a workhorse in quality control laboratories.[3][4][5] In contrast, LC-MS/MS offers significantly higher sensitivity and selectivity, making it the gold standard for trace-level quantification, particularly in complex matrices.[6][7] This guide will dissect the performance of each method in the context of analyzing this compound.

Comparative Analysis of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of Norgestrel and its related impurities, providing a strong indication of the expected performance for this compound.

ParameterHPLC-UVLC-MS/MS
Linearity Range 2.6–15.6 µg/mL32.5–2000 pg/mL
Correlation Coefficient (r²) > 0.999> 0.997
Limit of Quantification (LOQ) ~0.039% (relative to API)32.5 pg/mL
Accuracy (% Recovery) 99.78–100.0%Within ±15% of nominal
Precision (% RSD) < 2%< 15%
Specificity Good, but potential for co-elutionExcellent, based on mass-to-charge ratio

Data synthesized from multiple sources on Levonorgestrel analysis, serving as a proxy for this compound.[3][6][8]

In-Depth Look: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its reliability and cost-effectiveness. The method separates compounds based on their differential partitioning between a stationary phase and a mobile phase, with detection based on the analyte's absorption of UV light.

Causality in HPLC-UV Method Design

The selection of the stationary phase, mobile phase composition, and detection wavelength are critical for achieving optimal separation and sensitivity. For Norgestrel and its impurities, a reversed-phase C18 column is commonly employed due to the non-polar nature of these steroid molecules.[3][8] The mobile phase typically consists of a mixture of acetonitrile and water or a buffer, with the organic modifier concentration adjusted to achieve the desired retention and resolution.[3][5] The detection wavelength is chosen based on the UV absorbance maximum of the analyte, which for Levonorgestrel is around 240 nm.[8]

Experimental Protocol: HPLC-UV for this compound

This protocol is a representative example for the quantification of this compound as an impurity in a Norgestrel drug substance.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: Waters Kromasil C18 (250mm x 4.6mm, 5µm) or equivalent.[8]

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.[8]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the Norgestrel drug substance in the diluent to a final concentration of approximately 1 mg/mL.

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the peak area response and the concentration of the standard.

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase C System Equilibration A->C B Prepare Standard & Sample Solutions D Inject Blank B->D E Inject Standard (System Suitability) D->E F Inject Sample E->F G Peak Identification F->G H Quantification G->H I Report Results H->I

Caption: A streamlined workflow for the analysis of this compound by HPLC-UV.

In-Depth Look: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly advantageous for quantifying trace-level impurities in complex matrices.[6][7]

Causality in LC-MS/MS Method Design

In LC-MS/MS, in addition to chromatographic parameters, the mass spectrometric conditions are optimized for the specific analyte. This involves selecting the appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), polarity (positive or negative ion mode), and defining the precursor and product ion transitions for selected reaction monitoring (SRM). The SRM transition is highly specific to the analyte's molecular structure, providing a high degree of certainty in identification and quantification, even in the presence of co-eluting compounds. For Norgestrel, a precursor ion of m/z 313 has been used for quantification.[9]

Experimental Protocol: LC-MS/MS for this compound

This protocol outlines a sensitive method for the quantification of this compound, suitable for low-level impurity analysis.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.

  • Column: A suitable reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 40 °C.

  • Ionization Source: ESI in positive ion mode.

  • SRM Transition: To be determined by infusing a standard solution of this compound. A likely precursor ion would be [M+H]⁺ at m/z 311.4.

2. Preparation of Solutions:

  • Diluent: A mixture of methanol and water (50:50 v/v).

  • Standard Solutions: Prepare a series of calibration standards of this compound in the expected concentration range (e.g., 10 pg/mL to 1000 pg/mL).

  • Internal Standard (IS) Solution: Use a stable isotope-labeled analog of Norgestrel (e.g., D-(−)-norgestrel-d7) at a fixed concentration.[10]

  • Sample Solution: Prepare the sample as in the HPLC-UV method, but potentially with a greater dilution to fall within the linear range of the LC-MS/MS method. Spike with the internal standard.

3. Analytical Procedure:

  • Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) for the this compound SRM transition.

  • Equilibrate the LC system.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the sample solutions.

  • Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram: LC-MS/MS Logical Relationship

LCMSMS_Logic cluster_separation Chromatographic Separation cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_detection Detection & Quantification LC Liquid Chromatography IonSource Ion Source (ESI/APCI) LC->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System (Quantification) Detector->DataSystem

Caption: The logical flow of analysis in an LC-MS/MS system.

Conclusion: Selecting the Appropriate Method

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control where impurity levels are expected to be within the detection limits of the technique. Its accuracy and precision are excellent for this purpose.

  • LC-MS/MS is the method of choice when ultimate sensitivity and specificity are required. It is ideal for the analysis of trace-level impurities, especially in complex matrices or when definitive identification is necessary. The higher initial investment and operational complexity are justified by its superior performance in demanding applications.

The selection of the most appropriate method will ultimately depend on the specific analytical challenge, regulatory requirements, and the available resources. For routine batch release testing where impurity levels are well-controlled, a validated HPLC-UV method is often sufficient. For investigations into trace degradation products, pharmacokinetic studies, or when facing complex sample matrices, the unparalleled sensitivity and selectivity of LC-MS/MS are indispensable.

References

  • U.S. Pharmacopeia. USP29-NF24.
  • Pharmaffiliates. Norgestrel-impurities. Accessed January 16, 2026. [Link]

  • Singh S, Handa T, Narayanam M, et al.
  • Rani JDB, Deepti CA. Liquid Chromatographic-Electron Spray Ionization-Mass Spectroscopy Technique for the Simultaneous Determination of Ethinyl Estradiol & Etonogestrel and Characterization of New Forced Degradation Compounds. Asian Journal of Chemistry. 2023;35(12):3151-3158.
  • Pharmaffiliates. norgestrel - Impurities. Accessed January 16, 2026. [Link]

  • Japanese Pharmacopoeia. JP18. 2021.
  • Liu Y, Zhang J, Chen J, et al. Degradation of norgestrel by bacteria from activated sludge: comparison to progesterone. Environ Sci Technol. 2013;47(18):10266-76.
  • Dhananjayan V, Somasundaram I, Muralidharan S, et al.
  • U.S. Pharmacopeia. Levonorgestrel. USP 35. 2011.
  • Somasundaram I, Dhananjayan V, Muralidharan S, et al. Simultaneous quantitative determination of norgestrel and progesterone in human serum by HPLC-tandem mass spectrometry with atmospheric pressure chemical ionization.
  • Pharmaffiliates. Levonorgestrel - Impurity M. Accessed January 16, 2026. [Link]

  • Li W, Lloyd DK. Rapid Analysis of Norgestimate and Its Potential Degradation Products by Capillary Electrochromatography. Journal of Pharmaceutical and Biomedical Analysis. 2000;22(5):807-817.
  • Liu Y, Zhang J, Chen J, et al. Degradation of Norgestrel by Bacteria from Activated Sludge: Comparison to Progesterone.
  • Kulle A, Welzel T, Holst F, et al. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. Metabolites. 2021;11(10):689.
  • Dhananjayan V, Somasundaram I, Muralidharan S, et al.
  • Veeran MG, C K, B B, et al.
  • Reddy GR, Kumar BV, Reddy KH. Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form.
  • Khan AKL, Hasan E, Islam R, et al. A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Preprints.org. 2023.
  • Reddy R, Kumar PS, Kumar YR. Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. 2020;15(2):379-406.
  • Prasad SP, Padmavathi V, Rao KM. Simultaneous HPLC estimation of levonorgestrel and ethinylestradiol from tablets. Indian Journal of Pharmaceutical Sciences. 2004;66(2):230-232.
  • Dash A, Mishra J, Sahoo S. Development and validation of a simple, specific and accurate reverse phase of high performance of liquid chromatographic method for the determination of levonorgestrel (LVG) and ethinylestradiol (EE) in tablets. Journal of Drug Delivery and Therapeutics. 2021;11(2):101-107.
  • Gukasyan HJ, Gapatzi EM, Chu V, et al. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma. J Pharm Biomed Anal. 2019;174:446-453.
  • Zhang Y, Gu J, Chen Y, et al. Development and validation of a HPLC method for determination of levonorgestrel and quinestrol in rat plasma.
  • Kumar S, Saxena A, Singh A, et al. A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. J Anal Bioanal Techniques. 2014;S6(6).
  • Khan AKL, Hasan E, Islam R, et al. A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Release. Preprints.org. 2023.
  • Suneetha A, Rao TR. Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Pharmaceutical Sciences and Research. 2015;6(1):285-293.

Sources

A Comparative Guide to Linearity and Range Validation for the HPLC Analysis of 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of pharmaceutical compounds is the bedrock of reliable data. This guide provides an in-depth technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining 6(7)-Dehydro Norgestrel, a known impurity and degradant of the synthetic progestin Levonorgestrel.[1][2][3][4][5] We will focus on two critical validation parameters: linearity and range, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7]

This guide moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offers a detailed experimental workflow for establishing linearity and range, and compares the performance of HPLC with alternative analytical technologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Quantifying this compound

This compound (also known as Levonorgestrel Impurity M) is a critical compound to monitor in pharmaceutical formulations containing Levonorgestrel.[1][2][3][4][5] Its presence, often as a result of synthesis-related processes or degradation, must be accurately quantified to ensure the safety and efficacy of the final drug product. The validation of an analytical method for this impurity is not merely a regulatory checkbox; it is a fundamental exercise in ensuring data integrity.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6][7] For an impurity quantification method, this means the procedure must be capable of producing reliable, reproducible, and accurate results at the low concentrations at which the impurity is likely to be present.

Core Validation Parameters: Linearity and Range

According to the ICH Q2(R1) guidelines, linearity and range are fundamental characteristics of a quantitative analytical method.[6][8]

  • Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample.[6][8] It is a measure of how well a calibration curve, which plots the analytical response versus concentration, fits a straight line.

  • Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8] For impurity methods, the range must cover from the reporting level of the impurity to 120% of the specification limit.[6][9]

These two parameters are intrinsically linked; the range is established by confirming the method's linearity, accuracy, and precision within that interval.[6]

Experimental Protocol: Validating an HPLC Method for this compound

The following protocol outlines a robust procedure for determining the linearity and range of a proposed Reverse-Phase HPLC (RP-HPLC) method for this compound. The chromatographic conditions are based on established methods for the parent compound, Levonorgestrel, and similar steroids.

Proposed HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., in a 60:40 v/v ratio)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Step-by-Step Validation Protocol:

  • Preparation of Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentration levels. For an impurity, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specified limit. A common range could be 0.1 µg/mL to 5.0 µg/mL.

  • Chromatographic Analysis: Inject each calibration standard into the HPLC system in triplicate. Record the peak area response for each injection.

  • Data Analysis for Linearity:

    • Plot the mean peak area response against the corresponding concentration for each level.

    • Perform a linear regression analysis using the method of least squares to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

    • Acceptance Criterion: A correlation coefficient (r) of ≥ 0.999 is generally considered acceptable, indicating a strong linear relationship.[8]

  • Establishing the Range: The range is substantiated by the data from the linearity study, provided that the results for accuracy and precision (determined in separate experiments) are acceptable within the tested concentrations.[6] For instance, if linearity is established from 0.1 µg/mL to 5.0 µg/mL, and accuracy and precision are confirmed to be within acceptable limits over this span, then this becomes the validated range of the method.

Diagram of the Experimental Workflow for Linearity and Range Validation

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase stock Prepare Stock Solution (e.g., 100 µg/mL) standards Prepare ≥5 Calibration Standards (e.g., 0.1 to 5.0 µg/mL) stock->standards Serial Dilution hplc Inject Each Standard (n=3) into HPLC System standards->hplc record Record Peak Area Response hplc->record plot Plot Mean Peak Area vs. Concentration record->plot regression Perform Linear Regression Analysis plot->regression criteria Evaluate Acceptance Criteria (r ≥ 0.999) regression->criteria range Confirm Method Range criteria->range If Acceptable

Caption: Workflow for HPLC Linearity and Range Determination.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC with UV detection is a workhorse in pharmaceutical quality control due to its robustness and cost-effectiveness, other technologies offer distinct advantages, particularly for steroid analysis.

Parameter RP-HPLC with UV Detection Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem MS (LC-MS/MS)
Specificity Good. Relies on chromatographic separation. Peak purity analysis (e.g., with a Diode Array Detector) can enhance specificity.Very High. Separation is based on both chromatography and mass fragmentation patterns, which are highly specific.Excellent. Offers the highest specificity through precursor/product ion monitoring (MRM), minimizing matrix interference.[10]
Sensitivity Moderate. LOQ is typically in the low µg/mL to high ng/mL range.High. Can achieve lower detection limits than HPLC-UV, but often requires derivatization to make steroids volatile.[10]Excellent. The gold standard for sensitivity, capable of reaching sub-pg/mL levels, making it ideal for trace impurity analysis.[10]
Linearity & Range Typically exhibits excellent linearity over 2-3 orders of magnitude.Good linearity, but the range can be affected by derivatization efficiency and detector saturation.Excellent linearity over a wide dynamic range (often 4-5 orders of magnitude), allowing for the quantification of both high and low concentration analytes in a single run.
Sample Preparation Relatively simple, often involving dissolution and filtration.More complex. Requires hydrolysis of conjugates and chemical derivatization, which can be time-consuming and introduce variability.[10]Generally simpler than GC-MS. Often involves a "dilute-and-shoot" approach or simple protein precipitation/solid-phase extraction.[10]
Cost & Complexity Lower instrument cost and operational complexity. Widely available in QC labs.Moderate to high cost. Requires specialized knowledge for method development and maintenance.Highest instrument cost and complexity. Requires highly skilled operators.

Causality Behind Method Choice:

  • For routine quality control of a known impurity like this compound, where the specification limits are established, a validated RP-HPLC-UV method is often the most practical and cost-effective choice. Its proven linearity, precision, and robustness are perfectly suited for this application.

  • For exploratory studies , such as identifying unknown degradation products or conducting metabolic profiling, the superior specificity and sensitivity of LC-MS/MS or GC-MS would be indispensable.[10][11] LC-MS/MS, in particular, has become the dominant method for steroid analysis in many research and clinical settings due to its high throughput and specificity without the need for derivatization.[11]

Diagram of Interdependent Validation Parameters

G center_node Validated Method linearity Linearity center_node->linearity range_node Range center_node->range_node accuracy Accuracy center_node->accuracy precision Precision center_node->precision specificity Specificity center_node->specificity loq LOQ center_node->loq linearity->range_node accuracy->range_node precision->range_node loq->range_node Defines lower boundary

Caption: Relationship between Linearity, Range, and other key validation parameters.

Conclusion

The validation of an HPLC method for quantifying this compound is a critical step in ensuring pharmaceutical quality. Establishing the method's linearity and range according to ICH guidelines provides documented evidence that the procedure is fit for its purpose. While HPLC with UV detection remains a robust and reliable choice for routine quality control, advanced techniques like LC-MS/MS offer unparalleled sensitivity and specificity, making them powerful tools in research and development. The selection of an analytical technique should always be guided by the specific requirements of the analysis, balancing performance needs with practical considerations of cost and complexity.

References

  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • Hu, Y. et al. (2020, October 13). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. Available from: [Link]

  • Patel, M. et al. (n.d.). Analytical method validation: A brief review. ResearchGate. Available from: [Link]

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2. Available from: [Link]

  • Ng, L. (2014, August 22). Validation of Impurity Methods, Part II. LCGC International. Available from: [Link]

  • Choi, M. H. (2011). Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. Endocrinology and Metabolism, 26(4), 284-293. Available from: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Levonorgestrel EP Impurity M. Available from: [Link]

  • Pharma Validation. (n.d.). Accuracy, Precision & Linearity. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Reddy, R. et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Allmpus. (n.d.). Norgestrel 6(7)-Dehydro Impurity / Δ6-Levonorgestrel / Levonorgestrel EP Impurity M. Available from: [Link]

  • Shackleton, C. (2010). Clinical steroid mass spectrometry: A 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis. The Journal of Steroid Biochemistry and Molecular Biology, 121(3-5), 481-490. Available from: [Link]

  • Gatti, R. et al. (2008). Gas chromatography and high-performance liquid chromatography of natural steroids. Journal of Chromatography B, 877(28), 3297-3323. Available from: [Link]

  • SynZeal. (n.d.). Levonorgestrel EP Impurity M. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of LC-MS/MS and GC-MS for steroid assays. Available from: [Link]

  • Al-Sibaai, A. et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1833. Available from: [Link]

  • Allmpus. (n.d.). Levonorgestrel EP Impurity M / Levonorgestrel 6,7-Dehydro Impurity / Δ6-Levonorgestrel. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M. Available from: [Link]

Sources

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling 6(7)-Dehydro Norgestrel

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: The Precautionary Principle

Given the absence of a defined OEL, the precautionary principle must be applied, treating 6(7)-Dehydro Norgestrel as a potent compound with the potential for significant physiological effects even at low concentrations.[1] The parent compound, Levonorgestrel, is classified as a substance suspected of causing cancer and may damage fertility or the unborn child.[2] Therefore, exposure through inhalation of airborne particles, skin contact, or ingestion must be minimized.[1]

A thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the compound being used, the type of procedures being performed (e.g., weighing, dissolution), and the potential for dust or aerosol generation.

Occupational Exposure Banding (OEB): A Framework for Control

In the absence of a specific OEL, a control banding strategy is a prudent approach.[3] This methodology categorizes compounds into bands based on their potency and toxicological profile, with each band corresponding to a specific set of handling and containment strategies. Given its hormonal nature, this compound would likely fall into a high-potency category, requiring stringent control measures.

Hazard Consideration Recommendation Causality
Potency Assume high potency due to hormonal activity.Hormonally active compounds can elicit biological responses at very low doses.
Carcinogenicity Handle as a potential carcinogen.[1]The parent compound has been classified as a possible human carcinogen.[1]
Reproductive Toxicity Assume potential for reproductive harm.[2]Progestogenic compounds can interfere with the endocrine system.
Primary Routes of Exposure Inhalation, dermal absorption, ingestion.[1]Fine powders can be easily inhaled, and the compound may be absorbed through the skin.
Engineering Controls: The First Line of Defense

The primary strategy for handling potent compounds like this compound is "containment at source" through robust engineering controls.[4] Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Ventilation and Isolation: All handling of powdered this compound should be conducted in a dedicated, negative-pressure environment to prevent cross-contamination.[5] Air handling systems should be equipped with HEPA filtration.[5] For small-scale operations, a certified chemical fume hood or a powder containment hood is essential. For larger quantities or procedures with a high potential for aerosolization, the use of a glove box or an isolator is strongly recommended.[3][6]

  • Closed Systems: Whenever feasible, utilize closed-system transfers for moving the compound between containers or to processing equipment.[3] This minimizes the potential for airborne release.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are paramount, appropriate PPE is mandatory to protect personnel from any residual exposure.

PPE Category Specification Rationale
Hand Protection Double-gloving with nitrile gloves.[7]The outer glove can be removed upon exiting the containment area, minimizing the spread of contamination.
Body Protection Disposable, low-linting gown with elastic cuffs.Prevents contamination of personal clothing and skin.
Eye and Face Protection Safety glasses with side shields or a face shield.[2][8]Protects against splashes or accidental aerosol generation.
Respiratory Protection A fit-tested N95 or higher-rated respirator.Essential for any procedure involving the handling of the powdered compound.

Gowning and De-gowning Procedure:

A strict protocol for gowning and de-gowning is critical to prevent the transfer of contamination outside the designated handling area.

Gowning_Degowning cluster_gowning Gowning Procedure cluster_degowning De-gowning Procedure G1 Don Head/Shoe Covers G2 Don Inner Gloves G1->G2 G3 Don Gown G2->G3 G4 Don Outer Gloves G3->G4 G5 Don Eye/Face Protection G4->G5 G6 Don Respirator G5->G6 D1 Remove Outer Gloves D2 Remove Gown D1->D2 D3 Exit Handling Area D2->D3 D4 Remove Head/Shoe Covers D3->D4 D5 Remove Eye/Face Protection D4->D5 D6 Remove Respirator D5->D6 D7 Remove Inner Gloves & Wash Hands D6->D7

Caption: Gowning and De-gowning Workflow

Safe Handling and Operational Plan

A detailed Standard Operating Procedure (SOP) should be in place for all tasks involving this compound.

Step-by-Step Weighing Protocol:

  • Preparation: Assemble all necessary equipment (spatulas, weigh paper, containers) inside the containment unit (e.g., fume hood, glove box) before introducing the compound.

  • Tare Balance: Tare the analytical balance with the receiving container.

  • Dispensing: Slowly and carefully dispense the required amount of this compound onto the weigh paper or directly into the tared container. Avoid any sudden movements that could create airborne dust.

  • Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the containment unit using a solvent-moistened wipe.

  • Container Sealing: Securely seal the container with the weighed compound before removing it from the containment unit.

  • Decontamination: Wipe the exterior of the sealed container with a suitable decontaminating solution before transferring it out of the handling area.

Disposal Plan: Cradle-to-Grave Responsibility

The disposal of potent hormonal waste is a critical aspect of safe laboratory practice and is subject to stringent regulations.[9][10]

Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh papers, and contaminated wipes, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour hormonal waste down the drain.[9]

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container.

Disposal Methods:

  • Incineration: High-temperature incineration by a licensed hazardous waste disposal company is the preferred method for the complete destruction of hormonal compounds.[11]

  • Chemical Deactivation: In some cases, chemical deactivation may be an option. For instance, UV-oxidation has been shown to be effective in degrading hormones like Levonorgestrel in wastewater.[12] However, the efficacy for this compound would need to be validated.

Disposal_Workflow Start Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Start->Segregate Solid_Container Labeled Hazardous Solid Waste Container Segregate->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Segregate->Liquid_Container Sharps_Container Sharps Container Segregate->Sharps_Container Store Secure Storage Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store Dispose Licensed Hazardous Waste Disposal Store->Dispose Incinerate High-Temperature Incineration Dispose->Incinerate

Caption: Hormonal Waste Disposal Workflow

Emergency Procedures

In the event of a spill or personnel exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory supervisor.

    • If safe to do so, and with appropriate PPE, cover the spill with an absorbent material.

    • Gently collect the contaminated material into a hazardous waste container.

    • Clean the spill area with a decontaminating solution.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[1]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Seek immediate medical attention for any exposure.

By adhering to these stringent safety protocols, researchers can confidently and responsibly handle this compound, ensuring their personal safety and the integrity of their research.

References

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available at: [Link]

  • Managing Risks with Potent Pharmaceutical Products. pharm-int. Available at: [Link]

  • High Potency Product Manufacturing. MedPharm. Available at: [Link]

  • Safety Data Sheet - Rooting Hormone Powder. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at: [Link]

  • TRS 957 - Annex 3: WHO good manufacturing practices for pharmaceutical products containing hazardous substances. World Health Organization (WHO). Available at: [Link]

  • Safe handling of highly potent active pharmaceutical ingredients. Recipharm. Available at: [Link]

  • Handling HPAPIs safely – what does it take?. European Pharmaceutical Review. Available at: [Link]

  • Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Available at: [Link]

  • PERSONAL PROTECTIVE EQUIPMENT. Greenbook.net. Available at: [Link]

  • Pharmaceutical Waste. Glycon LLC. Available at: [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. Available at: [Link]

  • Pharmaceutical Waste Disposal & Management Guide for Healthcare Facilities. Triumvirate Environmental. Available at: [Link]

  • Ultimate Guide to Hormonal Drug Packaging Safety. Oana. Available at: [Link]

  • PPE. Growsafe. Available at: [Link]

  • Elimination of Hormones in Pharmaceutical Waste Water. enviolet. Available at: [Link]

  • Waste Management of Hazardous Drugs. Defense Centers for Public Health. Available at: [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. Available at: [Link]

  • Personal Protective Equipment (PPE) for the application of agrochemicals. CropLife Latin America. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6(7)-Dehydro Norgestrel
Reactant of Route 2
Reactant of Route 2
6(7)-Dehydro Norgestrel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.